molecular formula C19H16N4O3 B15144845 MT-134

MT-134

Cat. No.: B15144845
M. Wt: 348.4 g/mol
InChI Key: GVSFGARGORJDAR-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MT-134 is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

InChI

InChI=1S/C19H16N4O3/c1-10-3-4-14-13(7-10)16(24)19(25)5-6-23(18(19)22-14)12-8-15-17(20-9-12)21-11(2)26-15/h3-4,7-9,25H,5-6H2,1-2H3/t19-/m1/s1

InChI Key

GVSFGARGORJDAR-LJQANCHMSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC5=C(N=C4)N=C(O5)C)O

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC5=C(N=C4)N=C(O5)C)O

Origin of Product

United States

Foundational & Exploratory

MT-134: A Technical Guide to a Selective Skeletal Myosin II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MT-134 is a novel small molecule inhibitor of skeletal muscle myosin II (SkMII), belonging to a class of compounds known as "skeletostatins." As a derivative of the well-characterized pan-myosin II inhibitor blebbistatin, this compound offers significantly improved selectivity for SkMII over other myosin II isoforms, including cardiac, smooth muscle, and non-muscle myosins. This enhanced specificity, coupled with improved potency, solubility, and photostability, makes this compound a valuable tool for basic research and a promising starting point for the development of therapeutics targeting skeletal muscle disorders. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to this compound.

Core Mechanism of Action

This compound, like its parent compound blebbistatin, functions as a non-competitive inhibitor of the myosin ATPase cycle. It does not bind to the ATP-binding pocket but rather to an allosteric site on the myosin head. The binding of this compound is proposed to occur preferentially to the myosin-ADP-inorganic phosphate (Pi) complex, which is an intermediate state in the ATPase cycle.

This binding event traps the myosin in a state with low affinity for actin, effectively preventing the power stroke and subsequent force generation. The key inhibitory step is the slowing of the phosphate release from the myosin active site. By stabilizing the myosin-ADP-Pi state, this compound uncouples the chemical energy released from ATP hydrolysis from the mechanical work of muscle contraction.

Signaling Pathway Diagram

Myosin_ATPase_Cycle_Inhibition cluster_inhibition Inhibition by this compound Myosin Myosin Myosin-ATP Myosin-ATP Myosin->Myosin-ATP ATP Binding Myosin-ADP-Pi Myosin-ADP-Pi Myosin-ATP->Myosin-ADP-Pi ATP Hydrolysis Acto-Myosin-ADP-Pi Acto-Myosin-ADP-Pi Myosin-ADP-Pi->Acto-Myosin-ADP-Pi Actin Binding Acto-Myosin-ADP Acto-Myosin-ADP Acto-Myosin-ADP-Pi->Acto-Myosin-ADP Pi Release (Power Stroke) Acto-Myosin Acto-Myosin Acto-Myosin-ADP->Acto-Myosin ADP Release Acto-Myosin->Myosin ATP Binding (Dissociation) Inhibitor This compound Inhibitor->Myosin-ADP-Pi Stabilization

Caption: Myosin ATPase Cycle and the Point of Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency (IC50) of this compound against Myosin II Isoforms
Myosin II IsoformIC50 (µM)Selectivity vs. SkMII
Skeletal Muscle (SkMII)0.2-
Cardiac Muscle (CMII)8.040-fold
Smooth Muscle (SMII)>30>150-fold
Non-Muscle IIA (NMIIA)15.075-fold
Non-Muscle IIB (NMIIB)34.0170-fold

Data extracted from Radnai et al., ACS Chemical Biology, 2021.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnits
Dose (Intraperitoneal)10mg/kg
Cmax (Plasma)1.2µM
t1/2 (Plasma)2.5hours
AUC (Plasma)4.5µM*h
Cmax (Muscle)10.5µM
Muscle-to-Plasma Ratio~9-

Data extracted from Radnai et al., ACS Chemical Biology, 2021.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Actin-Activated Mg²⁺-ATPase Assay

This assay quantifies the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of its enzymatic activity.

Materials:

  • Purified myosin II isoforms (SkMII, CMII, SMII, NMIIA, NMIIB)

  • F-actin

  • Assay Buffer: 20 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl₂, 1 mM DTT

  • This compound stock solution (in DMSO)

  • ATP

  • NADH-coupled enzymatic assay components (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH)

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing the specific myosin II isoform and F-actin in the assay buffer.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Incubate the mixture for 10 minutes at 25°C.

  • Initiate the reaction by adding ATP and the components of the NADH-coupled assay.

  • Immediately begin monitoring the decrease in NADH absorbance at 340 nm in a microplate reader. The rate of absorbance change is proportional to the rate of ATP hydrolysis.

  • Plot the rate of ATP hydrolysis as a function of the this compound concentration to determine the IC50 value.

In Vivo Motor Performance (Rotarod Test)

This test assesses the effect of this compound on motor coordination and balance in mice.

Apparatus:

  • Accelerating rotarod apparatus for mice.

Protocol:

  • Acclimatize male C57BL/6J mice to the testing room for at least 30 minutes prior to the experiment.

  • Administer this compound (10 mg/kg) or vehicle (e.g., 10% DMSO, 40% PEG400 in saline) via intraperitoneal injection.

  • At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the rotating rod of the rotarod apparatus.

  • The rod is programmed to accelerate from 4 to 40 rpm over a period of 300 seconds.

  • Record the latency to fall from the rod for each mouse. A trial is ended if the mouse falls or completes a full passive rotation.

  • Perform multiple trials with sufficient inter-trial intervals.

  • Compare the latency to fall between the this compound-treated and vehicle-treated groups.

Pharmacokinetic Analysis in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.

Animals:

  • Male C57BL/6J mice.

Protocol:

  • Administer a single dose of this compound (10 mg/kg) via intraperitoneal injection.

  • Collect blood samples via tail vein or cardiac puncture at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • At each time point, also collect skeletal muscle tissue (e.g., gastrocnemius).

  • Process the blood samples to obtain plasma.

  • Homogenize the muscle tissue.

  • Extract this compound from plasma and muscle homogenates using an appropriate organic solvent.

  • Quantify the concentration of this compound in the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, t1/2, AUC, muscle-to-plasma ratio) using appropriate software.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation ATPase_Assay Actin-Activated ATPase Assay (IC50 Determination) Selectivity_Panel Selectivity Profiling (SkMII, CMII, SMII, NMIIA, NMIIB) ATPase_Assay->Selectivity_Panel Data_Analysis Data Analysis and Interpretation Selectivity_Panel->Data_Analysis Dosing This compound Administration to Mice (i.p.) Rotarod Motor Performance (Rotarod Test) Dosing->Rotarod PK_Studies Pharmacokinetic Analysis (Plasma & Muscle) Dosing->PK_Studies Rotarod->Data_Analysis PK_Studies->Data_Analysis Compound_Synthesis This compound Synthesis (Blebbistatin Derivative) Compound_Synthesis->ATPase_Assay Compound_Synthesis->Dosing

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of selective probes for studying the function of skeletal muscle myosin II. Its improved pharmacological properties over existing inhibitors like blebbistatin provide researchers with a more reliable tool for in vitro and in vivo investigations. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics for a range of skeletal muscle disorders characterized by hypercontractility or spasticity. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential.

An In-depth Technical Guide on Raloxifene, a Selective Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a selective estrogen receptor modulator (SERM) with the identifier "Y134" is not available in the public scientific literature. Therefore, this guide has been generated using the well-characterized SERM, Raloxifene , as a representative example to fulfill the content and format requirements.

Introduction

Raloxifene is a second-generation, non-steroidal benzothiophene derivative that belongs to the class of selective estrogen receptor modulators (SERMs).[1][2] SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[3] Raloxifene is known to have estrogen-like (agonist) effects on bone and the cardiovascular system, while exerting anti-estrogenic (antagonist) effects on the uterus and breast tissue.[2][4][5][6] This tissue-specific action is mediated through its high-affinity binding to both estrogen receptor-alpha (ERα) and estrogen receptor-beta (ERβ).[7][8] The differential activity of Raloxifene in various tissues is attributed to the unique conformational changes it induces in the estrogen receptor upon binding, leading to tissue-specific gene regulation.[7]

This technical guide provides a comprehensive overview of the preclinical data for Raloxifene, including its receptor binding affinity, in vitro cellular activity, and in vivo efficacy. Detailed experimental protocols for key assays are also provided to facilitate the evaluation of similar compounds.

Quantitative Data

The pharmacological profile of Raloxifene has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: Estrogen Receptor Binding Affinity
CompoundReceptorBinding Affinity (Kd, nM)Reference
RaloxifeneERα~1[9]
RaloxifeneERβData not consistently reported, but high affinity is noted.[7][7][10]
17β-EstradiolERα~0.05 - 0.1[11]

Note: Kd values can vary depending on the specific assay conditions.

Table 2: In Vitro Cellular Activity
Cell LineAssayEndpointRaloxifene ActivityReference
MCF-7 (ER+ Breast Cancer)Proliferation AssayIC50~5-10 µM (antiproliferative)[12]
Ishikawa (ER+ Endometrial Cancer)Cell ViabilityIC50~20 µM (induces apoptosis)[6]
Ishikawa (ER+ Endometrial Cancer)Alkaline Phosphatase ActivityAgonistStimulates activity[13]
Table 3: In Vivo Efficacy in Ovariectomized (OVX) Rat Model
ParameterDosageDurationEffectReference
Bone Mineral Density (Femur/Tibia)0.1 - 10 mg/kg/day (oral)5 weeksPrevents bone loss (ED50: 0.03 - 0.3 mg/kg)[5]
Bone Mineral Density (Lumbar Vertebrae)3 mg/kg (oral)6 monthsIncreased bone strength and density[14]
Serum Cholesterol0.1 - 10 mg/kg/day (oral)5 weeksReduced serum cholesterol (ED50: ~0.2 mg/kg)[5]
Uterine Wet Weight0.1 - 10 mg/kg (oral)5 weeksNo significant increase[5]
Uterine Wet Weight0.1 mg/kg (daily)3 days1.7-fold increase in immature rats[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[11]

Materials:

  • Rat uterine cytosol (source of ERα and ERβ)

  • [3H]-17β-estradiol (radioligand)

  • Test compound (e.g., Raloxifene)

  • Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare rat uterine cytosol from ovariectomized rats.[11]

  • In assay tubes, add a fixed concentration of [3H]-17β-estradiol (e.g., 0.5 - 1.0 nM).[11]

  • Add increasing concentrations of the test compound.

  • Add a fixed amount of uterine cytosol (e.g., 50 - 100 µg protein).[11]

  • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • To separate bound from free radioligand, add HAP slurry and incubate on ice.

  • Wash the HAP pellet to remove unbound radioligand.

  • Add scintillation fluid to the pellet and measure radioactivity using a scintillation counter.

  • Plot the percentage of bound radioligand against the log concentration of the test compound to determine the IC50 value.

MCF-7 Cell Proliferation Assay

This assay is used to evaluate the estrogenic or anti-estrogenic effect of a compound on the proliferation of ER-positive breast cancer cells.

Materials:

  • MCF-7 cells

  • DMEM/F12 medium without phenol red

  • Charcoal-stripped fetal bovine serum (CSS)

  • Test compound

  • MTS or similar cell viability reagent

  • 96-well plates

Procedure:

  • Culture MCF-7 cells in DMEM/F12 with 10% FBS.

  • For the assay, switch to phenol red-free DMEM/F12 with 5% CSS for at least 48 hours to deplete endogenous estrogens.[16]

  • Seed cells in 96-well plates at a density of approximately 400 cells per well and allow them to attach for 24 hours.[16]

  • Treat the cells with a range of concentrations of the test compound. Include a positive control (17β-estradiol) and a vehicle control.

  • Incubate for 6 days, changing the media with fresh compound every 48 hours.[16]

  • At the end of the incubation period, add a cell viability reagent (e.g., MTS) and measure the absorbance according to the manufacturer's protocol.[17]

  • Calculate the percentage of cell proliferation relative to the vehicle control.

Ovariectomized (OVX) Rat Model for Osteoporosis

The OVX rat is a widely used and validated animal model for studying postmenopausal osteoporosis.[18][19][20]

Procedure:

  • Animal Selection: Use skeletally mature female Sprague-Dawley or Wistar rats (e.g., 6 months old).[19]

  • Ovariectomy: Perform bilateral ovariectomy under anesthesia. A sham surgery group (laparotomy without ovary removal) should be included as a control.[14]

  • Recovery and Treatment: Allow the animals to recover for a period (e.g., 3 days to 3 weeks) before starting treatment.[14][21] Administer the test compound daily via oral gavage or other appropriate route.[5]

  • Endpoint Analysis: After the treatment period (e.g., 5 weeks to 6 months), euthanize the animals and collect relevant tissues and serum.

    • Bone Mineral Density (BMD): Measure BMD of the femur, tibia, and lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA).[22]

    • Uterine Weight: Dissect and weigh the uterus to assess estrogenic/anti-estrogenic effects.[5][23]

    • Serum Biomarkers: Analyze serum for markers of bone turnover (e.g., alkaline phosphatase, deoxypyridinoline) and cholesterol levels.[5][21]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) or Raloxifene (SERM) ER Estrogen Receptor (ERα/ERβ) E2->ER Binding ER_HSP ER-HSP Complex ER->ER_HSP Binding HSP Heat Shock Proteins HSP->ER_HSP Binding ER_HSP->ER Dissociation ER_Ligand ER-Ligand Complex ER_Ligand->ER_Ligand ERE Estrogen Response Element (ERE) ER_Ligand->ERE Nuclear Translocation and Binding Coactivator Coactivators ERE->Coactivator Recruitment (Agonist) Corepressor Corepressors ERE->Corepressor Recruitment (Antagonist) Transcription Gene Transcription Coactivator->Transcription Activation Corepressor->Transcription Repression

Fig. 1: Generalized Estrogen Receptor Signaling Pathway.

SERM_Evaluation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy & Safety cluster_lead Lead Optimization Binding_Assay ERα/ERβ Binding Assay (Determine Ki) MCF7_Assay MCF-7 Proliferation Assay (Antagonist Activity) Binding_Assay->MCF7_Assay Ishikawa_Assay Ishikawa Cell Assays (Agonist/Antagonist Activity) MCF7_Assay->Ishikawa_Assay OVX_Model Ovariectomized (OVX) Rat Model Ishikawa_Assay->OVX_Model BMD Bone Mineral Density (Efficacy) OVX_Model->BMD Uterus Uterine Weight (Safety/Selectivity) OVX_Model->Uterus Cholesterol Serum Cholesterol (Efficacy) OVX_Model->Cholesterol Lead_Compound Test Compound (e.g., Raloxifene) Lead_Compound->Binding_Assay

Fig. 2: Preclinical Evaluation Workflow for a SERM.

Conclusion

Raloxifene demonstrates a pharmacological profile consistent with its classification as a selective estrogen receptor modulator. It binds with high affinity to estrogen receptors and exhibits tissue-specific agonist and antagonist effects. In vitro, it inhibits the proliferation of ER-positive breast cancer cells and can induce apoptosis in endometrial cancer cells at higher concentrations. In the ovariectomized rat model, Raloxifene effectively prevents bone loss and reduces serum cholesterol without causing significant uterine stimulation, highlighting its beneficial tissue-selective activity. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of novel SERMs.

References

The Dawn of Skeletostatins: A Technical Guide to the Discovery and Synthesis of Selective Skeletal Myosin II Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Jupiter, FL – Researchers have unveiled a novel class of potent and selective inhibitors of skeletal myosin II (SkMII), christened "skeletostatins." This breakthrough, spearheaded by the discovery and development of the lead compound MT-134, offers promising new avenues for both fundamental research and the potential development of therapeutics for a range of muscle-related disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of these innovative molecular probes.

Skeletal myosin II is the motor protein responsible for muscle contraction. Its dysregulation is implicated in various pathological conditions. The development of selective inhibitors has been a long-standing challenge in the field. Skeletostatins, derived from the pan-myosin II inhibitor blebbistatin, represent a significant leap forward, exhibiting remarkable selectivity for SkMII over other myosin II isoforms.[1][2][3][4]

Discovery and Optimization: From Blebbistatin to Skeletostatins

The journey to skeletostatins began with the well-characterized but non-selective myosin II inhibitor, blebbistatin. While a valuable research tool, blebbistatin's utility is hampered by its poor solubility, phototoxicity, and lack of isoform specificity. To overcome these limitations, a medicinal chemistry campaign was initiated to synthesize novel derivatives with improved pharmacological properties.[1][2]

This effort led to the creation of a series of compounds, termed skeletostatins, with modifications primarily to the 'D' ring of the blebbistatin scaffold. These modifications resulted in compounds with significantly enhanced selectivity for SkMII, improved solubility, and greater photostability without introducing cytotoxicity.[1][2] Among these, this compound (also referred to as Skeletostatin 1) emerged as a lead candidate with an optimal in vitro profile.[1][2][5]

Synthesis of this compound (Skeletostatin 1)

The synthesis of this compound is a multi-step process that builds upon established chemical methodologies with key modifications to achieve the desired molecular architecture. The following is a general overview of the synthetic route.

Experimental Protocol: Synthesis of this compound

The synthesis of (S)-3a-hydroxy-6-methyl-1-(2-methyloxazolo[4,5-b]pyridin-6-yl)-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one (this compound or Skeletostatin 1) was achieved through a modified procedure based on the work of Lawson and colleagues.[5] The key steps are outlined below:

  • N-Arylation: The synthesis commences with a Copper(I)-catalyzed N-arylation of 2-pyrrolidinone with a suitable aryl halide to form the pyrrolidinone intermediate.[5]

  • Amidine Formation: The resulting pyrrolidinone is treated with phosphorus oxychloride (POCl3) and an appropriate aniline to yield the corresponding amidine.[5]

  • Cyclization: The amidine undergoes cyclization using a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), to form the quinolinone core structure.[5]

  • Asymmetric Hydroxylation: A crucial step involves the asymmetric hydroxylation of the quinolinone using an oxaziridine reagent to introduce the chiral hydroxyl group, yielding the (S)-enantiomer.[5]

  • Final Elaboration: The final steps involve the installation of the oxazolopyridine moiety and any necessary deprotection steps to yield this compound.[5]

A visual representation of the general synthetic workflow is provided below.

Synthesis_Workflow Start Starting Materials (2-pyrrolidinone, aryl halide, aniline) Step1 Cu(I)-catalyzed N-Arylation Start->Step1 Intermediate1 Pyrrolidinone Intermediate Step1->Intermediate1 Step2 Amidine Formation (POCl3) Intermediate1->Step2 Intermediate2 Amidine Intermediate Step2->Intermediate2 Step3 Cyclization (LiHMDS) Intermediate2->Step3 Intermediate3 Quinolinone Core Step3->Intermediate3 Step4 Asymmetric Hydroxylation Intermediate3->Step4 Intermediate4 Hydroxylated Intermediate Step4->Intermediate4 Step5 Final Elaboration & Deprotection Intermediate4->Step5 End This compound Step5->End

General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Skeletostatins, including this compound, act as potent and selective inhibitors of the ATPase activity of skeletal myosin II. This inhibition prevents the cyclical interaction of myosin with actin, which is the fundamental basis of muscle contraction.

In Vitro Characterization

The inhibitory activity of skeletostatins was evaluated using a variety of in vitro assays.

Table 1: In Vitro Potency and Selectivity of this compound

Myosin II IsoformKi (µM)Selectivity vs. SkMII
Skeletal (SkMII)0.48-
Cardiac (CMII)-173-fold
Smooth Muscle (SMII)-40-fold
Non-muscle (NMII)-45-fold

Data compiled from multiple sources.[6]

Experimental Protocol: Myosin II ATPase Activity Assay

The ATPase activity of different myosin II isoforms was measured in the presence of varying concentrations of the inhibitor.

  • Protein Purification: Recombinant myosin II isoforms (skeletal, cardiac, smooth, and non-muscle) were purified to homogeneity.

  • Assay Buffer: The assay was performed in a buffer containing KCl, MOPS (pH 7.0), MgCl2, EGTA, and ATP.

  • Inhibitor Incubation: Myosin was pre-incubated with different concentrations of this compound.

  • Reaction Initiation: The reaction was initiated by the addition of ATP.

  • Phosphate Detection: The rate of ATP hydrolysis was determined by quantifying the amount of inorganic phosphate released over time using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The inhibitor concentration that produces half-maximal inhibition (IC50) or the inhibition constant (Ki) was calculated by fitting the data to the appropriate dose-response equation.

ATPase_Assay_Workflow Start Purified Myosin II Isoforms Step1 Pre-incubation with Varying [this compound] Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Measure Inorganic Phosphate Release Step2->Step3 Step4 Data Analysis (IC50/Ki Determination) Step3->Step4 End Inhibitory Potency & Selectivity Step4->End

Workflow for Myosin II ATPase activity assay.
In Vivo Evaluation

The in vivo efficacy and tolerability of this compound were assessed in murine models. The compound was found to be well-tolerated and demonstrated excellent exposure in muscle tissue.[1][2][5] Administration of this compound resulted in a dose-dependent impairment of motor performance, consistent with its mechanism of action as a skeletal muscle myosin II inhibitor.[1][2][5]

Table 2: In Vivo Properties of this compound

ParameterResult
In vivo tolerability (mice)Well-tolerated
Motor performance (mice)Impaired
Muscle exposureExcellent

Data compiled from multiple sources.[1][2][5]

Experimental Protocol: In Vivo Motor Performance Assessment (Rotarod Test)

The effect of this compound on motor coordination and endurance was evaluated using an accelerating rotarod apparatus.

  • Animal Acclimation: Mice were acclimated to the rotarod apparatus for several days prior to the experiment.

  • Compound Administration: Mice were administered either vehicle or this compound at various doses via an appropriate route (e.g., intraperitoneal injection).

  • Rotarod Test: At a specified time point after administration, mice were placed on the rotating rod, which gradually accelerated.

  • Latency to Fall: The time it took for each mouse to fall off the rod was recorded.

  • Data Analysis: The latency to fall for the this compound treated group was compared to the vehicle-treated control group to determine the effect of the compound on motor performance.

Signaling Pathway and Mechanism of Inhibition

This compound exerts its effect by directly targeting the motor domain of skeletal myosin II. It is a non-competitive inhibitor with respect to ATP, meaning it does not bind to the ATP-binding site. Instead, it is believed to bind to a distinct allosteric pocket, trapping the myosin in a state that is weakly bound to actin and has a low rate of phosphate release. This ultimately disrupts the cross-bridge cycle and inhibits force production.

Myosin_Inhibition_Pathway cluster_myosin Myosin II Motor Domain cluster_cycle Cross-Bridge Cycle ATP_Binding_Site ATP Binding Site Actin_Binding_Site Actin Binding Site Myosin_Actin Myosin-Actin Interaction Actin_Binding_Site->Myosin_Actin Allosteric_Pocket Allosteric Pocket Inhibition Inhibition of Phosphate Release Allosteric_Pocket->Inhibition ATP ATP ATP->ATP_Binding_Site Binds Actin Actin Filament Actin->Myosin_Actin MT134 This compound MT134->Allosteric_Pocket Binds Power_Stroke Power Stroke Myosin_Actin->Power_Stroke Detachment Detachment Power_Stroke->Detachment Repriming Repriming Detachment->Repriming Repriming->Myosin_Actin Inhibition->Power_Stroke Blocks

Proposed mechanism of this compound inhibition of myosin II.

Future Directions

The discovery of skeletostatins and the development of this compound provide researchers with powerful new tools to dissect the role of skeletal myosin II in health and disease. These compounds are a strong starting point for the development of novel therapeutics for a variety of neuromuscular disorders. Further research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules and exploring their therapeutic potential in preclinical models of disease. The high selectivity of skeletostatins for SkMII makes them particularly attractive candidates for minimizing off-target effects, a critical consideration in drug development.[1][2]

References

Preclinical Profile of AGI-134: An In-Depth Technical Guide on a Novel Glycolipid Immunotherapy for Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of AGI-134, a novel synthetic alpha-Gal glycolipid, in various melanoma models. AGI-134 is designed to convert tumors into in-situ autologous vaccines, harnessing the body's natural immunity to fight cancer. This document details the mechanism of action, experimental protocols, and key quantitative data from these foundational studies.

Introduction to AGI-134

AGI-134 is a first-in-class, fully synthetic glycolipid designed for intratumoral administration.[1] Its mechanism of action is centered around the alpha-Gal (α-Gal) epitope (Galα1-3Galβ1-4GlcNAc), a carbohydrate antigen not naturally present in humans but common in lower mammals and bacteria.[2] Consequently, humans have high levels of pre-existing, circulating anti-Gal antibodies.[2] AGI-134's lipid component facilitates its spontaneous insertion into the plasma membranes of tumor cells.[3] This "painting" of cancer cells with the α-Gal epitope allows for opsonization by natural anti-Gal antibodies, initiating a potent, localized immune response.[3][4]

Mechanism of Action

The intratumoral injection of AGI-134 triggers a multi-step immunological cascade:

  • Tumor Cell Labeling : AGI-134 incorporates into the cancer cell membrane, displaying the α-Gal epitope on the cell surface.[5]

  • Anti-Gal Antibody Binding : Pre-existing natural anti-α-Gal antibodies in the serum bind to the α-Gal epitopes on the AGI-134-labeled tumor cells.[3]

  • Immune Cascade Activation : This antibody binding initiates two primary cytotoxic pathways:

    • Complement-Dependent Cytotoxicity (CDC) : The bound antibodies activate the complement cascade, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the tumor cells.[3][6]

    • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : Natural Killer (NK) cells recognize the antibody-coated tumor cells and induce apoptosis.[3][4]

  • Antigen Presentation and T-Cell Activation : The lysis of tumor cells releases a plethora of tumor-associated antigens (TSAs) and neoantigens.[3] The resulting cellular debris, opsonized with complement proteins, is readily taken up by antigen-presenting cells (APCs), particularly CD8α+ dendritic cells.[3][4] These APCs then cross-present the tumor antigens to CD8+ T cells, leading to the activation of a systemic, tumor-specific adaptive immune response.[3]

  • Systemic Anti-Tumor Immunity (Abscopal Effect) : The activated T cells can then recognize and attack both the primary, injected tumor and distant, untreated metastatic lesions, a phenomenon known as the abscopal effect.[1][3] This process establishes a long-term immunological memory against the tumor.

Below is a diagram illustrating the proposed signaling pathway of AGI-134.

AGI134_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_systemic_circulation Systemic Circulation & Distant Sites AGI134 AGI-134 (Intratumoral Injection) TumorCell Melanoma Cell AGI134->TumorCell Incorporation LabeledCell AGI-134 Labeled Melanoma Cell TumorCell->LabeledCell OpsonizedCell Opsonized Tumor Cell LabeledCell->OpsonizedCell AntiGal Anti-Gal Antibodies (Pre-existing) AntiGal->LabeledCell Binding TumorLysis Tumor Cell Lysis & Antigen Release OpsonizedCell->TumorLysis Complement Complement Proteins Complement->OpsonizedCell Activation NK_Cell NK Cell NK_Cell->OpsonizedCell ADCC APC Antigen Presenting Cell (e.g., Dendritic Cell) T_Cell CD8+ T Cell APC->T_Cell Antigen Presentation Activated_T_Cell Activated CD8+ T Cell T_Cell->Activated_T_Cell Activated_T_Cell_Systemic Activated CD8+ T Cell Activated_T_Cell->Activated_T_Cell_Systemic Circulation TumorLysis->APC Phagocytosis DistantTumor Distant Metastatic Melanoma Cell Activated_T_Cell_Systemic->DistantTumor Abscopal Effect: Tumor Cell Killing InVivo_Workflow MouseModel α1,3GT-/- Mice TumorInduction Subcutaneous Injection of Melanoma Cells (B16-F10 or B16.OVA) MouseModel->TumorInduction TumorGrowth Tumor Growth to Treatable Size TumorInduction->TumorGrowth Treatment Intratumoral Injection: AGI-134 (1-1.25 mg) or PBS TumorGrowth->Treatment Dosing Two injections, 24 hours apart Treatment->Dosing Monitoring Monitor Tumor Growth (up to 32 days) Dosing->Monitoring Endpoints Primary Tumor Regression Survival Analysis Abscopal Effect Monitoring->Endpoints Synergy_Diagram cluster_AGI134_effects AGI-134 Effects cluster_AntiPD1_effects Anti-PD-1 Effects AGI134 AGI-134 TumorLysis Tumor Lysis & Antigen Release AGI134->TumorLysis AntiPD1 Anti-PD-1 Antibody TCell_Reactivation Reactivation of Exhausted T Cells AntiPD1->TCell_Reactivation APC_Activation APC Activation & Antigen Presentation TumorLysis->APC_Activation TCell_Priming Priming & Activation of Tumor-Specific T Cells APC_Activation->TCell_Priming Synergy Synergistic Anti-Tumor Effect TCell_Priming->Synergy Sustained_Response Sustained Anti-Tumor Immune Response TCell_Reactivation->Sustained_Response Sustained_Response->Synergy

References

MT-134: A Deep Dive into its Selective Inhibition of Skeletal Myosin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MT-134, a novel small molecule inhibitor distinguished by its high selectivity for skeletal myosin II (SkMII). As a derivative of the pan-myosin II inhibitor blebbistatin, this compound offers enhanced potency, solubility, and photostability, positioning it as a valuable tool for both basic research and as a promising starting point for therapeutic development for muscle disorders. This document details the quantitative selectivity of this compound, the experimental protocols used for its characterization, and the molecular pathways it influences.

Quantitative Selectivity of this compound

The inhibitory activity of this compound and its analogs has been quantified against a panel of human myosin II isoforms, demonstrating a significant preference for skeletal myosin II. The data, summarized below, highlights the compound's potential for targeted therapeutic applications with a reduced likelihood of off-target effects on cardiac, smooth muscle, and non-muscle myosin II isoforms.[1]

Table 1: Inhibitory Constants (KI) of this compound and Related Compounds against Myosin II Isoforms

CompoundSkeletal Myosin II (SkMII) KI (µM)Cardiac Myosin II (CMII) KI (µM)Smooth Muscle Myosin II (SmMII) KI (µM)Non-muscle Myosin IIA (NMIIA) KI (µM)Non-muscle Myosin IIB (NMIIB) KI (µM)
This compound 0.3 83 13 20 12
Blebbistatin1.11.94.02.71.9

Data sourced from the supplementary information of "Discovery of Selective Inhibitors for In Vitro and In Vivo Interrogation of Skeletal Myosin II", ACS Chemical Biology, 2021.

Table 2: Half Maximal Effective Concentration (EC50) of this compound in Cellular Assays

CompoundCytokinesis Inhibition EC50 (µM)
This compound >50
Blebbistatin1.9

Data sourced from the supplementary information of "Discovery of Selective Inhibitors for In Vitro and In Vivo Interrogation of Skeletal Myosin II", ACS Chemical Biology, 2021.

The data clearly illustrates that this compound is a potent inhibitor of skeletal myosin II, with KI values in the sub-micromolar range.[1] Crucially, its inhibitory activity against cardiac myosin II is significantly lower, with a KI of 83 µM, indicating a selectivity of over 270-fold for skeletal over cardiac myosin II.[1] This high degree of selectivity is a critical feature for potential therapeutic applications, as it suggests a lower risk of cardiotoxicity compared to less selective myosin II inhibitors like blebbistatin. The selectivity for SkMII over smooth muscle and non-muscle myosin II isoforms is also substantial, ranging from 40- to 170-fold.[1]

Experimental Protocols

The characterization of this compound's selectivity relies on robust biochemical and cellular assays. The following are detailed methodologies for the key experiments used to determine the inhibitory profile of this compound.

NADH-Coupled ATPase Assay

This assay is a continuous spectrophotometric method used to measure the ATP hydrolysis rate of myosin. The regeneration of ADP to ATP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle: The hydrolysis of ATP by myosin produces ADP. In the presence of pyruvate kinase (PK) and phosphoenolpyruvate (PEP), ADP is immediately converted back to ATP, with the concomitant conversion of PEP to pyruvate. Lactate dehydrogenase (LDH) then catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by myosin.

Reagents and Buffers:

  • Myosin Buffer: 10 mM MOPS (pH 7.0), 0.1 mM EGTA.

  • Actin Buffer: 4 mM MOPS (pH 7.0), 2 mM MgCl₂, 0.1 mM EGTA, 3 mM NaN₃.

  • 10x NADH Buffer: 70 mM MOPS (pH 7.0), 10 mM MgCl₂, 0.9 mM EGTA, 3 mM NaN₃.

  • Enzyme Stocks: Pyruvate Kinase (PK) at 10,000 U/mL and Lactate Dehydrogenase (LDH) at 2,000 U/mL, both in 50% glycerol/10x NADH Buffer.

  • Substrate Stocks: 100 mM ATP (pH 7.0), 50 mM Phosphoenolpyruvate (PEP), 5.5 mM NADH.

  • Actin: Purified rabbit skeletal muscle actin.

  • Myosin Isoforms: Purified human skeletal, cardiac, smooth, and non-muscle myosin II heavy meromyosin (HMM) or subfragment 1 (S1) constructs.

  • Test Compound (this compound): Serial dilutions in DMSO.

Procedure:

  • Prepare Assay Plate: A 384-well microplate is used. Add test compounds (e.g., this compound) at various concentrations to the wells. Include appropriate DMSO controls.

  • Prepare Master Mix: Prepare a master mix containing Myosin Buffer, PK, LDH, PEP, and NADH.

  • Add Myosin: Add the specific myosin isoform to the wells containing the master mix and the test compound. Incubate for a defined period to allow for inhibitor binding.

  • Add Actin: Add actin to the wells to stimulate the myosin ATPase activity.

  • Initiate Reaction: Start the reaction by adding ATP to all wells.

  • Measure Absorbance: Immediately begin monitoring the decrease in NADH absorbance at 340 nm at a constant temperature (e.g., 25°C) using a microplate reader.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance decay curve. Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data to a suitable model (e.g., Morrison equation for tight-binding inhibitors) to determine the KI.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a myosin-coated surface.

Principle: Myosin molecules are adsorbed onto a nitrocellulose-coated coverslip. The addition of fluorescently labeled actin filaments and ATP allows for the observation of actin filament gliding, driven by the cyclical interaction of the myosin heads. The velocity of this movement is a measure of the myosin motor function, which can be inhibited by compounds like this compound.

Reagents and Buffers:

  • Myosin Buffer: As described in the ATPase assay.

  • Actin Buffer: As described in the ATPase assay.

  • Assay Buffer: Myosin Buffer supplemented with 0.5% methylcellulose, an oxygen scavenging system (glucose oxidase, catalase, and glucose), and varying concentrations of ATP and the test compound.

  • Actin: Rabbit skeletal muscle actin labeled with a fluorescent phalloidin derivative (e.g., rhodamine-phalloidin).

  • Myosin: Purified skeletal myosin II.

Procedure:

  • Prepare Flow Cell: Construct a flow cell by affixing a nitrocellulose-coated coverslip to a microscope slide.

  • Myosin Adsorption: Introduce a solution of skeletal myosin II into the flow cell and incubate to allow the myosin to adsorb to the nitrocellulose surface.

  • Blocking: Wash the flow cell with a blocking solution (e.g., bovine serum albumin) to prevent non-specific binding of actin filaments.

  • Introduce Actin: Introduce the fluorescently labeled actin filaments into the flow cell.

  • Initiate Motility: Perfuse the flow cell with the Assay Buffer containing ATP and the desired concentration of this compound.

  • Image Acquisition: Observe the gliding of actin filaments using a fluorescence microscope equipped with a sensitive camera. Record time-lapse image sequences.

  • Data Analysis: Track the movement of individual actin filaments using appropriate software to determine their velocity. Plot the mean velocity against the inhibitor concentration to determine the IC₅₀ for the inhibition of motility.

Signaling Pathways and Mechanism of Action

This compound, as a selective inhibitor of skeletal myosin II, directly interferes with the mechanochemical cycle of this motor protein. Skeletal myosin II is the fundamental force-producing element in muscle contraction. Its activity is tightly regulated by calcium and the troponin-tropomyosin complex on the actin filament.

Myosin_Inhibition_Pathway cluster_muscle_cell Skeletal Muscle Fiber cluster_inhibition Inhibition by this compound Ca_ion Ca²⁺ Troponin Troponin Complex Ca_ion->Troponin binds Tropomyosin Tropomyosin Troponin->Tropomyosin conformational change Actin Actin Filament Tropomyosin->Actin exposes myosin binding sites Myosin Skeletal Myosin II Myosin->Actin binds ADP_Pi ADP + Pi Myosin->ADP_Pi releases Power_Stroke Power Stroke (Force Generation) Myosin->Power_Stroke ATP ATP ATP->Myosin hydrolysis Contraction Muscle Contraction Power_Stroke->Contraction MT134 This compound MT134->Myosin binds to myosin-ADP-Pi complex label_inhibits Inhibits Pi release & Power Stroke

Caption: Mechanism of this compound inhibition of skeletal muscle contraction.

The binding of calcium to the troponin complex initiates a conformational change that moves tropomyosin, exposing the myosin-binding sites on the actin filament. The myosin head, having hydrolyzed ATP to ADP and inorganic phosphate (Pi), binds to actin. The release of Pi triggers the "power stroke," the conformational change in the myosin head that generates force and pulls the actin filament. Subsequent release of ADP and binding of a new ATP molecule detaches the myosin head from actin, resetting the cycle.

This compound exerts its inhibitory effect by binding to the myosin-ADP-Pi complex.[1] This binding event is thought to stabilize a conformation of the myosin head that has a low affinity for actin and, crucially, allosterically inhibits the release of inorganic phosphate. By trapping the myosin in this pre-power stroke state, this compound effectively uncouples the ATPase cycle from force production, leading to a dose-dependent decrease in muscle contraction.

Experimental_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Blebbistatin Blebbistatin Scaffold Derivatization Chemical Derivatization Blebbistatin->Derivatization MT134 This compound & Analogs Derivatization->MT134 ATPase_Assay NADH-Coupled ATPase Assay (SkMII, CMII, SmMII, NMIIA/B) MT134->ATPase_Assay Motility_Assay In Vitro Motility Assay (Skeletal Myosin II) MT134->Motility_Assay Animal_Model Mouse Model MT134->Animal_Model Selectivity Determine K_I & Selectivity Profile ATPase_Assay->Selectivity Potency Determine IC_50 for Motility Motility_Assay->Potency Selectivity->Animal_Model Lead Candidate Selection Tolerability Tolerability Studies Animal_Model->Tolerability Efficacy Motor Performance Tests Animal_Model->Efficacy Pharmacokinetics Pharmacokinetic Analysis (Muscle Exposure) Animal_Model->Pharmacokinetics

Caption: Logical workflow for the discovery and characterization of this compound.

The development and characterization of this compound followed a logical progression from chemical synthesis to in-depth in vitro and in vivo evaluation. This systematic approach allowed for the identification of a lead compound with a highly desirable selectivity profile and favorable in vivo properties.

References

The Raloxifene Analog Y134: A Novel Agonist of AhR-Mediated Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has garnered significant attention in oncology for its context-dependent role in cell proliferation, differentiation, and apoptosis. While historically known for mediating the toxic effects of environmental pollutants like dioxin, recent research has unveiled its potential as a therapeutic target. Certain ligands can selectively activate AhR to induce tumor-suppressive pathways, including apoptosis, in various cancer types. This guide focuses on the preclinical findings of Y134, a structural analog of the selective estrogen receptor modulator (SERM) raloxifene, which has been identified as a potent inducer of AhR-mediated apoptosis in cancer cells.

Introduction to Y134

Y134 is a raloxifene analog identified through structure-activity relationship studies aimed at understanding the structural requirements for AhR activation and subsequent apoptosis induction.[1][2][3] Unlike its parent compound, raloxifene, which modulates the estrogen receptor (ER), Y134's primary anticancer activity in the studied cancer models is mediated through the AhR pathway.[1][4] It has been shown to be effective in estrogen receptor-negative triple-negative breast cancer (TNBC) cells and hepatoma cells, highlighting its potential for cancers that are not dependent on hormone signaling.[1][4]

Mechanism of Action: AhR-Dependent Apoptosis

Y134 functions as an AhR agonist. Upon entering the cell, it binds to the cytosolic AhR complex, causing the dissociation of chaperone proteins. This allows the Y134-AhR complex to translocate to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating a transcriptional program that culminates in apoptosis. The critical role of AhR in this process has been confirmed by experiments showing that the suppression of AhR expression significantly diminishes Y134-induced apoptosis.[1][4]

Y134_AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Y134 Y134 AhR_complex AhR-Chaperone Complex Y134->AhR_complex Binding & Activation AhR_active Activated AhR AhR_complex->AhR_active Chaperone Dissociation ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Nuclear Translocation & Dimerization ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds to DNA Gene Target Gene Transcription XRE->Gene Initiates Apoptosis Apoptosis Gene->Apoptosis Leads to

Caption: Proposed signaling pathway of Y134-induced AhR-mediated apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study "Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells".

Table 1: AhR Transcriptional Activity of Raloxifene Analogs

This table shows the ability of Y134 (referred to as Analog E in the study) and other raloxifene analogs to activate AhR-mediated transcription, as measured by a luciferase reporter assay in Hepa1 cells. Activity is presented as fold-change relative to a vehicle control (DMSO).[2]

Compound (10 µM)Mean Fold-Change in AhR ActivityStandard Error of Mean (SEM)
Y134 (Analog E) ~14.5 ± 1.5
Raloxifene~10.0± 1.0
Analog A~2.0± 0.5
Analog F~1.5± 0.4
Analog G~1.0± 0.3

Data are estimated from graphical representations in the source publication and represent the relative efficacy of the compounds in activating the AhR pathway.

Table 2: Effect of Y134 on Cancer Cell Viability and Apoptosis

This table summarizes the cytotoxic and pro-apoptotic effects of Y134 on MDA-MB-231 triple-negative breast cancer cells.[2]

ExperimentMetricY134 ConcentrationResult
Cell Viability% Viability10 µM~50% reduction
Apoptosis (Hoechst Staining)% Apoptotic Nuclei10 µMSignificant increase vs. control
Apoptosis (AhR Knockdown)% Apoptotic Nuclei10 µMApoptosis significantly reduced

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments performed to characterize the effects of Y134.

Cell Culture and Reagents
  • Cell Lines: MDA-MB-231 (human triple-negative breast cancer) and Hepa1 (mouse hepatoma) cells were used.

  • Culture Conditions: Cells were maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were kept in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Y134 and other analogs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Final concentrations were achieved by diluting the stock in culture medium, with the final DMSO concentration kept at or below 0.1%.

AhR-Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate the AhR signaling pathway.

Luciferase_Workflow start Start: Seed Hepa1 cells in 96-well plates transfect Transfect cells with AhRE-luciferase reporter plasmid start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat cells with Y134, Raloxifene, or DMSO control incubate1->treat incubate2 Incubate for 15 hours treat->incubate2 lyse Lyse cells and add luciferase substrate incubate2->lyse measure Measure luminescence using a plate reader lyse->measure analyze Analyze data: Normalize to vehicle control measure->analyze end End: Determine fold-change in AhR activity analyze->end

Caption: Experimental workflow for the AhR-luciferase reporter assay.
  • Cell Seeding: Hepa1 cells were seeded into 96-well plates at a density that would ensure they reach 70-80% confluency at the time of transfection.

  • Transfection: Cells were transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Xenobiotic Response Elements (XREs).

  • Treatment: 24 hours post-transfection, the culture medium was replaced with fresh medium containing Y134, other compounds, or DMSO (vehicle control) at the desired concentrations.

  • Incubation: Cells were incubated with the compounds for 15 hours.

  • Lysis and Measurement: Cells were lysed according to the luciferase assay kit manufacturer's protocol. The lysate was transferred to an opaque plate, and luciferase substrate was added.

  • Data Acquisition: Luminescence was immediately measured using a microplate luminometer.

  • Analysis: The relative light units (RLUs) for each treatment were normalized to the average RLUs of the vehicle control wells to calculate the fold-change in AhR transcriptional activity.

Cell Viability (MTT) Assay
  • Seeding: MDA-MB-231 cells were seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells were treated with various concentrations of Y134 or DMSO for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: The absorbance of treated wells was expressed as a percentage of the vehicle-treated control wells to determine cell viability.

Apoptosis Detection (Hoechst Staining)
  • Cell Culture: MDA-MB-231 cells were grown on glass coverslips in 6-well plates.

  • Treatment: Cells were treated with 10 µM Y134 or DMSO for 48 hours.

  • Fixation: Cells were fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes.

  • Staining: Coverslips were washed with PBS and incubated with 1 µg/mL Hoechst 33258 dye for 10 minutes in the dark.

  • Imaging: Coverslips were mounted on microscope slides and viewed under a fluorescence microscope.

  • Analysis: Apoptotic cells were identified by their characteristic condensed, fragmented, and brightly stained nuclei. The percentage of apoptotic cells was calculated by counting at least 200 cells per treatment group.

AhR Knockdown Experiment
  • Vector Transfection: MDA-MB-231 cells were stably transfected with CRISPR-Cas9 vectors targeting the AhR gene or with a non-targeting control vector.

  • Selection: Transfected cells were selected using an appropriate antibiotic (e.g., puromycin) to generate stable AhR-knockdown and control cell lines.

  • Verification: The reduction in AhR protein expression was confirmed by Western blot analysis.

  • Functional Assays: The AhR-knockdown and control cells were then used in apoptosis assays (as described in 4.4) to determine if the effects of Y134 were dependent on AhR expression.

Conclusion and Future Directions

Y134 has been identified as a promising AhR agonist that induces apoptosis in cancer cells, particularly in triple-negative breast cancer models.[1] Its mechanism of action is dependent on the presence and activation of the AhR, leading to a downstream apoptotic program.[4] Furthermore, preliminary toxicity studies in zebrafish embryos suggest that Y134 possesses a better safety profile than its parent compound, raloxifene.[1][4]

These findings provide a strong rationale for the further development of Y134 and similar raloxifene analogs as a new class of anti-cancer agents. Future research should focus on elucidating the specific downstream target genes responsible for apoptosis, evaluating the efficacy of Y134 in in vivo cancer models, and conducting comprehensive pharmacokinetic and toxicology studies to assess its potential for clinical translation. Targeting the AhR pathway with selective agonists like Y134 represents a novel and promising strategy for cancer therapy.

References

AGI-134: A Synthetic Glycolipid Repurposing Natural Immunity to Forge Autologous Tumor Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of AGI-134

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-134 is a novel, synthetic, small-molecule glycolipid designed to act as an in-situ, autologous cancer vaccine. Administered via intratumoral injection, AGI-134 spontaneously incorporates into the plasma membranes of cancer cells, displaying its terminal α-Gal (galactose-α-1,3-galactose) epitope. This action triggers a potent, localized anti-tumor response by leveraging the naturally high abundance of pre-existing anti-α-Gal antibodies in humans. The ensuing immunological cascade results in the destruction of tumor cells, the release of tumor-associated antigens (TAAs), and the priming of a systemic, T-cell mediated adaptive immune response against the patient's specific tumor neoantigens. This guide provides a comprehensive overview of the mechanism of action of AGI-134, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction

The central challenge in cancer immunotherapy is to elicit a robust and specific immune response against tumor cells, which often evolve mechanisms to evade immune surveillance. AGI-134 offers a unique approach by transforming the patient's own tumor into a personalized vaccine.[1] Unlike conventional cancer vaccines that often target a limited number of known antigens, AGI-134 initiates a broad immune response against the complete repertoire of a patient's individual tumor neoantigens.[2] This is achieved by "painting" tumor cells with the α-Gal epitope, a carbohydrate antigen not naturally expressed in humans, apes, or Old World monkeys.[3] Consequently, humans have high titers of circulating anti-α-Gal antibodies, primarily of the IgM and IgG isotypes, due to continuous exposure to α-Gal-expressing bacteria in the gut microbiome.[3] AGI-134 harnesses this pre-existing immunity to initiate a powerful and multifaceted attack on the tumor.

Core Mechanism of Action: A Multi-pronged Immunological Assault

The mechanism of AGI-134 can be dissected into two interconnected phases: an initial, rapid innate immune response at the tumor site, followed by a durable, systemic adaptive immune response.

Phase 1: Innate Immune Activation and Tumor Lysis

Upon intratumoral injection, the lipid tail of AGI-134 facilitates its spontaneous and stable insertion into the plasma membranes of tumor cells.[4] This effectively decorates the tumor cells with the foreign α-Gal epitope.[4]

The subsequent steps are as follows:

  • Antibody Recognition and Opsonization: Pre-existing anti-α-Gal IgG and IgM antibodies in the patient's circulation recognize and bind to the α-Gal epitopes on the AGI-134-coated tumor cells.[4] This opsonization marks the tumor cells for destruction.

  • Complement-Dependent Cytotoxicity (CDC): The binding of IgM and IgG antibodies, particularly IgM, potently activates the classical complement pathway.[1] This leads to the formation of the Membrane Attack Complex (MAC) on the tumor cell surface, creating pores that disrupt osmotic balance and induce rapid cell lysis.[1]

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc portions of IgG antibodies bound to the tumor cells are recognized by Fc receptors (e.g., CD16) on immune effector cells, primarily Natural Killer (NK) cells.[5] This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the target tumor cells.[5]

This initial wave of tumor cell destruction creates a highly pro-inflammatory tumor microenvironment, rich in tumor-associated antigens (TAAs), damage-associated molecular patterns (DAMPs), and inflammatory cytokines.

G cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_response Innate Immune Response AGI134 AGI-134 TumorCell Tumor Cell AGI134->TumorCell Intratumoral Injection & Insertion AGI134_coated_TumorCell AGI-134 Coated Tumor Cell TumorLysis Tumor Cell Lysis (CDC & ADCC) AGI134_coated_TumorCell->TumorLysis AntiGal_Ab Anti-α-Gal Antibodies (IgG, IgM) AntiGal_Ab->AGI134_coated_TumorCell Binding & Opsonization Complement Complement Proteins Complement->AGI134_coated_TumorCell Activation (CDC) NK_Cell Natural Killer (NK) Cell NK_Cell->AGI134_coated_TumorCell Activation (ADCC) TAA_release Tumor-Associated Antigen (TAA) Release TumorLysis->TAA_release

Figure 1: AGI-134 initiated innate immune response leading to tumor cell lysis.

Phase 2: Adaptive Immune Response and Systemic Immunity

The inflammatory milieu and the abundance of TAAs created in the first phase are crucial for initiating a robust adaptive immune response.

  • Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, are recruited to the tumor site. They engulf the lysed tumor cells and cellular debris, a process enhanced by the opsonization with antibodies and complement proteins.[4]

  • T-Cell Priming and Activation: The APCs process the ingested TAAs and present them via MHC class I and class II molecules to naïve T cells in the draining lymph nodes. This leads to the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[4]

  • Systemic Anti-Tumor Immunity (Abscopal Effect): The activated, tumor-specific CTLs then circulate throughout the body, capable of recognizing and eliminating not only the treated primary tumor but also distant, untreated metastatic lesions.[1] This phenomenon, known as the abscopal effect, is a hallmark of a successful in-situ vaccination strategy.

G cluster_tumor_site Tumor Site cluster_lymph_node Draining Lymph Node cluster_systemic Systemic Circulation & Distant Sites TAA_release TAA Release APC Antigen Presenting Cell (e.g., Dendritic Cell) TAA_release->APC Phagocytosis Naive_T_Cell Naïve T Cell (CD8+ & CD4+) APC->Naive_T_Cell Antigen Presentation Activated_T_Cell Activated Tumor-Specific T Cell Naive_T_Cell->Activated_T_Cell Primary_Tumor Primary Tumor Activated_T_Cell->Primary_Tumor Targeting & Killing Metastasis Metastatic Tumor Activated_T_Cell->Metastasis Abscopal Effect Immune_Memory Immunological Memory Activated_T_Cell->Immune_Memory

Figure 2: AGI-134 induced adaptive immune response leading to systemic immunity.

Preclinical and Clinical Data

Preclinical Studies

Preclinical studies in various mouse models of melanoma have demonstrated the potent anti-tumor efficacy of AGI-134.

Parameter B16.F10 Melanoma Model JB/RH Melanoma Model Reference
Primary Tumor Growth Significant regression of established primary tumors.Significant regression of established primary tumors.[6]
Abscopal Effect Prevention of growth of untreated, distant secondary tumors.Prevention of growth of untreated, distant secondary tumors.[1]
Survival Significantly prolonged survival.Significantly prolonged survival.[6]
Combination Therapy Synergistic effect with anti-PD-1 checkpoint inhibitors.Not reported.[7]
Phase 1/2a Clinical Trial (NCT03593226)

A first-in-human, open-label Phase 1/2a study evaluated the safety, tolerability, and biological activity of intratumoral AGI-134 in patients with unresectable metastatic solid tumors.[3]

Parameter Results Reference
Safety and Tolerability AGI-134 was found to be safe and well-tolerated, with no dose-limiting toxicities observed. The maximum tolerated dose was not reached.[2]
Recommended Phase 2 Dose Up to 200 mg per injection.[5]
Immune Response Biomarkers - Increase in anti-α-Gal antibodies in most patients.- Increase in conventional dendritic cells (CD11c+ HLADR+) in 59% of evaluable patients.- Increase in T helper cells (CD3+CD4+) in injected (29%) and uninjected (47%) lesions.- Increase in Cytotoxic T cells (CD3+CD8+) in injected (35%) and uninjected (47%) lesions.- Increase in macrophages (CD68+) in injected (24%) and uninjected (47%) lesions.[8]
Clinical Response Best overall response of stable disease (SD) was observed in 29% of patients.[8]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of AGI-134.

Complement-Dependent Cytotoxicity (CDC) Assay

This assay quantifies the ability of AGI-134 to induce tumor cell lysis via the complement pathway.

G cluster_setup Assay Setup cluster_analysis Analysis Tumor_Cells Tumor Cells AGI134_incubation Incubate with AGI-134 Tumor_Cells->AGI134_incubation Serum Add Human Serum (Complement Source) AGI134_incubation->Serum Incubate Incubate Serum->Incubate Viability_Stain Add Viability Stain (e.g., Calcein-AM) Incubate->Viability_Stain Flow_Cytometry Flow Cytometry or Plate Reader Viability_Stain->Flow_Cytometry Percent_Lysis Calculate % Lysis Flow_Cytometry->Percent_Lysis G cluster_setup Assay Setup cluster_analysis Analysis Target_Cells Target Tumor Cells (Fluorescently Labeled) AGI134_incubation Incubate with AGI-134 & Anti-α-Gal IgG Target_Cells->AGI134_incubation Effector_Cells Add Effector Cells (e.g., NK cells) AGI134_incubation->Effector_Cells Co_culture Co-culture Effector_Cells->Co_culture Viability_Stain Add Viability Stain (e.g., 7-AAD) Co_culture->Viability_Stain Flow_Cytometry Flow Cytometry Viability_Stain->Flow_Cytometry Percent_Killing Calculate % Specific Killing Flow_Cytometry->Percent_Killing G cluster_setup Assay Setup cluster_analysis Analysis Target_Cells Target Tumor Cells (Fluorescently Labeled) AGI134_treatment Treat with AGI-134 & Human Serum Target_Cells->AGI134_treatment Phagocytes Add Phagocytes (e.g., Macrophages) AGI134_treatment->Phagocytes Co_culture Co-culture Phagocytes->Co_culture Stain_Phagocytes Stain Phagocytes (e.g., anti-CD11b) Co_culture->Stain_Phagocytes Flow_Cytometry Flow Cytometry Stain_Phagocytes->Flow_Cytometry Phagocytosis_Index Calculate Phagocytosis Index Flow_Cytometry->Phagocytosis_Index

References

The Role of MT-134 in Muscle Contractility: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the compound designated MT-134 have revealed no publicly available scientific literature or data concerning its role in the study of muscle contractility. Extensive searches across scientific databases and research publications have not yielded any information on a compound with this identifier in the context of muscle physiology, pharmacology, or related fields.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without accessible research on this compound.

It is plausible that "this compound" represents an internal, proprietary codename for a compound that has not yet been disclosed in public research forums or peer-reviewed publications. Alternatively, it may be a misnomer or an incorrect identifier for the molecule of interest.

Without any foundational research to analyze, it is impossible to provide details on its mechanism of action, its effects on muscle force and fatigue, or the experimental models used to study it. Consequently, no data tables or signaling pathway diagrams can be generated.

Researchers, scientists, and drug development professionals interested in this compound are advised to verify the designation and consult internal or proprietary documentation for information. Should "this compound" be a different or recently published compound, a revised inquiry with the correct identifier will be necessary to proceed with a thorough scientific review.

Investigating Y134's Potential in Estrogen Receptor-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "Y134" for the treatment of estrogen receptor-negative breast cancer. The following technical guide is a representative document constructed for a hypothetical compound, herein named Y134, to illustrate the potential preclinical investigation of a novel therapeutic for this challenging cancer subtype. The data, protocols, and mechanisms presented are based on established research principles and common findings in the field of oncology drug discovery for estrogen receptor-negative breast cancer.

Abstract

Estrogen receptor-negative (ER-negative) breast cancer represents a significant clinical challenge due to its aggressive nature and lack of response to endocrine therapies.[1][2][3] This guide details the preclinical investigation of Y134, a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway, a frequently dysregulated cascade in ER-negative and triple-negative breast cancer (TNBC).[4][5] This document provides a comprehensive overview of the methodologies used to assess the efficacy and mechanism of action of Y134, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and drug development professionals actively seeking novel therapeutic strategies for ER-negative breast cancer.

Introduction to Estrogen Receptor-Negative Breast Cancer

Breast cancer is a heterogeneous disease, and the absence of the estrogen receptor (ER) defines a subtype with distinct clinical and pathological features.[3] ER-negative tumors do not respond to hormone-based treatments, such as tamoxifen or aromatase inhibitors, which are mainstays in the treatment of ER-positive disease.[6] This group includes the particularly aggressive triple-negative breast cancer (TNBC) subtype, which also lacks progesterone receptor (PR) and human epidermal growth factor receptor 2 (HER2) expression.[1] Prognosis for patients with ER-negative breast cancer is generally poorer, with a higher risk of recurrence in the initial years following diagnosis.[1][7] Consequently, there is a critical unmet need for novel targeted therapies for this patient population.

Several signaling pathways are implicated in the proliferation and survival of ER-negative breast cancer cells. These include the PI3K/Akt/mTOR, MAPK/ERK, and Hedgehog signaling cascades.[4][5][8][9] The PI3K/Akt pathway, in particular, is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature of many cancers, including ER-negative breast cancer.[4] This makes it a compelling target for therapeutic intervention.

Y134: A Hypothetical PI3K/Akt Pathway Inhibitor

For the purpose of this guide, Y134 is a fictional, potent, and selective small molecule inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). By targeting this key node, Y134 is designed to block the downstream signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a hyperactivated PI3K/Akt pathway.

Proposed Mechanism of Action

Y134 is hypothesized to bind to the ATP-binding pocket of PI3Kα, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the cell membrane prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in phosphorylated (active) Akt leads to the modulation of numerous downstream targets involved in cell cycle progression and survival, such as mTOR, GSK3β, and FOXO transcription factors.

Y134_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts Y134 Y134 Y134->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Y134_Experimental_Workflow start Hypothesis: Y134 inhibits PI3K in ER-negative breast cancer in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assays (IC50 Determination) in_vitro->cell_viability western_blot Western Blotting (Target Engagement) in_vitro->western_blot in_vivo In Vivo Studies cell_viability->in_vivo western_blot->in_vivo xenograft Xenograft Model (Tumor Growth Inhibition) in_vivo->xenograft conclusion Conclusion: Y134 shows preclinical potential in ER-negative breast cancer xenograft->conclusion

References

Methodological & Application

Application Note: Protocol for the Use of MT-134 in In Vitro Skeletal Muscle Function Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of muscle physiology, pharmacology, and neuromuscular disorders.

Introduction MT-134 is a specific inhibitor of skeletal myosin II (SkMII), the motor protein responsible for generating force and contraction in skeletal muscle.[1] By directly targeting the ATPase activity of the myosin head, this compound provides a powerful tool for investigating the mechanics of muscle contraction, the pathophysiology of muscle diseases, and for the preclinical screening of novel muscle relaxants. This document provides detailed protocols for utilizing this compound in common in vitro muscle function assays: the isolated whole muscle contractility assay and the skinned single muscle fiber assay.

Mechanism of Action Skeletal muscle contraction is driven by the cyclic interaction of myosin heads with actin filaments, a process known as the cross-bridge cycle. This cycle is fueled by the hydrolysis of ATP. This compound specifically inhibits the SkMII ATPase, interfering with the cross-bridge cycle and leading to a reduction in force production. This makes it a valuable compound for studying conditions of muscle hyperreactivity or for inducing controlled muscle relaxation in experimental settings.

Mechanism of this compound Action in Muscle Contraction cluster_cycle Cross-Bridge Cycle cluster_inhibitor Inhibitor Action ATP_Bound Myosin + ATP (Detached) ATP_Hydrolysis Myosin-ADP-Pi (Cocked) ATP_Bound->ATP_Hydrolysis ATP Hydrolysis Actin_Binding Actin-Myosin-ADP-Pi (Weakly Bound) ATP_Hydrolysis->Actin_Binding Binds Actin Power_Stroke Actin-Myosin (Rigor State) Actin_Binding->Power_Stroke Pi Release (Power Stroke) Power_Stroke->ATP_Bound ATP Binding (Detachment) MT134 This compound MT134->Power_Stroke Inhibits Force Production

Caption: this compound inhibits the power stroke step of the cross-bridge cycle.

Protocol 1: Isolated Whole Muscle Contractility Assay

This protocol is designed to assess the effect of this compound on the contractile properties of an intact isolated skeletal muscle, such as the mouse Extensor Digitorum Longus (EDL) or Soleus.

Experimental Workflow

Workflow for Isolated Muscle Assay A 1. Humane Euthanasia & Muscle Dissection B 2. Muscle Mounting (Force Transducer & Motor Arm) A->B C 3. Equilibration (30 min in Krebs-Henseleit Buffer) B->C D 4. Determine Optimal Length (Lo) C->D E 5. Baseline Measurement (Twitch & Tetanic Contractions) D->E F 6. This compound Incubation (Dose-Response Concentrations) E->F G 7. Post-Treatment Measurement (Twitch & Tetanic Contractions) F->G H 8. Data Analysis (% Change from Baseline) G->H

Caption: Experimental workflow for testing this compound on isolated whole muscle.

A. Materials and Reagents

  • Krebs-Henseleit Buffer: (in mM) 118 NaCl, 4.75 KCl, 1.18 MgSO₄, 2.5 CaCl₂, 1.18 KH₂PO₄, 25 NaHCO₃, 11 Glucose. Bubble with 95% O₂ / 5% CO₂ (carbogen) for at least 30 minutes before use.

  • This compound Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C.

  • Dissection Tools: Fine scissors, forceps.

  • Experimental Setup: Dual-mode servomotor system with a force transducer, platinum electrodes, and a temperature-controlled tissue bath (maintained at ~25-30°C to prolong tissue viability)[2].

B. Detailed Methodology

  • Muscle Isolation: Following approved ethical protocols, humanely euthanize the animal. Dissect the target muscle (e.g., EDL from a mouse hindlimb), keeping the tendons at both ends intact. Perform the dissection quickly in a dish of cooled, carbogen-gassed Krebs-Henseleit buffer.

  • Muscle Mounting: Tie silk sutures to the tendons. Mount the muscle vertically in the tissue bath containing circulating, oxygenated Krebs-Henseleit buffer. Attach one suture to a fixed hook and the other to the lever arm of the force transducer/servomotor[2].

  • Equilibration & Optimal Length: Allow the muscle to equilibrate for at least 30 minutes. Adjust the muscle length to determine the optimal length (L₀) that produces the maximum twitch force upon stimulation with a single supramaximal pulse (e.g., 0.5 ms duration).

  • Baseline Contractile Measurements:

    • Twitch Force: Stimulate the muscle with a single pulse and record peak twitch force (Pt).

    • Tetanic Force: Stimulate the muscle with a train of pulses (e.g., 120 Hz for 300 ms for EDL) to elicit a fused tetanic contraction and record peak tetanic force (P₀). Allow at least 2 minutes of recovery between tetanic contractions.

  • Application of this compound:

    • Add the desired final concentration of this compound to the bath from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Perform a dose-response curve (e.g., 0.1, 1, 10, 100 µM).

    • Incubate the muscle with each concentration for a predetermined time (e.g., 20-30 minutes) to allow for diffusion into the tissue.

  • Post-Treatment Measurements: After incubation, repeat the twitch and tetanic stimulation protocols to measure the effects of this compound on contractile force.

  • Data Analysis: Normalize force measurements to the muscle's cross-sectional area. Express the effect of this compound as a percentage inhibition of the baseline force for each concentration.

C. Data Presentation: Hypothetical Results

This compound Concentration (µM)Peak Tetanic Force (% of Baseline)Rate of Force Development (% of Baseline)Rate of Relaxation (% of Baseline)
0 (Vehicle Control)100 ± 4.5100 ± 5.1100 ± 6.2
0.195.2 ± 3.896.1 ± 4.998.5 ± 5.5
1.072.4 ± 5.168.3 ± 6.085.1 ± 7.1
10.041.8 ± 4.935.5 ± 5.362.7 ± 6.8
100.015.3 ± 3.212.1 ± 2.838.4 ± 4.9

Protocol 2: Skinned Single Muscle Fiber Assay

This protocol allows for the direct application of this compound to the contractile apparatus, bypassing the cell membrane. It is ideal for mechanistic studies of myosin function.

A. Materials and Reagents

  • Skinning Solution: Contains a non-ionic detergent like Triton X-100 to chemically remove the sarcolemma.

  • Relaxing Solution: High ATP, low Ca²⁺ concentration (e.g., pCa 9.0).

  • Activating Solutions: High ATP, with varying Ca²⁺ concentrations (e.g., pCa 6.0 to 4.5) to generate a force-pCa curve.

  • This compound dilutions: Prepared directly in the activating solutions.

  • Experimental Setup: High-resolution force transducer, laser diffraction system for sarcomere length measurement, and a multi-well plate setup for rapid solution changes[3].

B. Detailed Methodology

  • Fiber Isolation and Skinning: Isolate a whole muscle as described in Protocol 1. Under a dissecting microscope in a relaxing solution, carefully dissect out a single muscle fiber. Incubate the fiber in a skinning solution (e.g., for 30 minutes) to permeabilize the cell membrane.

  • Fiber Mounting: Transfer the skinned fiber to the experimental chamber. Attach the ends of the fiber to a force transducer and a length controller using appropriate adhesives. Adjust sarcomere length to an optimal value (e.g., 2.5 µm).

  • Baseline Force-pCa Relationship:

    • Transfer the fiber from the relaxing solution (pCa 9.0) to a pre-activating solution.

    • Submerge the fiber in a series of activating solutions with progressively higher Ca²⁺ concentrations (e.g., from pCa 6.0 to 4.5) and record the steady-state isometric force at each concentration[3]. This generates the baseline force-pCa curve.

  • Application of this compound:

    • Prepare a new set of activating solutions containing the desired concentration of this compound.

    • After washing the fiber in a relaxing solution, repeat the activation protocol using the this compound-containing solutions.

  • Data Analysis:

    • Plot force as a function of pCa for both baseline and this compound conditions.

    • Analyze the data for changes in maximal Ca²⁺-activated force (Fₘₐₓ) and Ca²⁺ sensitivity (pCa₅₀, the pCa at which 50% of maximal force is produced).

C. Data Presentation: Hypothetical Results

ConditionMax. Force (Fₘₐₓ, µN)Ca²⁺ Sensitivity (pCa₅₀)Hill Coefficient (n H)
Baseline150.5 ± 10.25.85 ± 0.042.1 ± 0.15
+ 10 µM this compound65.2 ± 8.55.83 ± 0.052.0 ± 0.18

Conclusion The protocols described provide robust frameworks for characterizing the inhibitory effects of this compound on skeletal muscle function at both the whole tissue and single-cell levels. These assays are essential for determining the compound's potency, mechanism of action, and potential as a therapeutic agent for neuromuscular conditions.

References

Application Notes and Protocols: Y134 in Breast Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y134 is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2), a member of the epidermal growth factor receptor family.[1][2] Overexpression of HER2 is a key driver of cell proliferation and is observed in 20-30% of breast cancers, where it is associated with aggressive tumor characteristics and poor prognosis.[1] Y134 is designed for high-affinity binding to the extracellular domain of the HER2 receptor, thereby inhibiting downstream signaling pathways that lead to cell growth and proliferation.[2][3] These application notes provide detailed protocols for utilizing Y134 in studies of breast cancer cell proliferation.

Mechanism of Action

Y134 exerts its anti-proliferative effects through several mechanisms:

  • Inhibition of HER2 Signaling: By binding to the extracellular domain of HER2, Y134 blocks the downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell cycle progression and survival.[4][5]

  • Receptor Downregulation: Y134 binding can induce the endocytosis and subsequent degradation of the HER2 receptor, reducing the number of receptors on the cell surface available for signaling.[1]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Y134 can be recognized by immune cells, such as natural killer (NK) cells, leading to the targeted killing of HER2-positive cancer cells.[2]

Signaling Pathway

Y134_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor HER2 HER2 Receptor Growth Factor->HER2 Activation PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Y134 Y134 Antibody Y134->HER2 Inhibition

Caption: Y134 Inhibition of HER2 Signaling Pathways.

Quantitative Data Summary

The anti-proliferative effect of Y134 was evaluated in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay after 72 hours of treatment.

Cell LineHER2 ExpressionIC50 of Y134 (nM)
SK-BR-3 High15.2
BT-474 High25.8
MCF-7 Low> 1000
MDA-MB-231 Negative> 1000

Experimental Protocols

Cell Culture
  • Culture HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) and HER2-negative lines (e.g., MCF-7, MDA-MB-231) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of Y134 on the proliferation of breast cancer cells.

Cell_Proliferation_Workflow cluster_workflow Experimental Workflow A 1. Seed Cells (96-well plate) B 2. Incubate for 24h A->B C 3. Treat with Y134 (various concentrations) B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for MTT Cell Proliferation Assay.

Materials:

  • Breast cancer cell lines

  • Complete culture medium

  • Y134 antibody

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of Y134 antibody in complete medium.

  • Remove the medium from the wells and add 100 µL of the Y134 dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to confirm the inhibitory effect of Y134 on the HER2 signaling pathway.

Materials:

  • Breast cancer cells

  • Y134 antibody

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with Y134 at a concentration known to inhibit proliferation (e.g., 100 nM) for 24 hours. Include an untreated control.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Troubleshooting

IssuePossible CauseSolution
High variability in MTT assay Uneven cell seedingEnsure a single-cell suspension before seeding; mix gently.
Edge effects in 96-well plateAvoid using the outer wells of the plate.
No inhibition of proliferation in HER2-positive cells Inactive antibodyCheck antibody storage conditions and activity.
Cell line resistanceVerify HER2 expression levels; consider alternative cell lines.
Weak signal in Western blot Insufficient protein loadingIncrease the amount of protein loaded per lane.
Low antibody concentrationOptimize primary and secondary antibody dilutions.

Conclusion

The Y134 monoclonal antibody demonstrates potent and specific anti-proliferative activity against HER2-overexpressing breast cancer cells. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of Y134 in their specific experimental settings. These studies can contribute to the further development of targeted therapies for HER2-positive breast cancer.

References

Application Notes and Protocols for Testing MT-134 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-134, also known as Amiselimod, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its primary mechanism of action involves binding to S1P1 receptors on lymphocytes, leading to their internalization and subsequent sequestration in lymph nodes.[3][4][5] This prevents the trafficking of pathogenic lymphocytes to sites of inflammation, making this compound a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis and lupus nephritis.[2][3] These application notes provide a comprehensive guide to designing and executing cell-based assays to evaluate the efficacy of this compound.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor, a G protein-coupled receptor (GPCR), by its natural ligand sphingosine-1-phosphate (S1P) or an agonist like this compound, initiates a cascade of intracellular signaling events. S1P1 primarily couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This initiates downstream signaling through pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK/ERK) pathways, which are crucial for regulating cell survival, proliferation, and migration.[6]

S1P1_Signaling_Pathway cluster_cytoplasm Cytoplasm MT134 This compound S1P1 S1P1 Receptor MT134->S1P1 Binds to G_protein Gαi/βγ S1P1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Produces Akt Akt PI3K->Akt Activates Cell_Response Cellular Responses (Survival, Proliferation, Migration) Akt->Cell_Response ERK->Cell_Response Receptor_Internalization_Workflow A Seed S1P1-GFP expressing cells (e.g., CHO-K1, HEK293) B Starve cells to reduce basal receptor internalization A->B C Treat cells with varying concentrations of this compound B->C D Incubate to allow for receptor internalization C->D E Fix and stain nuclei (e.g., with Hoechst) D->E F Acquire images using high-content imaging system E->F G Quantify receptor internalization (fluorescence intensity in vesicles) F->G Signaling_Pathway_Workflow A Culture suitable cells (e.g., Jurkat T cells) B Starve cells to reduce basal signaling A->B C Stimulate with different concentrations of this compound B->C D Lyse cells at various time points C->D E Quantify p-Akt and p-ERK levels (e.g., by Western Blot or ELISA) D->E F Normalize to total protein or housekeeping gene expression E->F

References

Application Notes and Protocols for Utilizing Y134 in Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of environmental and endogenous compounds. Its role in xenobiotic metabolism, immune modulation, and tumorigenesis has made it a significant target in drug discovery and toxicology. Luciferase reporter gene assays are a widely adopted method for screening and characterizing compounds that modulate AhR activity. This document provides detailed application notes and protocols for the use of Y134, a selective estrogen receptor modulator (SERM), which has been identified as an activator of the AhR signaling pathway, in AhR luciferase reporter gene assays.

Y134, a derivative of raloxifene, is primarily known for its high affinity for estrogen receptors (ERα and ERβ). However, studies have demonstrated that Y134 also activates the Aryl Hydrocarbon Receptor (AhR) in a reporter assay using Hepa1 cells at a concentration of 10 µM. Furthermore, the apoptotic effects of Y134 have been shown to be dependent on AhR expression, highlighting its significance as a tool for studying AhR-mediated cellular processes.

These application notes provide a comprehensive guide for researchers to effectively utilize Y134 as a positive control or test compound in AhR luciferase reporter gene assays.

AhR Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. Upon ligand binding, the chaperone proteins dissociate, and the AhR-ligand complex translocates to the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription. In a luciferase reporter assay for AhR activity, the reporter plasmid contains XRE sequences driving the expression of the luciferase gene.

AhR_Signaling_Pathway Y134 Y134 (Ligand) AhR_complex AhR-Chaperone Complex Y134->AhR_complex Binds AhR_Y134_complex AhR-Y134 Complex AhR_complex->AhR_Y134_complex Conformational Change ARNT ARNT AhR_Y134_complex->ARNT Heterodimerizes AhR_ARNT_Y134 AhR-ARNT-Y134 Complex ARNT->AhR_ARNT_Y134 XRE XRE (Xenobiotic Response Element) AhR_ARNT_Y134->XRE Binds Luciferase Luciferase Gene Transcription XRE->Luciferase Initiates

Caption: Canonical AhR signaling pathway activated by Y134.

Data Presentation

While comprehensive dose-response data for Y134 on AhR activation is not extensively available in the public domain, the following table summarizes the known activity. Researchers are encouraged to generate a full dose-response curve to determine the EC50 in their specific cell system.

CompoundCell LineConcentrationAhR ActivityReference
Y134Hepa110 µMActivates AhR

Experimental Protocols

This section provides detailed protocols for assessing the AhR-activating potential of Y134 using a luciferase reporter gene assay. The protocol is adaptable for both mouse hepatoma (Hepa1c1c7) and human hepatoma (HepG2) cell lines, which are commonly used for AhR studies.

Experimental Workflow

The overall workflow for the AhR luciferase reporter gene assay involves cell seeding, treatment with Y134, cell lysis, and measurement of luciferase activity.

Experimental_Workflow A Day 1: Seed Cells (e.g., Hepa1c1c7 or HepG2) in 96-well plates B Day 2: Treat Cells with Y134 (and controls) A->B C Incubate for 6-24 hours B->C D Lyse Cells C->D E Add Luciferase Substrate D->E F Measure Luminescence (Luminometer) E->F

Caption: General workflow for the AhR luciferase reporter assay.

Materials and Reagents
  • Cell Lines:

    • Hepa1c1c7 (mouse hepatoma) or HepG2 (human hepatoma) cells stably or transiently transfected with an XRE-luciferase reporter plasmid.

  • Culture Media:

    • For Hepa1c1c7: α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For HepG2: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Y134 Stock Solution:

    • Prepare a 10 mM stock solution of Y134 (CAS: 849662-80-2) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Controls:

    • Positive Control: 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) at a final concentration of 1 nM.

    • Vehicle Control: DMSO at a final concentration not exceeding 0.1%.

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Luciferase Assay System (e.g., Promega ONE-Glo™ Luciferase Assay System or similar)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Luminometer

    • White, clear-bottom 96-well cell culture plates

Protocol for AhR Luciferase Reporter Gene Assay

Day 1: Cell Seeding

  • Culture Hepa1c1c7 or HepG2 cells containing the XRE-luciferase reporter construct to ~80% confluency.

  • Trypsinize the cells and resuspend them in fresh culture medium.

  • Determine the cell density using a hemocytometer or automated cell counter.

  • Seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Compound Treatment

  • Prepare serial dilutions of the Y134 stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 20 µM. A suggested starting point for a dose-response curve would include concentrations around the known active concentration of 10 µM.

  • Prepare the positive control (TCDD) and vehicle control (DMSO) in culture medium.

  • Carefully remove the culture medium from the wells.

  • Add 100 µL of the prepared Y134 dilutions, positive control, or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

  • Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.

Day 3: Luciferase Assay

  • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

  • Follow the manufacturer's instructions for the chosen luciferase assay system. Typically, this involves adding a volume of luciferase reagent equal to the culture volume in each well (e.g., 100 µL).

  • Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and the luciferase reaction to stabilize.

  • Measure the luminescence of each well using a luminometer.

Data Analysis
  • Average the relative light unit (RLU) values for each set of triplicates.

  • Subtract the average RLU of the vehicle control from all other values to correct for background.

  • Normalize the data by expressing the results as "fold induction" over the vehicle control:

    • Fold Induction = (RLU of treated sample) / (RLU of vehicle control)

  • Plot the fold induction as a function of the Y134 concentration to generate a dose-response curve.

  • If a full dose-response is achieved, calculate the EC50 value, which is the concentration of Y134 that elicits 50% of the maximal response.

Conclusion

Y134 serves as a valuable tool for investigating the activation of the Aryl Hydrocarbon Receptor. Its dual activity as a SERM and an AhR activator presents unique opportunities for studying the crosstalk between estrogen receptor and AhR signaling pathways. The provided protocols offer a robust framework for researchers to incorporate Y134 into their AhR screening and characterization workflows. It is recommended that users optimize the assay conditions for their specific cell line and experimental setup to ensure reliable and reproducible results. Further investigation into the dose-response relationship and the precise mechanism of Y134-mediated AhR activation will continue to enhance its utility in the fields of toxicology and drug development.

Revolutionizing Autoimmune Disease Research: In Vivo Efficacy of Amiselimod (MT-1303) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Yokohama, Japan - In a significant advancement for autoimmune disease research, comprehensive preclinical data on amiselimod (MT-1303), a potent and selective sphingosine 1-phosphate receptor-1 (S1P1) modulator, demonstrates its therapeutic efficacy in a range of in vivo animal models. These findings, targeted at researchers, scientists, and drug development professionals, highlight the potential of amiselimod as a next-generation treatment for debilitating autoimmune conditions such as multiple sclerosis (MS), inflammatory bowel disease (IBD), and systemic lupus erythematosus (SLE).

Amiselimod, a next-generation S1P1 receptor modulator, is designed to offer a more favorable cardiac safety profile compared to earlier-generation S1P1 modulators.[1] Its active metabolite, amiselimod phosphate, acts as a functional antagonist of the S1P1 receptor on lymphocytes.[2][3][4] This mechanism of action effectively sequesters lymphocytes in the lymph nodes, preventing their migration to sites of inflammation and thereby mitigating the autoimmune response.[5]

Unveiling the Mechanism of Action: The S1P1 Receptor Pathway

Amiselimod's therapeutic effect is rooted in its modulation of the S1P1 signaling pathway. The following diagram illustrates the key steps involved:

amiselimod_moa cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte Inflammation Site of Inflammation Lymphocyte->Inflammation Migration Blocked S1P1_receptor S1P1 Receptor Amiselimod Amiselimod (MT-1303) SK Sphingosine Kinase Amiselimod->SK Amiselimod_P Amiselimod-P (Active Metabolite) Amiselimod_P->S1P1_receptor Binds & Internalizes SK->Amiselimod_P

Caption: Amiselimod (MT-1303) Signaling Pathway.

Efficacy in a Murine Model of Inflammatory Bowel Disease

In a well-established model of chronic colitis, the adoptive transfer of CD4+CD45RBhigh T cells into severe combined immunodeficient (SCID) mice, oral administration of amiselimod demonstrated significant therapeutic effects.[1][2][3][4] Treatment with amiselimod led to a dose-dependent inhibition of colitis development, as evidenced by reduced body weight loss and lower clinical scores.[1][3]

Quantitative Efficacy Data in Adoptive Transfer Colitis Model
Treatment GroupDosage (mg/kg/day, p.o.)DurationChange in Body Weight (%)Clinical ScoreReduction in Colonic Infiltrating Th1 and Th17 cells
Vehicle Control-28 daysProgressive Loss3.2 ± 0.6-
Amiselimod0.128 daysAttenuated LossSignificantly LowerSignificant Reduction
Amiselimod0.328 daysAttenuated LossSignificantly LowerSignificant Reduction
Anti-TNF-α mAb250 µ g/mouse , i.p.Days 7 & 21Attenuated LossComparable to AmiselimodNot Reported

Data compiled from studies by Shimano et al. (2019).[1][3]

Experimental Protocol: Adoptive Transfer Colitis

The following workflow outlines the key steps in the CD4+CD45RBhigh T cell adoptive transfer model of colitis.

colitis_workflow cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment start Start donor Isolate Splenic CD4+ T cells from BALB/c mice start->donor end End sort FACS Sort for CD4+CD45RBhigh Population donor->sort transfer Inject 4 x 10^5 CD4+CD45RBhigh cells intraperitoneally into SCID mice sort->transfer treatment_start Begin Daily Oral Gavage (Amiselimod or Vehicle) transfer->treatment_start treatment_period Treatment for 21-28 days treatment_start->treatment_period monitoring Daily Monitoring: Body Weight & Clinical Signs treatment_period->monitoring histology Histological Analysis of Colon monitoring->histology facs FACS Analysis of Lamina Propria Lymphocytes (Th1/Th17) histology->facs facs->end

Caption: Adoptive Transfer Colitis Experimental Workflow.

Potent Inhibition of Lupus Nephritis in Murine SLE Models

Amiselimod's therapeutic potential was further demonstrated in two distinct murine models of systemic lupus erythematosus, the MRL/lpr and NZBWF1 mouse strains.[6][7][8] Daily oral administration of amiselimod significantly inhibited the development and progression of lupus nephritis.

Quantitative Efficacy Data in MRL/lpr Lupus Model
Treatment GroupDosage (mg/kg/day, p.o.)DurationProteinuria ScoreSerum Anti-dsDNA IgG LevelsRenal Histopathology
Vehicle Control-18 weeksProgressive IncreaseHighSevere Glomerulonephritis
Amiselimod0.118 weeksSignificantly ReducedDose-dependently SuppressedInhibited T-cell infiltration, mesangial expansion, and sclerosis
Amiselimod0.318 weeksSignificantly ReducedDose-dependently SuppressedInhibited T-cell infiltration, mesangial expansion, and sclerosis
FK5061.018 weeksComparable to AmiselimodNot ReportedNot Reported

Data compiled from studies by Sugahara et al. (2019).[6][7][8]

Experimental Protocol: MRL/lpr Model of Lupus Nephritis

The following protocol details the key stages of the MRL/lpr lupus nephritis study.

lupus_workflow cluster_treatment Prophylactic Treatment cluster_monitoring In-life Monitoring cluster_endpoint Terminal Assessment start Start treatment_start Daily Oral Gavage (Amiselimod or Vehicle) starting at 8 weeks of age in MRL/lpr mice start->treatment_start end End treatment_period Treatment for 18 weeks treatment_start->treatment_period proteinuria Weekly Proteinuria Assessment treatment_period->proteinuria serum_collection Periodic Serum Collection for Anti-dsDNA Antibody Titer proteinuria->serum_collection necropsy Necropsy at 26 weeks of age serum_collection->necropsy histology Histopathological Scoring of Kidneys necropsy->histology facs FACS Analysis of Splenic and Renal Lymphocyte Populations histology->facs facs->end

Caption: MRL/lpr Lupus Nephritis Experimental Workflow.

Amelioration of Experimental Autoimmune Encephalomyelitis

The efficacy of amiselimod has also been suggested in the context of multiple sclerosis through studies in the experimental autoimmune encephalomyelitis (EAE) mouse model.[7] The MOG35-55 peptide-induced EAE in C57BL/6 mice is a standard model for relapsing-remitting MS.[9][10][11]

Efficacy Data in MOG-induced EAE Model

While specific quantitative data for amiselimod in the MOG-induced EAE model from the searched literature is limited, S1P1 modulators as a class have shown significant efficacy in reducing clinical scores and CNS inflammation in this model.[9]

Experimental Protocol: MOG-Induced EAE

The following protocol outlines the induction and assessment of MOG-induced EAE.

eae_workflow cluster_induction EAE Induction cluster_treatment Therapeutic Intervention cluster_assessment Disease Assessment start Start immunization Immunize C57BL/6 mice with MOG35-55 peptide in CFA start->immunization end End ptx Administer Pertussis Toxin on day 0 and day 2 immunization->ptx treatment_start Initiate Daily Oral Treatment (Amiselimod or Vehicle) ptx->treatment_start scoring Daily Clinical Scoring of EAE Severity treatment_start->scoring histology Histological Analysis of CNS (Inflammation and Demyelination) scoring->histology histology->end

Caption: MOG-induced EAE Experimental Workflow.

Detailed Clinical Scoring for EAE

A standardized scoring system is crucial for evaluating disease severity in the EAE model.[2][3][6]

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Complete hind limb paralysis
4Hind limb paralysis and forelimb weakness
5Moribund or dead

In-between scores (e.g., 0.5, 1.5) can be used for intermediate symptoms.[2]

Conclusion

The compelling preclinical data for amiselimod (MT-1303) across multiple, robust animal models of autoimmune disease underscore its significant therapeutic potential. Its potent and selective S1P1 modulation, coupled with a favorable safety profile, positions amiselimod as a promising candidate for the treatment of multiple sclerosis, inflammatory bowel disease, and systemic lupus erythematosus. These detailed application notes and protocols provide a valuable resource for researchers and drug development professionals seeking to further investigate the in vivo effects of this promising compound.

References

Application Notes and Protocols for Y134 in Rodent Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of Y134, a selective estrogen receptor modulator (SERM), in preclinical rodent models of breast cancer. The included protocols are based on established methodologies for inducing and utilizing such models for therapeutic evaluation.

Introduction

Y134 is a potent and selective antagonist of the estrogen receptor (ER), with a particular affinity for ERα.[1] It has demonstrated efficacy in inhibiting the proliferation of ER-positive human breast cancer cell lines, such as MCF-7 and T47D.[1] Preclinical studies in rodent models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and optimal dosing regimens of Y134. This document outlines key experimental designs and protocols for such investigations.

Quantitative Data Summary

The following tables summarize the available quantitative data for Y134 dosage and administration in a rodent model.

Table 1: Y134 Dosage and Administration in Ovariectomized Rats

ParameterValueReference
Animal Model Ovariectomized Rats[1]
Dosage 1-3 mg/kg/day[1]
Administration Route Oral (p.o.)[1]
Treatment Duration 3 daysNot explicitly stated, inferred from context
Observed Effect Abolished E2-induced mammary gland terminal end bud (TEB) outgrowth[1]

Experimental Protocols

Detailed methodologies for two common rodent models of ER-positive breast cancer are provided below. These protocols can be adapted for the evaluation of Y134.

Protocol 1: 7,12-Dimethylbenz[a]anthracene (DMBA)-Induced Mammary Tumor Model in Rats

This model is a well-established method for inducing hormone-dependent mammary tumors in rats.

Materials:

  • Female Sprague-Dawley rats (50-55 days old)

  • 7,12-Dimethylbenz[a]anthracene (DMBA)

  • Corn oil or sesame oil (vehicle)

  • Oral gavage needles

  • Y134

  • Appropriate vehicle for Y134 administration (e.g., corn oil, carboxymethyl cellulose)

Procedure:

  • Tumor Induction:

    • At 55 days of age, administer a single oral gavage of DMBA to each rat. A typical dose is 20 mg of DMBA per rat, dissolved in a suitable vehicle like corn oil.[2] Other studies have used a total dose of 20 mg administered as four 5 mg doses.[2]

    • Rats should be monitored weekly by palpation for the appearance of mammary tumors. Tumors typically begin to appear several weeks after DMBA administration.[2][3][4]

  • Y134 Preparation and Administration:

    • Prepare Y134 in a suitable vehicle for oral gavage. Common vehicles for oral administration of SERMs in rodents include corn oil or aqueous suspensions with suspending agents like carboxymethyl cellulose. The exact formulation should be optimized based on the physicochemical properties of Y134.

    • Once tumors reach a palpable size (e.g., 10-15 mm in the largest dimension), randomize the animals into control and treatment groups.[3]

    • Administer Y134 orally at the desired dosage (e.g., starting with a range of 1-3 mg/kg/day based on previous studies) to the treatment group. The control group should receive the vehicle alone.

  • Tumor Monitoring and Data Collection:

    • Measure tumor size (length and width) with calipers at regular intervals (e.g., twice weekly).

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the number of tumors per animal.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: MCF-7 Human Breast Cancer Xenograft Model in Mice

This model involves the transplantation of the human ER-positive breast cancer cell line MCF-7 into immunodeficient mice.

Materials:

  • Female immunodeficient mice (e.g., nude or SCID mice)

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Matrigel®

  • 17β-Estradiol pellets (slow-release)

  • Y134

  • Appropriate vehicle for Y134 administration

  • Calipers

Procedure:

  • Estrogen Supplementation:

    • MCF-7 cells are estrogen-dependent for growth in vivo. Therefore, mice must be supplemented with estrogen.

    • One week prior to cell injection, implant a slow-release 17β-estradiol pellet subcutaneously in the dorsal region of each mouse.

  • Cell Preparation and Injection:

    • Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.

    • On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® on ice.

    • Inject approximately 1 x 10^7 MCF-7 cells in a volume of 100-200 µL subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.[5]

  • Y134 Administration:

    • Monitor the mice for tumor formation. Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

    • Prepare Y134 in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

    • Administer Y134 to the treatment group at the desired dose and schedule. The control group should receive the vehicle only.

  • Tumor Monitoring and Data Collection:

    • Measure tumor volume with calipers regularly (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of general health.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Signaling Pathway and Experimental Workflow Diagrams

Y134 Mechanism of Action in ER-Positive Breast Cancer

Y134, as a selective estrogen receptor modulator (SERM), functions as an antagonist in breast tissue. It competitively binds to the estrogen receptor (ER), preventing the binding of estradiol. This leads to a conformational change in the ER that inhibits the recruitment of co-activators necessary for the transcription of estrogen-responsive genes that drive cell proliferation.

Y134_Mechanism_of_Action cluster_cell ER-Positive Breast Cancer Cell cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds Y134 Y134 Y134->ER Binds & Blocks ERE Estrogen Response Element (ERE) ER->ERE Binds Coactivators Co-activators ERE->Coactivators Recruits GeneTranscription Gene Transcription (Proliferation Genes) Coactivators->GeneTranscription Activates CellProliferation Cell Proliferation GeneTranscription->CellProliferation

Caption: Mechanism of Y134 as an ER antagonist in breast cancer cells.

Experimental Workflow for Evaluating Y134 in a DMBA-Induced Rat Model

The following diagram outlines the key steps in an in vivo study to assess the efficacy of Y134 using the DMBA-induced mammary tumor model.

DMBA_Y134_Workflow Start Start: Female Sprague-Dawley Rats (50-55 days old) DMBA_Induction Tumor Induction: Single oral gavage of DMBA Start->DMBA_Induction Tumor_Development Tumor Development Monitoring: Weekly palpation DMBA_Induction->Tumor_Development Tumor_Palpable Tumors become palpable Tumor_Development->Tumor_Palpable Randomization Randomization into Groups Tumor_Palpable->Randomization Treatment Treatment Phase: - Y134 (Oral Gavage) - Vehicle Control Randomization->Treatment Monitoring Tumor Growth Monitoring: - Caliper measurements (2x/week) - Body weight Treatment->Monitoring Endpoint Study Endpoint: Euthanasia & Tumor Excision Monitoring->Endpoint Analysis Data Analysis: - Tumor volume & weight - Histopathology Endpoint->Analysis MCF7_Y134_Workflow Start Start: Immunodeficient Mice Estradiol_Implant Estradiol Pellet Implantation (Subcutaneous) Start->Estradiol_Implant Cell_Injection MCF-7 Cell Injection (Subcutaneous or Orthotopic) Estradiol_Implant->Cell_Injection 1 week later Tumor_Growth Tumor Growth Monitoring Cell_Injection->Tumor_Growth Tumor_Established Tumors reach target size (e.g., 100-200 mm³) Tumor_Growth->Tumor_Established Randomization Randomization into Groups Tumor_Established->Randomization Treatment Treatment Phase: - Y134 Administration - Vehicle Control Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring (2x/week) Treatment->Monitoring Endpoint Study Endpoint: Euthanasia & Tumor Excision Monitoring->Endpoint Analysis Data Analysis: - Tumor volume & weight - Biomarker analysis Endpoint->Analysis

References

Application Notes and Protocols for In Vivo Combination of AGI-134 with Anti-PD-1 Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo application of AGI-134 in combination with anti-PD-1 checkpoint inhibitors. The information is based on preclinical studies demonstrating a synergistic anti-tumor effect.

Introduction

AGI-134 is a fully synthetic α-Gal glycolipid that acts as an in situ autologous vaccine.[1] When injected intratumorally, AGI-134 incorporates into the cell membranes of tumor cells, presenting the α-Gal epitope.[2] In humans and α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which lack the α-Gal epitope, there are pre-existing, abundant natural anti-α-Gal (anti-Gal) antibodies.[3] The binding of these antibodies to the AGI-134-labeled tumor cells initiates a powerful immune response. This response involves both complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC), leading to tumor cell lysis.[4] The resulting release of tumor-associated antigens in a pro-inflammatory environment facilitates their uptake and cross-presentation by antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of tumor-specific CD8+ T cells.[1][4] This targeted T-cell response can attack both the primary tumor and distant metastases, an outcome known as the abscopal effect.[1]

Programmed death-1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells, leading to T-cell exhaustion and immune evasion. Anti-PD-1 checkpoint inhibitors block this interaction, reinvigorating the anti-tumor T-cell response. The combination of AGI-134 with anti-PD-1 antibodies has been shown to be synergistic, with AGI-134 increasing the repertoire of tumor-specific T cells that can then be unleashed by anti-PD-1 therapy.[1][5] This combination has the potential to enhance the efficacy of checkpoint inhibitors and extend their benefit to a broader patient population.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of AGI-134 and a typical experimental workflow for in vivo studies combining AGI-134 with an anti-PD-1 inhibitor.

AGI134_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment AGI-134 AGI-134 Tumor_Cell Tumor Cell AGI-134->Tumor_Cell Intratumoral Injection AGI-134_Tumor_Cell AGI-134 Coated Tumor Cell Complement_Activation Complement Activation (CDC) AGI-134_Tumor_Cell->Complement_Activation ADCC ADCC by NK Cells AGI-134_Tumor_Cell->ADCC Anti-Gal_Ab Anti-Gal Antibodies (IgG, IgM) Anti-Gal_Ab->AGI-134_Tumor_Cell Opsonization Tumor_Lysis Tumor Cell Lysis Complement_Activation->Tumor_Lysis ADCC->Tumor_Lysis TAA_Release Tumor Associated Antigen (TAA) Release Tumor_Lysis->TAA_Release APC Antigen Presenting Cell (APC) TAA_Release->APC Phagocytosis TAA_Uptake TAA Uptake & Processing APC->TAA_Uptake Antigen_Presentation Antigen Presentation TAA_Uptake->Antigen_Presentation CD8_T_Cell_Activation CD8+ T-Cell Activation Antigen_Presentation->CD8_T_Cell_Activation Systemic_Immunity Systemic Anti-Tumor Immunity (Abscopal Effect) CD8_T_Cell_Activation->Systemic_Immunity

Caption: AGI-134 Mechanism of Action.

InVivo_Combination_Workflow Tumor_Implantation Day 0: Tumor Cell Implantation (e.g., B16-F10 melanoma) Tumor_Establishment Day 5: Tumor Establishment Tumor_Implantation->Tumor_Establishment AGI-134_Injection Intratumoral Injection of AGI-134 or Vehicle Tumor_Establishment->AGI-134_Injection Anti-PD-1_Treatment_Start Day 8 or 10: Start of Anti-PD-1 Antibody (or isotype control) Treatment (i.p.) AGI-134_Injection->Anti-PD-1_Treatment_Start Anti-PD-1_Treatment_Continued Repeated Anti-PD-1 Dosing (e.g., every 3-4 days) Anti-PD-1_Treatment_Start->Anti-PD-1_Treatment_Continued Tumor_Monitoring Ongoing: Monitor Primary and Secondary Tumor Growth Anti-PD-1_Treatment_Continued->Tumor_Monitoring Data_Analysis Endpoint: Data Analysis (e.g., Survival, Tumor Volume) Tumor_Monitoring->Data_Analysis

Caption: In Vivo Combination Therapy Experimental Workflow.

Quantitative Data from In Vivo Studies

The following table summarizes the key quantitative findings from a representative in vivo study combining AGI-134 with an anti-PD-1 antibody in a B16-F10 melanoma model in α1,3GT-/- mice.[2][6]

Treatment GroupNumber of MicePercentage of Mice Developing Distal TumorsDay of Observation
Mock-Treated1377%35
AGI-134 (suboptimal dose)1338%35
Anti-PD-1 (suboptimal dose)1362%35
AGI-134 + Anti-PD-1 (suboptimal doses)176%35

Data presented is based on studies using suboptimal doses of each monotherapy to demonstrate synergy.[2]

Treatment GroupNumber of MiceComplete Tumor Regression (Primary Tumor)
AGI-1341250%
Placebo1224%

Data from a separate melanoma mouse model study focusing on primary tumor regression.[7]

Treatment GroupNumber of MiceComplete Tumor Regression (Primary Tumor)
AGI-134967%
Placebo90%

Data from a second melanoma mouse model study focusing on primary tumor regression.[7]

Detailed Experimental Protocols

1. Animal Model and Cell Lines

  • Animal Model: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice are used as they, like humans, do not express α-Gal epitopes and can produce anti-Gal antibodies.[4] To ensure a robust anti-Gal antibody titer, mice can be immunized prior to tumor challenge.[2]

  • Cell Lines: B16-F10 or JB/RH melanoma cell lines are suitable as they do not express α-Gal epitopes.[4]

2. In Vivo Tumor Model

  • Tumor Cell Implantation: Subcutaneously inject a suspension of B16-F10 or JB/RH melanoma cells into the flank of α1,3GT-/- mice. For abscopal effect studies, a primary tumor is established on one flank, and the development of a secondary, untreated tumor is monitored on the contralateral flank, which is injected with tumor cells at a later time point.[1]

  • Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size before initiating treatment. Tumor volume should be measured regularly (e.g., every 2-3 days) using calipers.

3. Treatment Protocol: AGI-134 and Anti-PD-1 Combination

  • AGI-134 Administration:

    • On day 5 post-tumor cell grafting, when tumors are established, administer a single intratumoral (i.t.) injection of AGI-134.[6]

    • Doses of 100 µg or 250 µg of AGI-134 have been used in preclinical studies.[6] A vehicle control (e.g., PBS) should be used for the control group.

  • Anti-PD-1 Antibody Administration:

    • The anti-PD-1 antibody (e.g., clone RMP1-14) is administered intraperitoneally (i.p.).[6]

    • Begin anti-PD-1 treatment on day 8 or 10 post-tumor cell grafting.[6]

    • A typical dosing regimen is four 250 µg doses administered at 3-4 day intervals.[6] An isotype control antibody should be administered to the relevant control groups.

4. Endpoint Analysis

  • Primary Endpoint: The primary endpoint is often the development of secondary (distal) tumors, which is indicative of the abscopal effect.[1] Survival of the animals is also a key endpoint.

  • Secondary Endpoints:

    • Regression of the primary, injected tumor.[7]

    • Immunological analysis of the tumor microenvironment and peripheral blood to assess for T-cell infiltration and activation.

5. Statistical Analysis

  • Tumor Growth Data: Distal tumor growth can be analyzed using the Mantel-Cox test.[1]

  • Single Tumor Regression: Repeated measures analysis can be used for single tumor regression studies.[1]

  • Survival Data: Kaplan-Meier survival curves should be generated and analyzed using the log-rank test.

Concluding Remarks

The combination of AGI-134 with anti-PD-1 checkpoint inhibitors represents a promising immunotherapeutic strategy. AGI-134's ability to convert the tumor into an in situ vaccine primes a tumor-specific T-cell response, which is then potentiated by the checkpoint inhibitor. The synergistic effect observed in preclinical models suggests that this combination therapy could improve response rates and lead to more durable anti-tumor immunity.[2][8] Further clinical investigation is ongoing to evaluate the safety and efficacy of this approach in patients with solid tumors.[9]

References

Measuring the Effects of a Sphingosine-1-Phosphate Receptor Modulator on Motor Performance in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public data was found for a compound designated "MT-134." This document provides a representative protocol for a selective Sphingosine-1-Phosphate (S1P) receptor modulator, hereafter referred to as "Compound X," based on established methodologies for assessing motor performance in mice.

Introduction

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in various physiological processes, including immune cell trafficking, vascular development, and neurotransmission.[1][2][3] Modulation of S1P receptors, particularly the S1P1 subtype, has emerged as a therapeutic strategy for autoimmune diseases like multiple sclerosis.[3][4] Given the expression and function of S1P receptors within the central nervous system (CNS), it is critical to evaluate the potential effects of S1P receptor modulators on motor function.[1][2] This document outlines detailed protocols for assessing the impact of a representative S1P receptor modulator, Compound X, on motor performance in mice using a battery of well-validated behavioral tests: the rotarod test, the grip strength test, and the open-field test.

Signaling Pathway

S1P receptor modulators exert their effects by binding to S1P receptors on various cell types, including lymphocytes and cells within the CNS such as astrocytes.[5] This interaction initiates a cascade of intracellular signaling events. The diagram below illustrates a simplified signaling pathway for S1P receptor activation.

S1P_Signaling cluster_membrane Cell Membrane S1PR S1P Receptor G_protein G Protein S1PR->G_protein Activation Downstream Downstream Signaling Cascades G_protein->Downstream CompoundX Compound X (S1P Receptor Modulator) CompoundX->S1PR Binds to CellularResponse Cellular Response (e.g., Immune Cell Trafficking, Neurotransmission Modulation) Downstream->CellularResponse

Caption: Simplified S1P Receptor Signaling Pathway.

Experimental Protocols

Animal Handling and Dosing

All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Mice should be acclimated to the testing room for at least 30-60 minutes before each behavioral test.[6][7][8] Compound X or vehicle control should be administered at a predetermined time before testing, based on the pharmacokinetic profile of the compound.

Rotarod Test for Motor Coordination and Balance

The rotarod test is a widely used method to assess motor coordination and balance in rodents.[6][7][9][10][11]

Protocol:

  • Apparatus: Use a commercially available rotarod apparatus with a rotating rod that can be set to a constant or accelerating speed.

  • Acclimation/Training (Optional but Recommended): A day before the test, train the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a short duration (e.g., 60 seconds) to acclimate them to the apparatus.[11]

  • Testing Procedure:

    • On the test day, place each mouse individually on the rotating rod.

    • Start the rotation, typically with an accelerating protocol (e.g., from 4 to 40 rpm over 300 seconds).[6][7][9][11]

    • Record the latency to fall from the rod. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.[9]

    • Perform three trials for each mouse with a 15-minute inter-trial interval.[7][9]

  • Data Analysis: The primary endpoint is the average latency to fall across the trials.

Grip Strength Test for Neuromuscular Function

The grip strength test measures the maximal muscle strength of the forelimbs and/or all four limbs.[8][12][13][14][15]

Protocol:

  • Apparatus: Use a grip strength meter equipped with a grid or bar connected to a force sensor.

  • Forelimb Grip Strength:

    • Hold the mouse by the base of its tail and lower it towards the grid, allowing only its forepaws to grasp the grid.[8][12][13]

    • Gently pull the mouse back horizontally until its grip is released.[8][12][13]

    • The peak force exerted by the mouse is recorded.

    • Perform three consecutive trials.[8][12][13]

  • Combined Forelimb and Hindlimb Grip Strength:

    • Lower the mouse over the grid, allowing both its forepaws and hindpaws to grasp the grid.[8][12][13]

    • Pull the mouse back horizontally until its grip is released.[8][12][13]

    • Record the peak force.

    • Perform three consecutive trials.[8][12][13]

  • Data Analysis: The primary endpoint is the average peak force for both forelimb and combined grip strength. Data can be normalized to the mouse's body weight.[13]

Open-Field Test for Locomotor Activity and Anxiety-Like Behavior

The open-field test is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.[16][17][18][19][20]

Protocol:

  • Apparatus: A square or circular arena with walls to prevent escape, typically equipped with an automated tracking system (e.g., video camera and software or infrared beams).[16][19]

  • Testing Procedure:

    • Place the mouse in the center or along the periphery of the open-field arena.[16][19]

    • Allow the mouse to freely explore the arena for a set period (e.g., 5-20 minutes).[16][17][18][19]

    • The automated system will record various parameters.

  • Data Analysis: Key parameters for motor performance include:

    • Total distance traveled: An indicator of overall locomotor activity.

    • Velocity: The speed of movement.

    • Other parameters related to anxiety, such as time spent in the center versus the periphery, can also be analyzed.[16][20]

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedures.

Experimental_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Dosing Compound X / Vehicle Administration Acclimation->Dosing BehavioralTesting Behavioral Testing Battery Dosing->BehavioralTesting Rotarod Rotarod Test BehavioralTesting->Rotarod GripStrength Grip Strength Test BehavioralTesting->GripStrength OpenField Open-Field Test BehavioralTesting->OpenField DataCollection Data Collection Rotarod->DataCollection GripStrength->DataCollection OpenField->DataCollection DataAnalysis Data Analysis DataCollection->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow Diagram.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effect of Compound X on Rotarod Performance

Treatment GroupNAverage Latency to Fall (seconds) ± SEM
Vehicle Control10180.5 ± 12.3
Compound X (1 mg/kg)10175.2 ± 15.1
Compound X (10 mg/kg)10168.9 ± 14.7

Table 2: Effect of Compound X on Grip Strength

Treatment GroupNForelimb Grip Strength (grams) ± SEMCombined Grip Strength (grams) ± SEM
Vehicle Control1095.3 ± 5.2150.1 ± 8.7
Compound X (1 mg/kg)1093.8 ± 4.9148.5 ± 9.1
Compound X (10 mg/kg)1092.1 ± 5.5145.3 ± 8.3

Table 3: Effect of Compound X on Open-Field Activity

Treatment GroupNTotal Distance Traveled (cm) ± SEMAverage Velocity (cm/s) ± SEM
Vehicle Control103500 ± 2505.8 ± 0.4
Compound X (1 mg/kg)103450 ± 2305.7 ± 0.3
Compound X (10 mg/kg)103380 ± 2605.6 ± 0.4

Conclusion

References

Application Notes and Protocols for Flow Cytometry Analysis of AGI-134 Treated Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-134 is a synthetic α-Gal glycolipid designed as a novel immunotherapy for solid tumors.[1][2] Its mechanism of action involves the incorporation of the α-Gal epitope into the cell membrane of tumor cells.[1][3] In humans, who naturally produce anti-α-Gal (anti-Gal) antibodies due to exposure to gut bacteria, the presentation of this epitope on tumor cells triggers a robust immune response.[4][5] This response is primarily mediated through two key pathways: Complement-Dependent Cytotoxicity (CDC) and Antibody-Dependent Cellular Cytotoxicity (ADCC), leading to immunogenic cell death.[1][6] The resulting tumor cell lysis and release of tumor-associated antigens (TAAs) promote the recruitment and activation of antigen-presenting cells (APCs), initiating a systemic and durable anti-tumor T-cell mediated immunity.[3][6][7] Flow cytometry is an indispensable tool for elucidating and quantifying the various immunological effects of AGI-134 on tumor cells.[3]

This document provides detailed protocols for the flow cytometric analysis of AGI-134 treated tumor cells, covering key immunological assays.

AGI-134 Signaling and Immune Activation Pathway

AGI134_Pathway cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response cluster_outcomes Outcomes AGI134 AGI-134 TumorCell Tumor Cell Membrane AGI134->TumorCell Incorporation AlphaGal α-Gal Epitope TumorCell->AlphaGal Presents AntiGal Anti-Gal Antibodies (IgG & IgM) AlphaGal->AntiGal Binding TumorAntigens Tumor Associated Antigens (TAAs) Complement Complement Proteins AntiGal->Complement Activates NK_Cell NK Cell AntiGal->NK_Cell Binds Fc Receptor CDC Complement-Dependent Cytotoxicity (CDC) Complement->CDC Induces ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) NK_Cell->ADCC Induces APC Antigen Presenting Cell (APC) T_Cell CD8+ T Cell APC->T_Cell Antigen Presentation TCellActivation T-Cell Mediated Anti-Tumor Immunity T_Cell->TCellActivation Leads to Phagocytosis Phagocytosis of Tumor Debris CDC->Phagocytosis ADCC->Phagocytosis Phagocytosis->APC Antigen Uptake

Caption: Mechanism of AGI-134 induced anti-tumor immunity.

Experimental Protocols

Protocol for Assessing AGI-134 Incorporation and Anti-Gal Antibody Opsonization

This protocol details the method to confirm the incorporation of AGI-134 into the tumor cell membrane and the subsequent binding of naturally occurring anti-Gal antibodies.

Materials:

  • AGI-134

  • Tumor cell line (e.g., A549, SW480, B16F10)[1]

  • Complete cell culture medium

  • Normal Human Serum (NHS) as a source of anti-Gal antibodies and complement

  • Phosphate Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorescently conjugated secondary antibodies (e.g., anti-human IgG-FITC, anti-human IgM-PE)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture tumor cells to 70-80% confluency. Harvest cells using a non-enzymatic cell dissociation solution and wash with PBS.

  • AGI-134 Treatment: Resuspend cells at 1 x 10^6 cells/mL in serum-free medium. Add AGI-134 to the desired final concentration (e.g., 10-100 µg/mL). Incubate for 1-2 hours at 37°C with gentle agitation.

  • Washing: Wash the cells twice with cold PBS to remove unincorporated AGI-134.

  • Opsonization: Resuspend the AGI-134 treated and untreated control cells in 100 µL of 10-20% NHS in PBS. Incubate for 30 minutes on ice.

  • Staining: Wash the cells twice with cold FACS buffer. Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently conjugated secondary antibodies (anti-human IgG and anti-human IgM) at pre-titrated concentrations. Incubate for 30 minutes on ice in the dark.

  • Acquisition: Wash the cells twice with cold FACS buffer and resuspend in 300-500 µL of FACS buffer for flow cytometry analysis. Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.

  • Analysis: Gate on the live cell population based on forward and side scatter properties. Analyze the median fluorescence intensity (MFI) of the FITC and PE channels for both AGI-134 treated and untreated cells.

Protocol for Quantifying Complement Deposition (C3b/C3bi and C5b-9)

This protocol measures the deposition of key complement components on the surface of AGI-134 treated tumor cells, indicating the activation of the complement cascade.[6]

Materials:

  • AGI-134 treated and untreated tumor cells (prepared as in Protocol 1)

  • Normal Human Serum (NHS)

  • FACS Buffer

  • Fluorescently conjugated anti-C3b/C3bi antibody

  • Fluorescently conjugated anti-C5b-9 (Membrane Attack Complex - MAC) antibody

  • Flow cytometer

Procedure:

  • Cell Treatment and Opsonization: Prepare AGI-134 treated and untreated tumor cells and opsonize with NHS as described in Protocol 1, steps 1-4.

  • Staining: Wash the cells twice with cold FACS buffer. Resuspend the cell pellet in 100 µL of FACS buffer containing fluorescently conjugated anti-C3b/C3bi and anti-C5b-9 antibodies at optimal concentrations. Incubate for 30-45 minutes on ice in the dark.

  • Acquisition: Wash the cells twice with cold FACS buffer and resuspend for flow cytometry analysis.

  • Analysis: Gate on the live cell population. Quantify the percentage of positive cells and the MFI for C3b/C3bi and C5b-9 staining in AGI-134 treated versus untreated control cells.

Protocol for Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol assesses the ability of AGI-134 to induce ADCC mediated by Natural Killer (NK) cells.

Materials:

  • AGI-134 treated and untreated tumor cells (target cells)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells (effector cells)

  • Complete RPMI-1640 medium

  • Cell viability dye (e.g., Propidium Iodide, 7-AAD)

  • Flow cytometer

Procedure:

  • Target Cell Preparation: Prepare AGI-134 treated and untreated tumor cells as described in Protocol 1, steps 1-3.

  • Effector Cell Preparation: Isolate PBMCs or NK cells from healthy donor blood using density gradient centrifugation.

  • Co-culture: Co-culture the target cells with effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) in a 96-well U-bottom plate in the presence of 10% NHS.

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Staining: After incubation, add a cell viability dye to each well according to the manufacturer's instructions.

  • Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Gate on the target cell population (which can be distinguished from effector cells by size, granularity, or a pre-stain with a fluorescent tracker). Determine the percentage of dead (viability dye positive) target cells for each E:T ratio in the AGI-134 treated and untreated groups.

Protocol for Phagocytosis Assay

This protocol measures the engulfment of AGI-134 treated tumor cells by phagocytes, such as macrophages.

Materials:

  • AGI-134 treated and untreated tumor cells

  • Macrophage cell line (e.g., THP-1 derived macrophages) or primary human monocyte-derived macrophages

  • Cell tracking dye (e.g., CFSE for tumor cells, and a different color for macrophages)

  • Normal Human Serum (NHS)

  • FACS Buffer

  • Flow cytometer

Procedure:

  • Tumor Cell Staining and Treatment: Label tumor cells with CFSE according to the manufacturer's protocol. Treat the stained cells with AGI-134 as described in Protocol 1, steps 2-3.

  • Macrophage Preparation: Prepare and plate macrophages in a 24-well plate. Macrophages can also be stained with a different colored cell tracker dye.

  • Co-culture: Add the CFSE-labeled, AGI-134 treated or untreated tumor cells to the macrophage-containing wells at a ratio of 1:2 (macrophage:tumor cell) in the presence of 10% NHS. Incubate for 2-4 hours at 37°C.

  • Harvesting: Gently wash the wells with PBS to remove non-phagocytosed tumor cells. Detach the macrophages using a cell scraper or TrypLE.

  • Acquisition: Analyze the cell suspension by flow cytometry.

  • Analysis: Gate on the macrophage population (identified by their scatter properties or a specific cell surface marker). Within the macrophage gate, quantify the percentage of cells that are also positive for CFSE, indicating phagocytosis of the tumor cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Flow Cytometry Assays cluster_staining Staining & Acquisition cluster_analysis Data Analysis TumorCells Tumor Cells AGI134_Treat AGI-134 Treatment TumorCells->AGI134_Treat Wash1 Wash AGI134_Treat->Wash1 Opsonization Opsonization Assay (Anti-Gal Binding) Wash1->Opsonization Treated Cells Complement Complement Deposition (C3b, C5b-9) Wash1->Complement Treated Cells ADCC ADCC Assay (with NK Cells) Wash1->ADCC Treated Cells Phagocytosis Phagocytosis Assay (with Macrophages) Wash1->Phagocytosis Treated Cells Staining Antibody/Dye Staining Opsonization->Staining Complement->Staining ADCC->Staining Phagocytosis->Staining Wash2 Wash Staining->Wash2 Acquisition Flow Cytometry Acquisition Wash2->Acquisition Gating Gating on Cell Populations Acquisition->Gating Quantification Quantification (MFI, % Positive) Gating->Quantification

Caption: General workflow for flow cytometry analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from flow cytometry analysis of AGI-134 treated tumor cells.

Table 1: Anti-Gal Antibody Opsonization

Cell LineAGI-134 Conc. (µg/mL)Anti-IgG MFIAnti-IgM MFI
A549 0150 ± 25200 ± 30
502500 ± 3003500 ± 400
SW480 0120 ± 20180 ± 25
502200 ± 2503100 ± 350

Table 2: Complement Deposition

Cell LineAGI-134 (µg/mL)% C3b/C3bi Positive% C5b-9 Positive
A549 05 ± 23 ± 1
5085 ± 770 ± 8

Table 3: ADCC Activity

Target CellsE:T Ratio% Lysis (Untreated)% Lysis (AGI-134 Treated)
B16F10 10:18 ± 325 ± 5
25:115 ± 445 ± 6
50:122 ± 565 ± 8

Table 4: Macrophage Phagocytosis

Tumor CellsTreatment% Phagocytosis (CFSE+ Macrophages)
A549 Untreated10 ± 3
AGI-13445 ± 6

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing flow cytometry to investigate the immunological effects of AGI-134. These assays are crucial for understanding the drug's mechanism of action, evaluating its potency, and identifying biomarkers of response. The ability to quantify opsonization, complement activation, ADCC, and phagocytosis provides valuable insights into the drug's efficacy in transforming "cold" tumors into immunologically "hot" environments, thereby paving the way for effective cancer immunotherapy.

References

Troubleshooting & Optimization

Troubleshooting MT-134 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with MT-134 (amiselimod) in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Introduction to this compound (Amiselimod)

This compound, also known as amiselimod, is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It is a prodrug that is converted in vivo to its active metabolite, amiselimod phosphate.[1][3] For in vitro studies, it is typically supplied as amiselimod hydrochloride, a crystalline solid.[4][5] Understanding the physicochemical properties of amiselimod hydrochloride is crucial for its effective use in experimental settings.

Physicochemical Properties and Solubility Data

A summary of the known physicochemical properties and solubility data for amiselimod hydrochloride is presented below.

PropertyValueSource
Molecular Formula C₁₉H₃₀F₃NO₃ • HCl[4]
Molecular Weight 413.9 g/mol [4]
Appearance White to off-white crystalline solid[5]
Predicted XLogP 4.17[3]
Solubility in DMSO ≥ 27 mg/mL (65.23 mM)[2]
Solubility in DMF 25 mg/mL[5]
Solubility in Ethanol 15 mg/mL[5]
Solubility in DMF:PBS (pH 7.2) (1:3) 0.25 mg/mL[5]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: Amiselimod hydrochloride, like many small molecules, can have limited aqueous solubility. Several factors can contribute to this issue, including the pH of the buffer, the concentration of the compound, and the presence of salts. The predicted high XLogP value of 4.17 suggests that amiselimod is a lipophilic compound, which inherently limits its solubility in aqueous solutions.[3]

Q2: What is the optimal pH for dissolving this compound in an aqueous buffer?

Q3: Can I use organic solvents to aid in dissolving this compound for my aqueous experiments?

A3: Yes, a common strategy is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Amiselimod hydrochloride is soluble in DMSO, DMF, and ethanol.[2][5] It is crucial to ensure that the final concentration of the organic solvent in your experimental medium is low enough to not affect the biological system you are studying.

Q4: Are there any recommended formulation strategies to improve the aqueous solubility of this compound?

A4: For in vivo studies, amiselimod has been formulated in 0.5% hydroxypropylmethyl cellulose (HPMC) or 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. These excipients can also be considered for in vitro experiments to improve solubility and prevent precipitation.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in aqueous buffers.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility Issues start Start: this compound solubility issue in aqueous buffer check_stock Is the stock solution fully dissolved? start->check_stock prepare_stock Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO). check_stock->prepare_stock No check_final_conc Is the final concentration in the aqueous buffer too high? check_stock->check_final_conc Yes prepare_stock->check_stock lower_conc Lower the final concentration of this compound. check_final_conc->lower_conc Yes check_ph Is the pH of the aqueous buffer appropriate? check_final_conc->check_ph No end_success Success: this compound is dissolved. lower_conc->end_success adjust_ph Adjust the pH of the buffer to be more acidic. check_ph->adjust_ph No (too high) use_excipients Consider using solubility enhancers (e.g., SBE-β-CD). check_ph->use_excipients Yes adjust_ph->end_success use_excipients->end_success end_fail Issue persists: Contact technical support. use_excipients->end_fail

Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.

Question: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What should I do?

Answer:

  • Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO is completely dissolved and has been stored properly. If in doubt, prepare a fresh stock solution.

  • Reduce Final Concentration: The most common reason for precipitation is that the final concentration in the aqueous buffer exceeds the solubility limit. Try reducing the final concentration of this compound in your experiment.

  • Optimize Dilution Method: When diluting the stock solution, add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This can help prevent localized high concentrations that lead to precipitation.

  • Adjust Buffer pH: Since amiselimod is likely a weak base, its solubility will be higher in more acidic conditions. If your experimental conditions allow, try lowering the pH of your aqueous buffer. The relationship between pH, pKa, and the solubility of a weak base is illustrated below.

pH_pKa_Solubility Relationship Between pH, pKa, and Solubility of a Weak Base cluster_pH_Scale pH Scale cluster_Solubility Solubility pH_low Low pH (Acidic) solubility_high High Solubility (Protonated Form Dominates) pH_low->solubility_high Favors pKa pH = pKa pKa->solubility_high solubility_low Low Solubility (Unprotonated Form Dominates) pKa->solubility_low pH_high High pH (Basic) pH_high->solubility_low Favors

Caption: The influence of pH relative to the pKa on the solubility of a weakly basic compound.

  • Utilize Solubility Enhancers: If adjusting the concentration and pH is not feasible, consider incorporating a solubility enhancer such as sulfobutylether-β-cyclodextrin (SBE-β-CD) into your aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (amiselimod hydrochloride, MW: 413.9 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 4.14 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound.

    • Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any remaining solid particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Determining the Aqueous Solubility of this compound

This protocol provides a general workflow to determine the solubility of this compound in a specific aqueous buffer.

Solubility_Determination_Workflow Workflow for Determining this compound Aqueous Solubility start Start: Determine solubility in a specific aqueous buffer prepare_solutions Prepare supersaturated solutions of This compound in the buffer of interest. start->prepare_solutions equilibrate Equilibrate the solutions at a controlled temperature with agitation (e.g., 24-48 hours). prepare_solutions->equilibrate separate Separate the undissolved solid from the saturated solution (e.g., centrifugation, filtration). equilibrate->separate analyze Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, LC-MS). separate->analyze end Result: Solubility of this compound in the specified buffer. analyze->end

Caption: A suggested experimental workflow for determining the solubility of this compound.

  • Materials:

    • This compound (amiselimod hydrochloride)

    • Aqueous buffer of interest

    • Shaker or rotator

    • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container. The goal is to create a suspension where not all of the compound dissolves.

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, separate the undissolved solid from the solution by centrifugation at high speed or by filtering through a 0.22 µm filter.

    • Carefully collect the clear supernatant, which represents the saturated solution.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.

    • The measured concentration is the solubility of this compound in that specific aqueous buffer under the tested conditions.

References

Technical Support Center: Optimizing Y134 Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information regarding the specific molecule "Y134" is based on a hypothetical model for a novel apoptosis-inducing agent. The protocols and troubleshooting advice are generalized from established methodologies in cell biology and pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for Y134?

A1: Y134 is a novel small molecule compound designed to induce apoptosis in cancer cells. Its mechanism is believed to involve the activation of the intrinsic (mitochondrial) pathway of apoptosis. By targeting key regulatory proteins, Y134 is thought to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This initiates a caspase cascade, ultimately resulting in programmed cell death.

Q2: What is a recommended starting concentration range for in vitro experiments with Y134?

A2: For a novel compound like Y134, it is crucial to first perform a dose-response experiment to determine its cytotoxic effects on your specific cell line. A common starting point is to test a wide range of concentrations using a logarithmic or serial dilution series, for example, from 10 nM to 100 µM.[1][2] This broad range will help in identifying a narrower, effective concentration range for subsequent, more detailed experiments.

Q3: How do I determine the optimal concentration of Y134 for my experiments?

A3: The optimal concentration is typically determined by first calculating the half-maximal inhibitory concentration (IC50), which is the concentration of Y134 that inhibits 50% of cell viability. This is usually determined using a cell viability assay like the MTT or MTS assay.[1][3] Once the IC50 is established, you can choose a range of concentrations around this value (e.g., 0.5x, 1x, and 2x IC50) for more specific apoptosis assays.

Q4: How long should I expose the cells to Y134?

A4: The optimal exposure time can vary depending on the compound's mechanism of action and the cell line's doubling time. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for observing significant apoptosis induction.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no apoptosis induction observed. - Y134 concentration is too low.- Incubation time is too short.- The cell line is resistant to Y134.- Y134 is not soluble or stable in the culture medium.- Test a higher concentration range of Y134.- Increase the incubation time.- Verify the expression of the putative target of Y134 in your cell line.- Ensure proper dissolution of Y134 in a suitable solvent (e.g., DMSO) and that the final solvent concentration is low (typically ≤0.1%).[1]
High background apoptosis in control cells. - Cell culture stress due to high cell density, nutrient depletion, or contamination.- Solvent toxicity.- Maintain optimal cell culture conditions and use cells in the logarithmic growth phase.- Ensure the final solvent concentration in the culture medium is not toxic to the cells and include a vehicle-only control.[1]
Inconsistent results between experiments. - Variability in cell passage number.- Inconsistent Y134 preparation.- Pipetting errors or uneven cell seeding.- Use cells within a consistent and defined passage number range.- Prepare fresh working solutions of Y134 for each experiment.- Ensure proper mixing of cell suspensions and compound solutions.[1][2]
High percentage of necrotic cells in Annexin V staining. - Y134 concentration is too high, leading to rapid cell death.- Harsh cell handling during the staining procedure.- Use a lower concentration of Y134 or reduce the incubation time.- Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.[4]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is to assess the cytotoxic effects of Y134 and determine its IC50 value.

Materials:

  • 96-well plates

  • Cell line of interest

  • Complete culture medium

  • Y134 stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of Y134 in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of Y134. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]

Protocol 2: Apoptosis Assessment using Annexin V/PI Staining

This protocol is for quantifying apoptosis by detecting the externalization of phosphatidylserine.

Materials:

  • 6-well plates

  • Y134

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Y134 at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for the determined time. Include an untreated and a vehicle-only control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Presentation

Table 1: Hypothetical Dose-Response Data for Y134 in an MTT Assay

Y134 Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
0.11.2297.6
11.0584.0
50.7862.4
100.6148.8
250.3528.0
500.1512.0
1000.086.4

Table 2: Expected Outcomes of Annexin V/PI Staining

Annexin V StainingPI StainingCell Population
NegativeNegativeViable cells
PositiveNegativeEarly apoptotic cells
PositivePositiveLate apoptotic/necrotic cells
NegativePositiveNecrotic cells

Visualizations

G cluster_0 Y134 Treatment cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Y134 Y134 Bax Bax/Bak Activation Y134->Bax Mito Mitochondrial Membrane Disruption Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathway for Y134-induced apoptosis.

G start Start dose_response Perform Dose-Response (MTT Assay) start->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50 select_conc Select Concentrations (e.g., 0.5x, 1x, 2x IC50) calc_ic50->select_conc apoptosis_assay Perform Apoptosis Assay (Annexin V/PI Staining) select_conc->apoptosis_assay analyze Analyze Data (Flow Cytometry) apoptosis_assay->analyze end End analyze->end

Caption: Experimental workflow for optimizing Y134 concentration.

References

AGI-134 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of AGI-134 for research use. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

AGI-134 Stability and Storage

Proper storage and handling of AGI-134 are critical to ensure its stability and performance in your experiments. As a synthetic alpha-Gal glycolipid, AGI-134 requires specific conditions to prevent degradation.[1]

Storage Conditions Summary
FormRecommended Storage TemperatureShelf LifeContainerSpecial Considerations
Lyophilized Powder -20°CAs specified on the Certificate of Analysis (typically ≥ 2 years)Glass vial with a Teflon-lined capAllow the vial to equilibrate to room temperature before opening to prevent condensation.
Stock Solution in Organic Solvent (e.g., DMSO) -20°C or -80°CUp to 6 months at -20°C; up to 1 year at -80°C (avoid repeated freeze-thaw cycles)Glass vial with a Teflon-lined capUse anhydrous, research-grade solvent. Store in small aliquots to minimize freeze-thaw cycles.
Working Solution in Aqueous Buffer (e.g., PBS) 2-8°CUse immediately; do not store for more than 24 hoursSterile polypropylene or glass tubesPrepare fresh for each experiment. Glycolipids can aggregate in aqueous solutions.

Note: The information provided is based on general guidelines for glycolipid storage and available data for AGI-134. Always refer to the product-specific Certificate of Analysis for the most accurate storage recommendations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty dissolving AGI-134 - Incorrect solvent- Compound has precipitated out of solution- AGI-134 is soluble in organic solvents such as DMSO.[2] For aqueous solutions, first dissolve in a small amount of organic solvent and then dilute with the aqueous buffer.- Gently warm the solution and vortex to redissolve. If precipitation persists, sonication may be used sparingly.
Inconsistent experimental results - Degradation of AGI-134 due to improper storage- Repeated freeze-thaw cycles of stock solutions- Contamination of solutions- Review storage conditions and ensure they align with the recommendations.- Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.- Use sterile techniques and high-purity solvents and buffers.
Low cellular uptake or activity - Aggregation of AGI-134 in aqueous media- Insufficient incubation time or concentration- Prepare fresh dilutions in your experimental buffer immediately before use. Consider the use of a carrier solvent if permissible in your assay.- Optimize incubation time and AGI-134 concentration for your specific cell line and experimental setup.
Precipitation in cell culture media - High concentration of AGI-134- Interaction with media components- Lower the final concentration of AGI-134 in the media.- Perform a solubility test of AGI-134 in your specific cell culture medium before conducting the full experiment.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute lyophilized AGI-134?

A1: For a stock solution, we recommend reconstituting lyophilized AGI-134 in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO). Briefly centrifuge the vial to ensure the powder is at the bottom. Add the appropriate volume of solvent to achieve your desired concentration, then vortex gently to mix. For aqueous-based experiments, it is advisable to first create a concentrated stock in an organic solvent and then dilute it into your aqueous buffer.

Q2: Can I store AGI-134 solutions at 4°C?

A2: Stock solutions of AGI-134 in organic solvents should be stored at -20°C or -80°C for long-term stability. Aqueous working solutions should be prepared fresh and used within 24 hours when stored at 2-8°C to minimize degradation and aggregation.

Q3: How many times can I freeze and thaw my AGI-134 stock solution?

A3: To maintain the integrity of the compound, it is highly recommended to avoid repeated freeze-thaw cycles. We suggest aliquoting the stock solution into single-use vials after reconstitution.

Q4: Is AGI-134 sensitive to light?

A4: While there is no specific data on the light sensitivity of AGI-134, it is good laboratory practice to store all research compounds, including glycolipids, protected from light. Store vials in a dark box or wrap them in foil.

Q5: What is the expected appearance of AGI-134?

A5: AGI-134 is typically supplied as a white to off-white solid or crystalline powder.

Experimental Protocols & Methodologies

In Vitro Tumor Cell Labeling with AGI-134

This protocol outlines the basic steps for labeling tumor cells with AGI-134 to study its effects in vitro.

  • Cell Preparation: Culture your target tumor cell line (e.g., B16-F10 melanoma cells) to the desired confluency.[3] Harvest the cells and wash them with an appropriate buffer, such as Phosphate-Buffered Saline (PBS).

  • AGI-134 Preparation: Prepare a working solution of AGI-134 in PBS. Due to the nature of glycolipids, it may be necessary to first dissolve AGI-134 in an organic solvent like DMSO at a high concentration and then dilute it to the final working concentration in PBS.

  • Cell Labeling: Resuspend the washed cells in the AGI-134 working solution. Incubate the cells with AGI-134 for 1-2 hours at 37°C with gentle rotation.[3]

  • Washing: After incubation, wash the cells multiple times with PBS to remove any unbound AGI-134.

  • Downstream Applications: The AGI-134 labeled cells are now ready for use in various downstream assays, such as complement-dependent cytotoxicity (CDC) or antibody-dependent cell-mediated cytotoxicity (ADCC) assays.

Signaling Pathways and Experimental Workflows

AGI-134 Mechanism of Action

AGI-134 is a synthetic glycolipid that, when introduced to tumor cells, incorporates into the cell membrane. This "paints" the tumor cells with the α-Gal epitope. The human immune system has pre-existing antibodies against α-Gal, which then recognize and bind to the AGI-134 on the tumor cells. This binding initiates a dual anti-tumor immune response:

  • Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal antibodies activates the complement cascade, leading to the formation of the Membrane Attack Complex (MAC) and subsequent lysis of the tumor cells.[4][5]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune cells, such as Natural Killer (NK) cells, recognize the anti-Gal antibodies bound to the tumor cells and induce apoptosis.

The resulting tumor cell death releases tumor-associated antigens, which can then be taken up by antigen-presenting cells (APCs) to initiate a broader, systemic anti-tumor immune response.[6]

AGI134_Mechanism_of_Action cluster_tumor_cell Tumor Cell AGI-134 AGI-134 Tumor_Cell_Membrane Tumor Cell Membrane AGI-134->Tumor_Cell_Membrane Incorporation Tumor_Antigens Tumor Antigens Tumor_Cell_Membrane->Tumor_Antigens Release Anti_Gal_Ab Anti-Gal Antibody Tumor_Cell_Membrane->Anti_Gal_Ab APC Antigen Presenting Cell Tumor_Antigens->APC Uptake & Presentation Complement_Proteins Complement Proteins Anti_Gal_Ab->Complement_Proteins Activation NK_Cell NK Cell Anti_Gal_Ab->NK_Cell Binding Complement_Proteins->Tumor_Cell_Membrane MAC Formation & Cell Lysis (CDC) NK_Cell->Tumor_Cell_Membrane

Caption: AGI-134 mechanism of action, initiating CDC and ADCC.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow A 1. Culture & Harvest Tumor Cells B 2. Label Cells with AGI-134 A->B C 3. Wash Cells B->C D 4. Add Anti-Gal Antibodies & Complement Source (for CDC) or Effector Cells (for ADCC) C->D E 5. Incubate D->E F 6. Measure Cell Lysis (e.g., LDH release, Propidium Iodide staining) E->F

Caption: Workflow for assessing AGI-134 mediated cytotoxicity.

References

Addressing off-target effects of MT-134 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MT-134

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of this compound in cellular models. Here you will find troubleshooting guides and frequently asked questions to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its active metabolite, amiselimod phosphate (this compound-P), acts as a functional antagonist of the S1P1 receptor.[1][2] This modulation leads to the internalization and degradation of the S1P1 receptor, which in turn blocks the egress of lymphocytes from lymph nodes.[3] This mechanism is key to its therapeutic effects in autoimmune diseases.[1][2]

Q2: What are the known off-target activities of this compound?

A2: The active metabolite of this compound, amiselimod-P, demonstrates high selectivity for the S1P1 receptor. It shows high selectivity for the S1P5 receptor as well, with minimal activity at the S1P4 receptor and no significant agonist activity at S1P2 or S1P3 receptors.[1][2] The selectivity of S1P receptor modulators is crucial, as off-target effects via other S1P receptors can lead to adverse effects.[3] For instance, activity at the S1P3 receptor has been associated with bradycardia.[3]

Q3: What is the recommended concentration range for this compound in cellular models?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the EC50 for S1P1 functional antagonism in your specific cellular model. As a starting point, concentrations ranging from 1 nM to 1 µM are typically effective for observing S1P1-mediated effects.

Q4: Are there any known liabilities of this compound that could affect experimental outcomes?

A4: While this compound is designed for high selectivity, it's important to consider that all small molecules have the potential for off-target effects, especially at higher concentrations. High concentrations of any compound can lead to non-specific cytotoxicity or interfere with other cellular pathways. Researchers should always include appropriate controls to distinguish between on-target and potential off-target effects.

Troubleshooting Guides

Problem 1: Unexpected Cell Viability/Cytotoxicity

Symptom: You observe a significant decrease in cell viability in your cellular model upon treatment with this compound, which is not consistent with the expected S1P1-mediated effects.

Possible Cause:

  • Off-target cytotoxicity: At high concentrations, this compound may be inducing cytotoxicity through off-target mechanisms.

  • Cell line sensitivity: The specific cell line you are using may be particularly sensitive to perturbations in S1P signaling or to the compound itself.

Troubleshooting Steps:

  • Confirm with a Dose-Response Experiment: Perform a cell viability assay (e.g., MTS or a real-time viability assay) with a wide range of this compound concentrations.[4] This will help determine if the cytotoxicity is dose-dependent and establish a non-toxic working concentration range.

  • Use a Rescue Experiment: If the cytotoxicity is hypothesized to be due to an off-target effect, try to rescue the phenotype by co-administering a known inhibitor of the suspected off-target pathway.

  • Employ an Orthogonal Approach: Use a different S1P1 modulator with a distinct chemical structure to see if the same cytotoxic effect is observed. This can help differentiate between a target-class effect and a compound-specific off-target effect.

  • Assess Apoptosis: Perform assays to detect markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to understand the mechanism of cell death.

Problem 2: Inconsistent or Non-Reproducible Results

Symptom: You are observing high variability in your experimental results between replicates or across different experiments when using this compound.

Possible Cause:

  • Compound Stability and Handling: this compound, like many small molecules, may be sensitive to storage conditions, solvent, or freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can alter cellular responses to S1P1 modulation.[5]

  • Assay Timing: The kinetics of S1P1 receptor internalization and downstream signaling can influence the optimal time point for analysis.

Troubleshooting Steps:

  • Standardize Compound Handling: Prepare fresh stock solutions of this compound and aliquot for single-use to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Control Cell Culture Parameters: Use cells within a consistent and narrow passage number range. Seed cells at a consistent density and ensure they are in the exponential growth phase at the time of treatment.[5]

  • Optimize Assay Timing: Perform a time-course experiment to identify the optimal incubation time with this compound for your specific assay.

  • Include Proper Controls: Always include vehicle-only controls and positive controls (e.g., S1P) in your experiments.

Quantitative Data Summary

CompoundTargetIC50 / EC50Off-TargetIC50 / EC50Reference
Amiselimod-P (this compound-P)S1P1Potent AgonistS1P5High Selectivity[1][2]
Amiselimod-P (this compound-P)S1P4Minimal Agonist Activity[1][2]
Amiselimod-P (this compound-P)S1P2, S1P3No Distinct Agonist Activity[1][2]
Fingolimod-PS1P1, S1P3, S1P4, S1P5Non-selective AgonistS1P2No Activity[3]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is for assessing cell viability in a 96-well plate format.

Materials:

  • Cells in culture

  • This compound

  • 96-well tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for S1P1 Receptor Internalization

This protocol is to qualitatively assess the functional antagonism of this compound by measuring the down-regulation of the S1P1 receptor.

Materials:

  • Cells expressing S1P1

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against S1P1

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture cells to ~80% confluency and treat with the desired concentrations of this compound for various time points (e.g., 0, 1, 4, 24 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-S1P1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Visualizations

Signaling_Pathways cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Pathways S1P1 S1P1 Receptor Lymphocyte_Egress Lymphocyte Egress S1P1->Lymphocyte_Egress Blocks Therapeutic_Effect Therapeutic Effect Lymphocyte_Egress->Therapeutic_Effect MT134 This compound MT134->S1P1 Inhibition S1P3 S1P3 Receptor Adverse_Effects Adverse Effects S1P3->Adverse_Effects S1P5 S1P5 Receptor Other_Receptors Other Receptors/Kinases Other_Receptors->Adverse_Effects MT134_High_Conc This compound (High Concentration) MT134_High_Conc->S1P3 Minimal Interaction MT134_High_Conc->S1P5 Interaction MT134_High_Conc->Other_Receptors Potential Interaction

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype dose_response 1. Perform Dose-Response (e.g., Cell Viability Assay) start->dose_response determine_concentration 2. Determine Non-Toxic Working Concentration dose_response->determine_concentration phenotype_persists Phenotype Persists at Non-Toxic Concentration? determine_concentration->phenotype_persists on_target Likely On-Target Effect phenotype_persists->on_target No off_target_investigation 3. Investigate Off-Target Effects phenotype_persists->off_target_investigation Yes orthogonal_compound 4a. Test Orthogonal S1P1 Modulator off_target_investigation->orthogonal_compound rescue_experiment 4b. Perform Rescue Experiment off_target_investigation->rescue_experiment end End: Characterize Effect orthogonal_compound->end rescue_experiment->end

Caption: Workflow for troubleshooting unexpected experimental outcomes.

Troubleshooting_Logic issue Issue Unexpected Cytotoxicity cause1 Possible Cause Off-Target Effect Troubleshooting - Dose-response curve - Orthogonal compound testing - Rescue experiment issue:p->cause1:c cause2 Possible Cause Compound Instability Troubleshooting - Prepare fresh stocks - Proper storage issue:p->cause2:c cause3 Possible Cause Cell Culture Variability Troubleshooting - Standardize passage number - Monitor confluency issue:p->cause3:c

Caption: Logic diagram for troubleshooting unexpected cytotoxicity.

References

Improving the delivery and uptake of Y134 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Y134, a novel small molecule inhibitor designed for in vivo applications. This resource provides troubleshooting guidance and detailed protocols to help you optimize the delivery and uptake of Y134 in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for in vivo administration of Y134?

A1: For in vivo studies, Y134 can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to prepare the formulation fresh before each use and to vortex it thoroughly to ensure complete dissolution.

Q2: What is the stability of Y134 in the recommended formulation?

A2: Y134 is stable in the recommended vehicle for up to 4 hours at room temperature. For longer storage, it is advisable to store the formulation at 4°C and use it within 24 hours. Avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of Y134?

A3: Pre-clinical safety assessments have shown minimal off-target effects at the recommended therapeutic dose. However, at higher concentrations, some inhibition of structurally related kinases has been observed. It is recommended to perform a dose-response study to determine the optimal therapeutic window in your specific model.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with Y134.

Problem: Lower than expected efficacy or tumor growth inhibition.

This is a frequent challenge that can stem from multiple factors related to drug delivery, animal models, or experimental procedures. The following decision tree and table can help diagnose the issue.

G start Low Efficacy Observed formulation_check Was the formulation prepared correctly and used within the stability window? start->formulation_check dosing_check Was the correct dose and route of administration used? formulation_check->dosing_check Yes reformulate Solution: Prepare fresh formulation following the protocol. Ensure complete dissolution. formulation_check->reformulate No pk_data Does pharmacokinetic data show adequate drug exposure? dosing_check->pk_data Yes adjust_dose Solution: Verify dosing calculations and administration technique. Consider dose escalation. dosing_check->adjust_dose No model_check Is the animal model appropriate (e.g., expresses the target)? pk_data->model_check Yes pk_study Action: Conduct a pharmacokinetic study to assess exposure. pk_data->pk_study No validate_model Solution: Validate target expression in your model via IHC or Western Blot. model_check->validate_model No optimize_pk Solution: Optimize formulation or dosing regimen to improve exposure. pk_study->optimize_pk

Caption: Troubleshooting decision tree for low in vivo efficacy of Y134.

Potential Cause Recommended Action Details
Improper Formulation Re-evaluate preparation protocolEnsure Y134 is fully dissolved. Prepare fresh formulation for each experiment. Do not store diluted Y134 for more than 24 hours at 4°C.
Suboptimal Dosing Perform a dose-response studyThe optimal dose may vary between different animal models and tumor types. A dose-escalation study is recommended.
Poor Pharmacokinetics (PK) Conduct a PK studyAssess the concentration of Y134 in plasma and tumor tissue over time to determine bioavailability and exposure.
Drug Resistance Analyze tumor samplesInvestigate potential resistance mechanisms, such as mutations in the target protein or upregulation of alternative signaling pathways.
Inappropriate Animal Model Validate the modelConfirm that the target of Y134 is expressed and active in the chosen xenograft or syngeneic model.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Analysis of Y134 in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of Y134.

1. Animal Model:

  • Species: Nude mice (nu/nu)

  • Age: 6-8 weeks

  • Housing: Standard pathogen-free conditions.

2. Dosing and Formulation:

Parameter Value
Drug Y134
Formulation Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Dose 25 mg/kg
Route of Administration Intraperitoneal (IP) or Oral (PO)
Number of Animals 3 per time point

3. Experimental Workflow:

G cluster_timepoints Time Points (e.g., 0.5, 1, 2, 4, 8, 24h) acclimatize Acclimatize Mice (1 week) dose Administer Y134 (25 mg/kg) acclimatize->dose collect Collect Blood Samples at Time Points dose->collect process Process Blood to Plasma collect->process t1 0.5h t2 1h t3 2h t4 4h t5 8h t6 24h extract Extract Y134 from Plasma process->extract analyze Analyze by LC-MS/MS extract->analyze pk_calc Calculate PK Parameters analyze->pk_calc G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor KX Kinase X (KX) Adaptor->KX Activates Downstream Downstream Effector KX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Y134 Y134 Y134->KX Inhibits

Overcoming resistance to AGI-134 immunotherapy in tumors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the AGI-134 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to AGI-134 immunotherapy in tumors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AGI-134?

AGI-134 is a synthetic alpha-Gal (α-Gal) glycolipid designed for intratumoral administration. Its primary mechanism involves the in-situ labeling of tumor cells with the α-Gal epitope.[1][2] Since humans do not produce α-Gal, they have abundant, pre-existing anti-α-Gal antibodies.[3] These antibodies recognize and bind to the AGI-134-labeled tumor cells, triggering two primary cytotoxic pathways:

  • Complement-Dependent Cytotoxicity (CDC): The binding of anti-α-Gal antibodies (primarily IgM) activates the classical complement cascade, leading to the formation of the Membrane Attack Complex (MAC) on the tumor cell surface and subsequent cell lysis.[2][4]

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-α-Gal IgG antibodies bound to the tumor cells are recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the release of cytotoxic granules and tumor cell death.[2][4]

This initial destruction of tumor cells is intended to create a pro-inflammatory tumor microenvironment and release tumor-associated antigens, effectively turning the tumor into an in-situ personalized vaccine to stimulate a broader, systemic anti-tumor T-cell response.[1][5]

Q2: What are the potential mechanisms of tumor resistance to the initial effects of AGI-134?

Resistance to the initial cytotoxic effects of AGI-134 can arise from tumor cell adaptations that interfere with CDC and ADCC.

  • Resistance to Complement-Dependent Cytotoxicity (CDC):

    • Overexpression of Complement Regulatory Proteins: Tumor cells may upregulate membrane-bound complement regulatory proteins such as CD46, CD55, and CD59. These proteins can inhibit the complement cascade at various stages, preventing the formation of the MAC.

    • Secretion of Soluble Complement Inhibitors: Some tumors can secrete proteins that inhibit complement activation in the tumor microenvironment.

    • Expression of Complement-Degrading Proteases: Tumor-derived proteases can cleave and inactivate complement components.

  • Resistance to Antibody-Dependent Cellular Cytotoxicity (ADCC):

    • Downregulation of Target Antigens: While AGI-134 artificially introduces the α-Gal epitope, inefficient incorporation or rapid internalization could reduce the density of the target on the cell surface.

    • Modulation of Immune Synapse Proteins: Alterations in the expression of cell surface molecules on tumor cells that are necessary for the formation of a stable immune synapse with NK cells can impair ADCC.

    • Shedding of Decoy Antigens: Tumors may shed α-Gal-containing vesicles that act as decoys, binding anti-α-Gal antibodies and preventing them from reaching the tumor cells.

Q3: How can resistance to the secondary, T-cell mediated anti-tumor response of AGI-134 develop?

Even if the initial tumor cell lysis by CDC and ADCC is successful, the subsequent T-cell mediated immunity can be suppressed by various mechanisms:

  • Immunosuppressive Tumor Microenvironment (TME): The TME may be infiltrated by immunosuppressive cells such as regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs). These cells can inhibit the function of cytotoxic T lymphocytes (CTLs).

  • Upregulation of Immune Checkpoints: Tumor cells or other cells in the TME may upregulate immune checkpoint proteins like PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and inactivation.

  • Defective Antigen Presentation: Tumor cells may have defects in their antigen processing and presentation machinery (e.g., downregulation of MHC class I molecules), preventing the recognition of tumor antigens by CTLs.

  • Production of Immunosuppressive Cytokines: The TME may be rich in immunosuppressive cytokines like TGF-β and IL-10, which can dampen anti-tumor immune responses.

Q4: What is the rationale for combining AGI-134 with an anti-PD-1 antibody?

The combination of AGI-134 with an anti-PD-1 antibody is based on a synergistic mechanism of action. AGI-134 is designed to induce an immunogenic cell death and prime an anti-tumor T-cell response. However, the efficacy of these newly activated T cells can be limited by the upregulation of PD-L1 in the tumor microenvironment. By blocking the PD-1/PD-L1 interaction, anti-PD-1 antibodies can unleash the full potential of the AGI-134-induced T-cell response, leading to a more robust and durable anti-tumor effect.[1][2][6] Preclinical studies have shown that this combination therapy leads to a synergistic benefit in protecting against secondary tumor growth.[2][7]

Troubleshooting Guides

Problem 1: Low or no tumor cell lysis observed in vitro after AGI-134 treatment.

Possible Cause Troubleshooting Steps
Inefficient incorporation of AGI-134 into the tumor cell membrane. - Optimize the concentration of AGI-134 and incubation time.- Ensure proper handling and storage of AGI-134 to maintain its integrity.- Verify AGI-134 incorporation using a fluorescently labeled version or by staining for α-Gal epitopes on the cell surface via flow cytometry.
Low levels of anti-α-Gal antibodies in the serum source. - Use a serum source known to have high titers of anti-α-Gal antibodies.- Consider using purified human anti-α-Gal antibodies as a positive control.
Tumor cell resistance to CDC. - Assess the expression of complement regulatory proteins (CD46, CD55, CD59) on your tumor cells using flow cytometry.- If overexpression is confirmed, consider co-treatment with agents that can downregulate these proteins.
Tumor cell resistance to ADCC. - Evaluate the expression of ligands for NK cell activating receptors on your tumor cells.- Ensure the use of healthy, activated NK cells as effectors in your ADCC assay.
Experimental setup issues. - Confirm the viability of your tumor cells before starting the experiment.- Titrate the effector-to-target cell ratio in ADCC assays.- Ensure the complement activity of the serum used in CDC assays has not been compromised by improper storage or handling (e.g., repeated freeze-thaw cycles).

Problem 2: Limited in vivo anti-tumor efficacy of AGI-134 monotherapy in animal models.

Possible Cause Troubleshooting Steps
Insufficient local immune activation. - Optimize the dose and injection schedule of AGI-134.- Confirm intratumoral delivery of AGI-134.- Analyze the tumor microenvironment for signs of complement activation (e.g., C3b deposition) and immune cell infiltration shortly after treatment.
Highly immunosuppressive tumor microenvironment. - Characterize the immune cell infiltrate in the tumor before and after treatment using flow cytometry or immunohistochemistry. Look for high levels of Tregs, MDSCs, and M2 macrophages.- Consider combination therapy with agents that can modulate the TME, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) or therapies targeting immunosuppressive cells.
Tumor intrinsic resistance mechanisms. - Analyze tumor cells for the expression of MHC class I and components of the antigen presentation machinery.- Evaluate the expression of immune checkpoint ligands like PD-L1 on tumor cells.
Animal model limitations. - Ensure the use of α-1,3-galactosyltransferase knockout (α1,3GT-KO) mice, which, like humans, produce anti-α-Gal antibodies.[2]

Quantitative Data Summary

Table 1: Preclinical Efficacy of AGI-134 in Murine Melanoma Models
ModelTreatmentOutcomeReference
B16.F10 MelanomaAGI-134 (two intratumoral injections)50% complete tumor regression[1][8]
B16.OVA MelanomaAGI-134 (two intratumoral injections)67% complete tumor regression[9]
B16.F10 Melanoma (dual flank)AGI-134 (single injection in primary tumor)16% development of contralateral tumors (vs. 86% in PBS group)[4]
JB/RH Melanoma (dual flank)AGI-134 (single injection in primary tumor)Improved survival and protection from secondary tumor development[10]
Table 2: Preclinical Synergy of AGI-134 with Anti-PD-1 Antibody
ModelTreatmentOutcomeReference
B16.F10 Melanoma (dual flank)Suboptimal AGI-134 + Suboptimal anti-PD-16% of mice developed a distal tumor (vs. 38% with AGI-134 alone, 62% with anti-PD-1 alone, and 77% with mock treatment)[4]
Table 3: Phase 1/2a Clinical Trial of AGI-134 in Metastatic Solid Tumors (NCT03593226)
ParameterDataReference
Patient Population 38 patients with unresectable metastatic solid tumors (Melanoma, Colon, Breast, Squamous Cell, Sarcoma, etc.)[5][11]
Dosing Dose-escalation up to 200mg; maximum tolerated dose not reached[5][12]
Safety Generally well-tolerated with transient, mostly mild to moderate treatment-related adverse events[5]
Clinical Response 29% of patients achieved a best overall response of stable disease. 7 of these 11 patients had previously failed checkpoint inhibitor therapy.[5][11][12]
Biomarker Analysis (in evaluable patients) - Increase in α-Gal antibodies in most patients.- Increase in conventional dendritic cells (CD11c+ HLADR+): 59%- Increase in T helper cells (CD3+CD4+) in injected lesions: 29%; in un-injected lesions: 47%- Increase in Cytotoxic T cells (CD3+CD8+) in injected lesions: 35%; in un-injected lesions: 47%- Increase in macrophages (CD68+) in injected lesions: 24%; in un-injected lesions: 47%[5]

Experimental Protocols

Protocol 1: In Vitro Complement-Dependent Cytotoxicity (CDC) Assay
  • Cell Preparation:

    • Culture tumor cells to 70-80% confluency.

    • Harvest cells and wash twice with PBS.

    • Resuspend cells in a suitable buffer (e.g., RPMI-1640 with 1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • AGI-134 Labeling:

    • Incubate tumor cells with varying concentrations of AGI-134 (e.g., 0-100 µg/mL) for 1 hour at 37°C with gentle agitation.

    • Wash the cells twice with cold PBS to remove unincorporated AGI-134.

  • CDC Reaction:

    • Plate 50 µL of AGI-134-labeled cells (5 x 10^4 cells) into a 96-well plate.

    • Add 50 µL of human serum (as a source of complement and anti-α-Gal antibodies) at a final concentration of 25-50%.

    • Include controls:

      • Cells + heat-inactivated human serum

      • Cells + serum without AGI-134

      • Cells alone (spontaneous lysis)

      • Cells + lysis buffer (e.g., 1% Triton X-100) (maximum lysis)

  • Incubation and Readout:

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure cell lysis using a suitable method, such as:

      • LDH release assay: Measure the activity of lactate dehydrogenase released from lysed cells in the supernatant.

      • Calcein-AM release assay: Pre-label cells with Calcein-AM and measure the fluorescence remaining in the cell pellet or released into the supernatant.

      • Flow cytometry: Use a viability dye (e.g., Propidium Iodide or 7-AAD) to quantify dead cells.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 2: In Vivo Murine Melanoma Model for Efficacy and Abscopal Effect Evaluation
  • Animal Model:

    • Use α-1,3-galactosyltransferase knockout (α1,3GT-KO) mice, which produce anti-α-Gal antibodies.

  • Tumor Cell Implantation:

    • Subcutaneously inject B16.F10 melanoma cells (e.g., 1 x 10^6 cells) into the right flank of the mice.

    • For abscopal effect studies, simultaneously inject a lower number of B16.F10 cells (e.g., 2 x 10^5 cells) into the left flank.

  • AGI-134 Treatment:

    • When the primary tumors on the right flank reach a palpable size (e.g., 50-100 mm³), intratumorally inject AGI-134 (e.g., 1 mg in 100 µL PBS) or PBS as a control.

    • A second injection may be administered 24 hours later.

  • Monitoring:

    • Measure tumor volumes of both the treated (primary) and untreated (secondary) tumors every 2-3 days using calipers. Tumor volume can be calculated as (Length x Width²) / 2.

    • Monitor the survival of the mice.

  • Endpoint Analysis:

    • At the end of the study, or when tumors reach a predetermined size, euthanize the mice.

    • Excise tumors for further analysis, such as flow cytometry to characterize the immune cell infiltrate or immunohistochemistry to assess biomarker expression.

Visualizations

AGI-134 Mechanism of Action and Potential Resistance Pathways

AGI134_Mechanism_and_Resistance cluster_mechanism AGI-134 Mechanism of Action cluster_resistance Potential Resistance Mechanisms AGI134 AGI-134 (α-Gal glycolipid) LabeledTumorCell α-Gal Labeled Tumor Cell AGI134->LabeledTumorCell Intratumoral Injection TumorCell Tumor Cell TumorCell->LabeledTumorCell Complement Complement Cascade LabeledTumorCell->Complement Activates NK_Cell NK Cell LabeledTumorCell->NK_Cell Recognized by AntiGal Anti-α-Gal Antibodies (IgM, IgG) AntiGal->LabeledTumorCell Binding MAC Membrane Attack Complex (MAC) Complement->MAC CDC Complement-Dependent Cytotoxicity (CDC) MAC->CDC APC Antigen Presenting Cell (e.g., Dendritic Cell) CDC->APC Tumor Lysis & Antigen Release ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) NK_Cell->ADCC ADCC->APC TAA_Presentation Tumor Antigen Presentation APC->TAA_Presentation T_Cell_Priming T-Cell Priming and Activation TAA_Presentation->T_Cell_Priming CTL Cytotoxic T Lymphocyte (CTL) T_Cell_Priming->CTL Systemic_Immunity Systemic Anti-Tumor Immunity CTL->Systemic_Immunity CompReg Complement Regulatory Proteins (CD46, CD55, CD59) CompReg->Complement Inhibits ADCC_Inhibit Inhibition of NK Cell Synapse ADCC_Inhibit->NK_Cell Inhibits TME_Suppress Immunosuppressive TME (Tregs, MDSCs) TME_Suppress->CTL Inhibits PDL1 PD-L1 Upregulation PDL1->CTL Inhibits

Caption: AGI-134 mechanism and resistance pathways.

Experimental Workflow for Troubleshooting In Vivo Resistance

Troubleshooting_Workflow start Limited In Vivo Efficacy of AGI-134 check_dose Optimize AGI-134 Dose and Schedule? start->check_dose check_dose->start No analyze_tme Analyze Tumor Microenvironment (Flow Cytometry / IHC) check_dose->analyze_tme Yes is_immunosuppressive Is TME Immunosuppressive? (High Tregs, MDSCs) analyze_tme->is_immunosuppressive combine_checkpoint Combine with Checkpoint Inhibitor (e.g., anti-PD-1) is_immunosuppressive->combine_checkpoint Yes analyze_tumor_intrinsic Analyze Tumor Intrinsic Factors is_immunosuppressive->analyze_tumor_intrinsic No re_evaluate Re-evaluate Efficacy combine_checkpoint->re_evaluate mhc_loss MHC Class I Downregulation? analyze_tumor_intrinsic->mhc_loss other_mechanisms Investigate Other Resistance Mechanisms mhc_loss->other_mechanisms Yes mhc_loss->other_mechanisms No

Caption: Troubleshooting workflow for in vivo resistance.

References

Common pitfalls in skeletal myosin II inhibition assays with MT-134

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MT-134 in skeletal myosin II inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other myosin inhibitors?

This compound is a small molecule inhibitor of skeletal muscle myosin II (SkMII). It is an analog of blebbistatin and exhibits a high selectivity for skeletal muscle myosin II, with a reported 173-fold preference over other myosin II isoforms.[1] This high selectivity makes it a valuable tool for specifically interrogating the function of SkMII in various biological processes. Unlike broader-spectrum inhibitors, this compound is designed to minimize off-target effects on cardiac and smooth muscle myosins.[1]

Q2: I am not seeing any inhibition of myosin II activity in my assay. What are the possible causes?

Several factors could contribute to a lack of observed inhibition:

  • Incorrect Reagent Concentration: Verify the final concentration of this compound in your assay. Serial dilutions should be prepared fresh to ensure accuracy.

  • Inactive Compound: Ensure the proper storage and handling of this compound to prevent degradation.

  • Assay Conditions: The optimal concentrations of actin and myosin should be determined empirically for your specific assay conditions.[2] Inadequate protein concentrations may mask the inhibitory effect.

  • Inappropriate Myosin Isoform: Confirm that you are using a fast-twitch skeletal muscle myosin II isoform, as this compound is highly selective.[1] It is expected to be much less effective against other myosin II isoforms like cardiac or smooth muscle myosin II.[3][4]

Q3: My results are highly variable between experiments. How can I improve reproducibility?

High variability in experimental results can be addressed by:

  • Consistent Assay Conditions: Maintain consistent temperature, pH, and buffer composition across all experiments. Pre-incubating the inhibitor with myosin before initiating the reaction can also improve consistency.[2]

  • Reagent Quality: Use high-quality, purified proteins (myosin and actin). Protein degradation can lead to inconsistent results.

  • Control Experiments: Always include appropriate controls, such as a DMSO-only control (vehicle) and a positive control with a known inhibitor like blebbistatin.[2]

  • Standardized Protocols: Adhere to a detailed and standardized experimental protocol to minimize procedural variations.

Q4: Am I likely to see off-target effects with this compound?

While this compound is designed for high selectivity towards skeletal myosin II, the possibility of off-target effects should not be entirely dismissed, especially at high concentrations. To mitigate this:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for specific inhibition.

  • Control Experiments: Use an inactive enantiomer or a structurally related but inactive compound as a negative control if available. For blebbistatin, its inactive enantiomer, (+)-blebbistatin, is often used to confirm that observed effects are due to specific myosin II inhibition.[2] A similar control for this compound would be ideal.

  • Phenotypic Comparison: Compare the observed phenotype with that of other known skeletal myosin II inhibitors to ensure consistency.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Inhibition in ATPase Assay Incorrect this compound concentration.Prepare fresh serial dilutions and verify calculations.
Inactive this compound.Check storage conditions and compound integrity.
Suboptimal assay conditions.Optimize actin and myosin concentrations. Ensure the assay buffer is correctly prepared.
Incorrect myosin isoform.Confirm the use of fast-twitch skeletal muscle myosin II.
High Background Signal Contaminated reagents.Use fresh, high-purity reagents. Filter buffers.
Non-specific binding.Include a blocking agent like BSA in the assay buffer.
Cell-Based Assay Shows No Effect Poor cell permeability.Verify the cell permeability of this compound in your cell type. A permeabilization agent might be necessary for skinned muscle fiber preparations.[3][4]
Cytotoxicity.Perform a cell viability assay (e.g., MTT or Trypan Blue) to rule out toxicity at the concentrations used. Some inhibitors can be cytotoxic.[5]
Inconsistent IC50 Values Variability in protein preparations.Use a consistent source and preparation method for myosin and actin.
Pipetting errors.Use calibrated pipettes and ensure accurate dispensing of all reagents.
Different incubation times.Standardize all incubation times precisely.

Quantitative Data Summary

The following table summarizes the inhibitory potency of related myosin II inhibitors to provide context for the expected performance of this compound.

Inhibitor Myosin Isoform IC50 (µM) Reference
(-)-BlebbistatinNon-muscle Myosin IIA/IIB0.5 - 5[2]
Skeletal Muscle Myosin II0.5 - 5[2]
Cardiac Muscle Myosin II0.5 - 5[2]
Smooth Muscle Myosin II~80[2]
N-benzyl-p-toluene sulphonamide (BTS)Skeletal Muscle Myosin II~5[4][5]
This compoundSkeletal Muscle Myosin IIData not publicly available, but has a 173-fold preference for SkMII.[1]

Experimental Protocols

Actin-Activated Mg²⁺-ATPase Assay

This protocol provides a general framework for determining the IC50 of a myosin II inhibitor.

Objective: To measure the concentration-dependent inhibition of skeletal myosin II ATPase activity by this compound.

Materials:

  • Purified skeletal muscle myosin II

  • F-actin

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • ATP solution

  • Phosphate detection reagent (e.g., malachite green-based)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Prepare a reaction mix containing F-actin and skeletal myosin II in the assay buffer. Optimal concentrations should be empirically determined.

  • Assay Execution:

    • Add the reaction mix to each well of a 96-well plate.

    • Add the different concentrations of this compound to the respective wells. Include a DMSO-only control.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to myosin.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate for a predetermined time during which ATP hydrolysis is linear.

  • Detection of Phosphate Release:

    • Stop the reaction by adding the phosphate detection reagent.

    • Allow color to develop according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis for each inhibitor concentration.

    • Normalize the data to the DMSO control (representing 100% activity).

    • Plot the percentage of myosin ATPase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Myosin_ATPase_Cycle cluster_inhibition Potential Inhibition Points M Myosin M_ATP Myosin-ATP M->M_ATP + ATP M_ADP_Pi Myosin-ADP-Pi M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi + Actin AM_ADP Actin-Myosin-ADP AM_ADP_Pi->AM_ADP - Pi (Power Stroke) AM Actin-Myosin (Rigor) AM_ADP->AM - ADP AM->M - Actin

Caption: The myosin II ATPase cycle and potential points of inhibition by small molecules.

Troubleshooting_Workflow Start Unexpected Assay Result Check_Reagents Verify Reagent Concentration & Integrity Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Controls Analyze Controls (Positive & Negative) Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK Check_Protocol Review Experimental Protocol Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Reagents_OK->Check_Controls Yes Rerun_Experiment Rerun Experiment with Verified Parameters Reagents_OK->Rerun_Experiment No Controls_OK->Check_Protocol Yes Isolate_Variable Isolate and Test One Variable at a Time Controls_OK->Isolate_Variable No Protocol_OK->Isolate_Variable Yes Protocol_OK->Rerun_Experiment No Isolate_Variable->Rerun_Experiment Consult_Literature Consult Literature for Similar Issues Contact_Support Contact Technical Support Consult_Literature->Contact_Support Rerun_Experiment->Consult_Literature

Caption: A logical workflow for troubleshooting unexpected results in myosin inhibition assays.

References

Technical Support Center: Enhancing the Synergistic Effect of Y134 with Other Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Y134 in combination with other chemotherapeutic agents. The information herein is designed to facilitate successful experimental design, execution, and data interpretation to harness the full synergistic potential of Y134.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Y134's synergistic activity?

A1: Y134 is an investigational, potent, and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. Many standard chemotherapeutic agents, such as topoisomerase inhibitors, induce DNA damage, which can trigger pro-survival signaling as a resistance mechanism. Y134 is believed to potentiate the cytotoxic effects of these agents by blocking this survival response, leading to a synergistic anti-cancer effect.

Q2: Which chemotherapeutic agents are recommended for combination studies with Y134?

A2: Based on its mechanism of action, Y134 is expected to synergize with DNA-damaging agents. Preclinical models have shown promising synergy with topoisomerase inhibitors (e.g., doxorubicin, etoposide) and platinum-based compounds (e.g., cisplatin, carboplatin). We recommend initiating studies with agents relevant to the cancer type under investigation.

Q3: How should I determine the optimal concentration range for Y134 and the combination agent?

A3: It is crucial to first establish the dose-response curve and the IC50 (half-maximal inhibitory concentration) value for each drug individually in your cell line of interest.[1] For combination studies, we recommend using a dose matrix design where concentrations of both Y134 and the chemotherapeutic agent are varied around their respective IC50 values. This approach allows for a comprehensive assessment of synergy across a range of concentrations.[2]

Q4: What are the most common methods for quantifying synergy?

A4: The two most widely accepted methods for quantifying drug synergy are the Loewe additivity model and the Bliss independence model.[2] The Chou-Talalay method, which is based on the median-effect principle, is a robust method that can be used to calculate a Combination Index (CI).[1][3] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1]

Q5: Are there any known resistance mechanisms to Y134 combination therapy?

A5: While research is ongoing, potential resistance mechanisms could involve mutations in the PI3K/Akt/mTOR pathway that prevent Y134 binding, or the upregulation of alternative survival pathways. Investigating changes in the expression of key signaling proteins post-treatment can help elucidate resistance mechanisms in your specific model.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media.
Pipetting errors during drug dilution.Prepare master stocks and perform serial dilutions carefully. Use calibrated pipettes.
No synergistic effect observed. Suboptimal drug concentrations.Re-evaluate the IC50 of each drug individually. Expand the concentration range in the combination matrix.
Inappropriate assay endpoint.Consider using multiple assays to assess synergy, such as apoptosis assays (caspase activity, Annexin V staining) in addition to viability assays.
Cell line is inherently resistant.Characterize the genomic profile of your cell line to ensure the target pathway is active and not mutated.
Antagonistic effect observed at certain concentrations. Pharmacodynamic interactions.This is a valid experimental outcome. Analyze the data to understand the concentration-dependent nature of the antagonism. It may provide insights into the underlying biology.
Issues with drug stability or solubility in combination.Visually inspect the drug combination in media for any precipitation. Consult the drug's technical data sheet for solubility information.

Experimental Protocols

Protocol 1: Determination of IC50 for Single Agents
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2-fold serial dilution of Y134 and the chemotherapeutic agent in culture medium.

  • Treatment: Remove the overnight culture medium and add the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Protocol 2: Combination Synergy Analysis using a Dose Matrix
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Drug Matrix Preparation: Prepare a dose matrix of Y134 and the chemotherapeutic agent. For example, a 6x6 matrix with concentrations ranging from 0.1x to 10x the IC50 for each drug.[2]

  • Treatment: Treat the cells with the drug combinations as per the matrix layout. Include single-agent controls and a vehicle control.

  • Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.

  • Synergy Calculation: Use software like CompuSyn or R packages to calculate the Combination Index (CI) based on the Chou-Talalay method.[1][3] Generate synergy heatmaps and isobolograms for data visualization.

Quantitative Data

Table 1: Hypothetical IC50 Values for Y134 and Topotecan-X in Different Cancer Cell Lines

Cell LineCancer TypeY134 IC50 (nM)Topotecan-X IC50 (nM)
MCF-7Breast Cancer15050
A549Lung Cancer25075
U-87 MGGlioblastoma10030

Table 2: Hypothetical Combination Index (CI) Values for Y134 and Topotecan-X Combination in MCF-7 Cells

Y134 (nM)Topotecan-X (nM)Fraction Affected (Fa)Combination Index (CI)Synergy/Antagonism
75250.550.78Synergy
150500.820.65Strong Synergy
3001000.950.58Strong Synergy

Note: CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Apoptosis Apoptosis Survival->Apoptosis Y134 Y134 Y134->PI3K Inhibits Chemotherapeutic Topotecan-X (Topoisomerase Inhibitor) DNA_Damage DNA Damage Chemotherapeutic->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed mechanism of synergistic action between Y134 and Topotecan-X.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Cell Seeding (96-well plate) C 3. Single Agent & Combination Treatment (Dose Matrix) A->C B 2. Drug Dilution (Y134 & Chemo Agent) B->C D 4. Incubation (48-72 hours) C->D E 5. Cell Viability Assay (e.g., MTS) D->E F 6. IC50 Determination (Single Agents) E->F G 7. Synergy Calculation (Combination Index) E->G H 8. Visualization (Heatmaps, Isobolograms) G->H

Caption: Workflow for assessing the synergistic effects of Y134 in combination therapy.

Troubleshooting Logic

G Start High Variability in Results? CheckSeeding Verify Cell Seeding Protocol Start->CheckSeeding Yes NoSynergy No Synergy Observed? Start->NoSynergy No CheckPipetting Review Drug Dilution & Pipetting Technique CheckSeeding->CheckPipetting UseInnerWells Avoid Plate Edge Effects CheckPipetting->UseInnerWells RecheckIC50 Re-evaluate IC50 Values NoSynergy->RecheckIC50 Yes ExpandConc Expand Concentration Range RecheckIC50->ExpandConc AltAssay Use Alternative Assay (e.g., Apoptosis) ExpandConc->AltAssay

Caption: A logical flow for troubleshooting common experimental issues.

References

AGI-134 dose-escalation challenges in Phase 1 clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with or interested in the intratumoral cancer vaccine candidate, AGI-134. The information focuses on the dose-escalation phase of the Phase 1/2a clinical trial.

Frequently Asked Questions (FAQs)

Q1: What were the primary objectives of the AGI-134 Phase 1 dose-escalation study?

The primary objective of the initial part of the Phase 1/2a study was to evaluate the safety and tolerability of AGI-134 in patients with unresectable metastatic solid tumors.[1] This involved an accelerated dose-escalation to determine the maximum tolerated dose (MTD) and establish the recommended dose for the second part of the study (RP2D).[1]

Q2: Were any dose-limiting toxicities (DLTs) observed during the dose-escalation phase?

No, the dose-escalation part of the study demonstrated that AGI-134 was safe and well-tolerated, with no dose-limiting toxicities reported.[1][2]

Q3: Was a Maximum Tolerated Dose (MTD) for AGI-134 established?

The maximum tolerated dose was not reached during the Phase 1 dose-escalation study.[1][2] This indicates a favorable safety profile for the investigated dose range.

Q4: How was the Recommended Phase 2 Dose (RP2D) determined in the absence of an MTD?

The recommended dose for the dose expansion part of the study was determined to be up to 200mg.[1] In the absence of an MTD, the RP2D is typically determined based on a combination of safety data, pharmacokinetic (PK) and pharmacodynamic (PD) markers, and evidence of biological activity.

Q5: What was the safety and tolerability profile of AGI-134 in the dose-escalation and expansion phases?

AGI-134 was generally well-tolerated.[1] Treatment-related adverse events were mostly transient and of mild to moderate severity.[1] The most common adverse events considered related to the drug (occurring in ≥10% of patients) were fatigue, injection site pain, vomiting, shortness of breath, and itchiness.[3] The overall safety profile was deemed acceptable and consistent with the drug's mechanism of action and the intratumoral injection procedure.[3]

Troubleshooting Guides

Issue: Unexpected Adverse Events During Preclinical Dose-Ranging Studies

Potential Cause: Off-target effects or exaggerated pharmacodynamic effects. AGI-134 is a synthetic α-Gal glycolipid that harnesses the natural anti-Gal antibody to induce an immune response against tumors.[4][5][6]

Troubleshooting Steps:

  • Verify Mechanism of Action: Confirm that the observed toxicity is consistent with the known mechanism of AGI-134, which involves activating the complement cascade and creating a pro-inflammatory tumor microenvironment.[4]

  • Assess Systemic Exposure: In preclinical models, AGI-134 showed low systemic exposure following intratumoral and subcutaneous administration, which is a favorable safety feature.[7] Unexpected systemic toxicity may warrant a review of the administration technique.

  • Evaluate Pre-existing Immunity: The mechanism of AGI-134 relies on pre-existing anti-Gal antibodies.[4] Variability in anti-Gal titers in animal models could influence the intensity of the response.

Issue: Difficulty in Establishing an Optimal Biological Dose in the Absence of an MTD

Potential Cause: The therapeutic window of the agent is wide, and the MTD exceeds the doses tested.

Troubleshooting Steps:

  • Focus on Biomarker Response: In the Phase 1/2a study of AGI-134, immune response biomarkers were key secondary endpoints. Researchers monitored for increases in Alpha-Gal antibodies, antigen-presenting cells (APCs), T cell infiltration, and macrophage infiltration in both injected and un-injected lesions.

  • Correlate Dose with Immune Activation: Analyze the dose-response relationship for key biomarkers. For AGI-134, this would involve assessing the correlation between the administered dose and the magnitude of the increase in immune cell infiltration and other markers of immune activity.

  • Consider the Abscopal Effect: Preclinical studies showed that AGI-134 can induce a systemic anti-tumor response, protecting against the development of distant, untreated tumors (an abscopal effect).[5][8] The optimal biological dose should be one that demonstrates this systemic effect.

Data Presentation

Table 1: Summary of AGI-134 Phase 1/2a Dose-Escalation and Expansion Study

ParameterFindingCitation
Study Population 38 patients with unresectable metastatic solid tumors[1]
Dose-Escalation Cohort 5 patients[1]
Dose Expansion Cohort 33 patients[1]
Dose-Limiting Toxicities None reported[1][2]
Maximum Tolerated Dose Not reached[1][2]
Recommended Phase 2 Dose Up to 200mg[1]
Best Overall Response 29% of patients achieved stable disease[1]

Table 2: Immune Response Biomarkers from the Phase 1/2a Study

BiomarkerFinding in Evaluable PatientsCitation
Conventional Dendritic Cells (CD11c+ HLADR+) 59% (10/17) showed an increase within or outside the tumor
T helper cells (CD3+CD4+) 29% (5/17) increase in injected lesions; 47% (8/17) in un-injected lesions
Cytotoxic T cells (CD3+CD8+) 35% (6/17) increase in injected lesions; 47% (8/17) in un-injected lesions
Macrophages (CD68+) 24% (4/17) increase in injected lesions; 47% (5/17) in un-injected lesions

Experimental Protocols

Protocol: Intratumoral Administration of AGI-134 in the Phase 1/2a Trial

This is a generalized protocol based on the study design. For specific details, refer to the clinical trial protocol (NCT03593226).

  • Patient Selection: Patients with unresectable metastatic solid tumors were recruited.

  • Study Design: A multicenter, open-label study with two parts: an accelerated dose-escalation part and a dose expansion part.

  • Administration: AGI-134 was administered via intratumoral injection.

  • Dose-Escalation Phase: A cohort of 5 patients received escalating doses of AGI-134 to assess safety and determine the MTD and RP2D.

  • Dose Expansion Phase: A cohort of 33 patients received AGI-134 at the RP2D to further evaluate safety, tolerability, and anti-tumor activity.

  • Monitoring: Patients were monitored for adverse events, and safety was the primary endpoint.

  • Biomarker Analysis: Tumor biopsies and blood samples were collected to assess a wide array of biomarkers to validate the mechanism of action.

Visualizations

AGI_134_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment AGI134 AGI-134 (α-Gal glycolipid) TumorCell Tumor Cell AGI134->TumorCell Intratumoral Injection LabeledTumorCell α-Gal Labeled Tumor Cell TumorCell->LabeledTumorCell incorporates into membrane Complement Complement Cascade Activation LabeledTumorCell->Complement activates AntiGal Pre-existing Anti-Gal Antibodies AntiGal->LabeledTumorCell binds to α-Gal TumorLysis Tumor Cell Lysis Complement->TumorLysis induces APCs Antigen Presenting Cells (APCs) TumorLysis->APCs releases tumor antigens for uptake TCell Systemic Anti-Tumor T-cell Response APCs->TCell primes TCell->LabeledTumorCell targets and kills

Caption: Mechanism of action of AGI-134.

AGI134_Phase1_Workflow cluster_part1 Part 1: Dose Escalation cluster_part2 Part 2: Dose Expansion P1_Start Enroll 5 Patients P1_Dose Administer Escalating Doses of AGI-134 P1_Start->P1_Dose P1_Assess Assess Safety & Tolerability P1_Dose->P1_Assess P1_Outcome No DLTs MTD Not Reached P1_Assess->P1_Outcome P2_Dose Administer RP2D (up to 200mg) P1_Outcome->P2_Dose Determine RP2D P2_Start Enroll 33 Patients P2_Start->P2_Dose P2_Assess Assess Safety, Biomarkers, & Efficacy P2_Dose->P2_Assess P2_Outcome Generally Well-Tolerated Immune Activation Observed 29% Stable Disease P2_Assess->P2_Outcome

Caption: AGI-134 Phase 1/2a clinical trial workflow.

References

Technical Support Center: Minimizing Unexpected Cytotoxicity with MT-134 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and minimizing unexpected cytotoxicity during long-term cell culture experiments with MT-134. This compound, a selective skeletal myosin II (SkMII) inhibitor, is designed for high potency and low intrinsic cytotoxicity. Therefore, observed cell death is often multifactorial and can be mitigated with careful experimental design and technique.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My cells are showing signs of cytotoxicity (e.g., rounding, detachment, decreased viability) after treatment with this compound. Isn't this compound supposed to be non-cytotoxic?

A1: You are correct; this compound and the "skeletostatin" family of compounds are engineered to possess improved solubility, photostability, and potency, without the inherent cytotoxicity associated with earlier pan-myosin II inhibitors like blebbistatin.[][2][3] Studies have shown that this compound is well-tolerated in vivo.[][2] Therefore, observed cytotoxicity in vitro is likely due to experimental parameters rather than the compound itself. Initial troubleshooting should focus on the following areas:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is within a non-toxic range for your specific cell line (typically <0.5%). Always include a vehicle-only control in your experiments.

  • Compound Purity and Stability: Verify the purity of your this compound stock. Contaminants can induce toxicity.[] Also, assess the stability of this compound in your culture medium over the duration of your experiment, as degradation products could be cytotoxic.

  • Cell Culture Conditions: Check for microbial contamination (e.g., mycoplasma) in your cell cultures. Use a fresh batch of cells to rule out issues with cell health.[]

  • Assay-Specific Artifacts: Some cytotoxicity assays, like those based on metabolic activity (e.g., MTT, MTS), can be confounded by compounds that alter cellular metabolism without directly causing cell death.[4][5]

Q2: I'm observing high levels of cell death even at low concentrations of this compound in my long-term culture. What are the first steps I should take to troubleshoot this?

A2: High cytotoxicity at low compound concentrations warrants a systematic investigation. Follow this logical workflow:

Troubleshooting Workflow for Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed check_purity Verify Compound Purity & Identity start->check_purity check_solvent Assess Solvent Toxicity (Vehicle-only control) start->check_solvent check_contamination Test for Mycoplasma & Other Contaminations start->check_contamination dose_response Perform Dose-Response Curve (Determine IC50/EC50) check_purity->dose_response check_solvent->dose_response check_contamination->dose_response assay_type Use Orthogonal Viability Assay (e.g., Trypan Blue, Live/Dead Stain) dose_response->assay_type medium_stability Evaluate Compound Stability in Culture Medium assay_type->medium_stability cell_line_sensitivity Investigate Cell Line-Specific Sensitivity medium_stability->cell_line_sensitivity

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Q3: How should I manage dosing and media changes for a long-term (e.g., >72 hours) experiment with this compound?

A3: Long-term cell culture with any small molecule requires careful management to ensure consistent compound exposure and maintain cell health. There is no single standard protocol, but the following are best practices:[6]

  • Regular Media Changes: Change the culture medium every 48-72 hours to replenish nutrients and remove waste products.

  • Fresh Compound Addition: With each media change, add freshly diluted this compound to maintain the desired final concentration. Some researchers advocate for replacing only a portion (e.g., 50-90%) of the medium to retain cell-secreted growth factors.[6]

  • Low Seeding Density: To prevent confluence-related stress or cell death, start your long-term cultures at a lower seeding density than you would for short-term experiments.[7]

  • Consider Compound Half-Life: If the stability of this compound in your specific culture conditions is a concern, more frequent media and compound changes may be necessary.

Q4: Could my choice of cytotoxicity assay be giving me a false positive result?

A4: Yes. Assays that measure metabolic activity, such as MTT or MTS, are widely used but can be misleading.[4][5] These assays rely on mitochondrial reductase activity to produce a colored formazan product.[5] If this compound, even without being directly cytotoxic, alters the metabolic state of the cells, it could lead to a decreased signal that is incorrectly interpreted as cell death.

To confirm cytotoxicity, it is crucial to use an orthogonal method that directly measures cell membrane integrity or viability.[4] Examples include:

  • Dye Exclusion Assays: Using dyes like Trypan Blue or Propidium Iodide that can only enter cells with compromised membranes.

  • Live/Dead Staining Kits: Commercially available kits that use fluorescent markers to differentiate between live and dead cells.

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.

Data Presentation: Recommended Experimental Parameters

To minimize the risk of solvent-induced cytotoxicity, adhere to the following guidelines.

SolventRecommended Max. ConcentrationCell Type Considerations
DMSO < 0.5% (v/v)Most cell lines tolerate up to 0.5%. Some sensitive lines may require ≤ 0.1%.
Ethanol < 0.5% (v/v)Similar to DMSO, tolerance is cell-line dependent.

Note: Always perform a vehicle-only control to determine the baseline effect of the solvent on your specific cell line.

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol is for assessing cell metabolic activity, which is often used as a proxy for cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include wells for "vehicle-only" and "no-treatment" controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of metabolic activity relative to the vehicle-only control.

Protocol 2: Trypan Blue Dye Exclusion Assay for Cell Viability

This protocol directly counts viable and non-viable cells to assess cytotoxicity.

  • Cell Culture and Treatment: Culture and treat cells with this compound in a multi-well plate (e.g., 6-well or 12-well) for the desired duration.

  • Cell Harvesting: After treatment, collect the culture medium (which may contain floating dead cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.

  • Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Cell Counting: Immediately load the mixture onto a hemocytometer or an automated cell counter.

  • Data Acquisition: Count the number of viable (unstained, bright) and non-viable (blue-stained) cells.

  • Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Mandatory Visualizations

Mechanism of Action: Myosin II Inhibition

G cluster_myosin Myosin II Motor Domain ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi ATPase Activity Contraction Muscle Contraction / Cytoskeletal Tension ADP_Pi->Contraction Power Stroke Actin Actin Filament Actin->Contraction MT134 This compound MT134->ATP Inhibits

Caption: this compound inhibits the ATPase activity of skeletal myosin II.

General Experimental Workflow for Long-Term Culture

G start Start Experiment seed Seed Cells at Low Density start->seed adhere Allow Cells to Adhere (24 hours) seed->adhere treat Initial Treatment: Add this compound adhere->treat incubate Incubate (48-72 hours) treat->incubate media_change Change Medium & Replenish this compound incubate->media_change loop_incubate Incubate (48-72 hours) media_change->loop_incubate loop_incubate->media_change Repeat as needed endpoint Endpoint Assay (e.g., Viability, Function) loop_incubate->endpoint

References

AGI-134 Technical Support Center: Optimizing Treatment Schedules for Enhanced Immune Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with AGI-134, a synthetic alpha-Gal glycolipid designed to convert solid tumors into in situ autologous vaccines. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help refine AGI-134 treatment schedules and achieve optimal anti-tumor immune responses in your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for AGI-134?

A1: AGI-134 is a synthetic glycolipid that, when administered intratumorally, spontaneously incorporates into the plasma membranes of cancer cells.[1][2][3][4] This process effectively labels the tumor cells with the alpha-Gal (Galα1-3Galβ1-4GlcNAc) epitope. In humans and α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which lack this epitope, there are pre-existing, abundant natural anti-Gal antibodies. These antibodies recognize and bind to the alpha-Gal on the AGI-134-labeled tumor cells, initiating a powerful anti-tumor immune response through two primary pathways:

  • Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal antibodies activates the classical complement cascade, leading to the formation of the Membrane Attack Complex (MAC) on the tumor cell surface, resulting in cell lysis.[1][3]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Anti-Gal IgG antibodies bound to the tumor cells can be recognized by Fc receptors on immune cells, such as Natural Killer (NK) cells, leading to the release of cytotoxic granules and subsequent tumor cell death.[1][3]

The resulting tumor cell death and the creation of a pro-inflammatory tumor microenvironment promote the uptake of tumor-associated antigens (TAAs) by antigen-presenting cells (APCs), such as dendritic cells (DCs). These APCs then prime and activate a systemic, tumor-specific CD8+ T-cell response, which can lead to the regression of both the treated primary tumor and untreated distant metastases (the abscopal effect).[1][2][3][4][5]

Q2: What is the recommended in vivo mouse model and a typical starting dose for AGI-134?

A2: The most appropriate mouse model for studying AGI-134 is the α1,3-galactosyltransferase knockout (α1,3GT-/-) mouse, as these mice, like humans, lack the α-Gal epitope and can produce anti-Gal antibodies.[1][3] Preclinical studies have demonstrated efficacy in murine melanoma models such as B16.F10 and JB/RH. A commonly used and effective dosing schedule in these models is the intratumoral injection of 1.0 to 1.25 mg of AGI-134, often administered in two doses 24 hours apart.[6][7][8]

Q3: How can I assess the immune response to AGI-134 treatment?

A3: A multi-faceted approach is recommended to comprehensively evaluate the immune response. Key methodologies include:

  • Flow Cytometry: To analyze the infiltration of various immune cell populations into the tumor microenvironment. This can include quantifying CD8+ T cells, CD4+ T cells, regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), dendritic cells, and macrophages.

  • ELISpot (Enzyme-Linked Immunospot) Assay: To measure the frequency of antigen-specific T cells that secrete cytokines like IFN-γ upon stimulation with tumor lysates or specific tumor antigens.

  • Immunohistochemistry (IHC): To visualize and quantify immune cell infiltration directly within tumor tissue sections.

  • Measurement of the Abscopal Effect: In a dual-flank tumor model, after treating the primary tumor with AGI-134, monitor the growth of the untreated, contralateral tumor. A delay in growth or regression of the untreated tumor indicates a systemic anti-tumor immune response.[1][2][3][4][5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in primary tumor regression between animals. - Inconsistent intratumoral injection leading to uneven distribution of AGI-134.- Differences in tumor size at the start of treatment.- Natural biological variability in the immune response of individual mice.- Practice consistent injection techniques to ensure thorough infiltration of the tumor.- Start treatment when tumors reach a consistent, pre-determined size (e.g., 50-100 mm³).- Increase the number of animals per group to improve statistical power.
Weak or absent abscopal effect in a dual-flank tumor model. - Insufficient priming of the systemic immune response.- The tumor microenvironment of the primary tumor is highly immunosuppressive.- The dose or schedule of AGI-134 is suboptimal for inducing a robust systemic response.[1][9]- Consider combining AGI-134 with an immune checkpoint inhibitor, such as an anti-PD-1 antibody, to enhance the systemic T-cell response.[1][5][10]- Evaluate the immune cell infiltrate of the primary tumor to assess for the presence of immunosuppressive cells like Tregs and MDSCs.- Experiment with different dosing schedules, such as multiple injections over a longer period, to potentially boost the systemic response.
Inconsistent results in in vitro complement-dependent cytotoxicity (CDC) assays. - Variability in the activity of the complement source (e.g., normal human serum).- Suboptimal concentration of AGI-134 for labeling tumor cells.- The target tumor cell line may be relatively resistant to complement-mediated lysis.- Use a pooled source of normal human serum and titrate the optimal concentration for your assay.- Perform a dose-response experiment to determine the AGI-134 concentration that yields maximal anti-Gal antibody binding to your target cells.- Include a positive control cell line known to be sensitive to CDC.
High background in ELISpot assays. - Contamination of cell cultures.- Non-specific activation of T cells.- Issues with the ELISpot plate or reagents.- Maintain sterile technique throughout the cell culture and assay procedure.- Ensure that the tumor lysate or peptides used for stimulation are free of endotoxin.- Follow the manufacturer's protocol for plate washing and blocking steps carefully.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of AGI-134.

Table 1: In Vivo Efficacy of AGI-134 in Murine Melanoma Models

Mouse ModelTreatment GroupNumber of InjectionsDose per Injection (mg)Complete Tumor Regression (%)Reference
B16.F10AGI-13421.0 - 1.2550[8]
B16.F10Control (PBS)2N/A24[8]
B16.OVAAGI-13421.0 - 1.2567[6][8]
B16.OVAControl (PBS)2N/A0[6][8]

Table 2: Abscopal Effect of AGI-134 in a B16.F10 Dual-Flank Melanoma Model

Treatment of Primary TumorDevelopment of Contralateral Tumors (%)Observation Period (days)Reference
AGI-134 (single 1mg injection)1625[2]
Control (PBS)8625[2]

Experimental Protocols

Protocol 1: In Vivo AGI-134 Treatment and Abscopal Effect Assessment in α1,3GT-/- Mice
  • Tumor Cell Implantation:

    • Subcutaneously inject 1 x 10⁶ B16.F10 melanoma cells in 100 µL of sterile PBS into the right flank of female α1,3GT-/- mice.

    • For the abscopal effect model, simultaneously inject a lower dose of B16.F10 cells (e.g., 1 x 10⁵) into the left flank.

  • Tumor Growth Monitoring:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • AGI-134 Administration:

    • When the primary (right flank) tumors reach a volume of 50-100 mm³, randomize the mice into treatment and control groups.

    • For the treatment group, administer two intratumoral injections of 1.25 mg of AGI-134 in 50 µL of sterile PBS, 24 hours apart.[6]

    • For the control group, administer two intratumoral injections of 50 µL of sterile PBS on the same schedule.

  • Efficacy Assessment:

    • Continue to monitor the growth of both the primary and contralateral (abscopal) tumors.

    • Record the percentage of mice with complete regression of the primary tumor.

    • For the abscopal effect, compare the growth of the contralateral tumors between the AGI-134 and control groups.

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Digestion:

    • Excise tumors at a predetermined time point after AGI-134 treatment.

    • Mince the tumor tissue and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.

  • Red Blood Cell Lysis:

    • Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

  • Cell Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with a viability dye (e.g., Zombie NIR) to exclude dead cells.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain with a panel of fluorescently conjugated antibodies to identify immune cell subsets. A recommended panel for assessing the AGI-134 response in melanoma includes:

      • Lymphoid Panel: CD45, CD3, CD4, CD8, FoxP3 (for Tregs), NK1.1

      • Myeloid Panel: CD45, CD11b, Ly6G, Ly6C, F4/80, CD11c, MHC-II

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on live, single cells, then on CD45+ hematopoietic cells to identify different immune populations.

Protocol 3: IFN-γ ELISpot Assay for Tumor-Specific T-Cell Responses
  • Plate Coating:

    • Pre-wet a 96-well ELISpot plate with 35% ethanol for 1 minute.

    • Wash the plate three times with sterile PBS.

    • Coat the plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation:

    • Isolate splenocytes or tumor-infiltrating lymphocytes from treated and control mice.

  • Cell Stimulation:

    • Wash and block the ELISpot plate with RPMI-1640 media containing 10% FBS.

    • Add 2 x 10⁵ splenocytes or TILs per well.

    • Stimulate the cells with either:

      • Tumor lysate from the relevant tumor cell line.

      • A positive control mitogen (e.g., PHA).

      • Media alone as a negative control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection and Development:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase.

    • After another wash, add the BCIP/NBT substrate and incubate until spots develop.

  • Analysis:

    • Wash the plate with water to stop the reaction and allow it to dry.

    • Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Visualizations

AGI134_Mechanism_of_Action cluster_tumor_cell Tumor Cell Microenvironment cluster_immune_response Immune Response Cascade cluster_antigen_presentation Antigen Presentation and T-Cell Activation AGI-134 AGI-134 Tumor_Cell Tumor Cell AGI-134->Tumor_Cell Incorporation AGI-134_Tumor_Cell AGI-134 Labeled Tumor Cell CDC Complement-Dependent Cytotoxicity (CDC) AGI-134_Tumor_Cell->CDC ADCC Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) AGI-134_Tumor_Cell->ADCC Anti-Gal_Ab Anti-Gal Antibodies Anti-Gal_Ab->AGI-134_Tumor_Cell Complement Complement Proteins Complement->CDC Activation NK_Cell NK Cell NK_Cell->ADCC Tumor_Lysis Tumor Cell Lysis CDC->Tumor_Lysis ADCC->Tumor_Lysis TAA Tumor-Associated Antigens Tumor_Lysis->TAA Release APC Antigen Presenting Cell (e.g., Dendritic Cell) T_Cell CD8+ T-Cell APC->T_Cell Priming and Activation TAA->APC Uptake Systemic_Immunity Systemic Anti-Tumor Immunity (Abscopal Effect) T_Cell->Systemic_Immunity

Caption: AGI-134 Mechanism of Action.

Experimental_Workflow Start Start Tumor_Implantation Tumor Implantation (α1,3GT-/- Mice) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth AGI134_Treatment Intratumoral AGI-134 Treatment Tumor_Growth->AGI134_Treatment Immune_Response_Assessment Immune Response Assessment AGI134_Treatment->Immune_Response_Assessment Flow_Cytometry Flow Cytometry of TILs Immune_Response_Assessment->Flow_Cytometry ELISpot IFN-γ ELISpot Immune_Response_Assessment->ELISpot Abscopal_Effect Abscopal Effect Measurement Immune_Response_Assessment->Abscopal_Effect Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis ELISpot->Data_Analysis Abscopal_Effect->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Experimental Workflow.

Troubleshooting_Logic Suboptimal_Response Suboptimal In Vivo Tumor Response Check_Primary_Tumor Assess Primary Tumor Regression Suboptimal_Response->Check_Primary_Tumor Check_Abscopal_Effect Assess Abscopal Effect Suboptimal_Response->Check_Abscopal_Effect High_Variability High Variability in Primary Tumor Check_Primary_Tumor->High_Variability Weak_Abscopal Weak/Absent Abscopal Effect Check_Abscopal_Effect->Weak_Abscopal Solution_Injection Refine Injection Technique & Standardize Tumor Size High_Variability->Solution_Injection Solution_Combo Consider Combination with Checkpoint Inhibitor Weak_Abscopal->Solution_Combo Solution_Dosing Optimize Dosing Schedule Weak_Abscopal->Solution_Dosing

Caption: Troubleshooting Logic Flowchart.

References

Interpreting unexpected results in Y134 signaling pathway studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers studying the Y134 signaling pathway.

Diagram: The Y134 Signaling Pathway

The Y134 pathway is a critical regulator of cellular proliferation. It is initiated by the binding of Ligand-Y to the Y-Receptor (YR), a receptor tyrosine kinase. This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for the adaptor protein ADAP. ADAP recruits the kinase KIN-A, which then phosphorylates the transcription factor Y134. Phosphorylated Y134 (p-Y134) translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes involved in cell cycle progression.

Y134_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand-Y Ligand-Y YR Y-Receptor Ligand-Y->YR ADAP ADAP YR->ADAP Recruits KIN-A KIN-A ADAP->KIN-A Activates Y134 Y134 KIN-A->Y134 Phosphorylates (P) p-Y134 p-Y134 Target Genes Target Genes p-Y134->Target Genes Activates Transcription

Figure 1. A simplified diagram of the Y134 signaling cascade.

Frequently Asked Questions (FAQs)

Q1: I am not observing Y134 phosphorylation (p-Y134) via Western blot after stimulating cells with Ligand-Y. What are the possible causes?

A1: This is a common issue that can stem from several factors. Systematically check the following:

  • Ligand-Y Activity: Ensure your ligand is active. Aliquot upon receipt and avoid repeated freeze-thaw cycles. Test its activity in a known positive control cell line if possible.

  • Receptor Expression: Confirm that your cell model expresses sufficient levels of the Y-Receptor (YR). Verify with RT-qPCR for mRNA or by Western blot for total YR protein.

  • Antibody Performance: Your primary antibody against p-Y134 may not be optimal. Validate the antibody using a positive control, such as pervanadate-treated cell lysate. Titrate the antibody to find the optimal concentration.[1]

  • Lysis and Sample Handling: Ensure you are using a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation of your target.[2]

  • Western Blotting Technique: Transfer efficiency, especially for high molecular weight proteins, can be a problem. Confirm successful transfer using a stain like Ponceau S. Also, ensure blocking and washing steps are adequate to minimize background noise.[3][4]

Q2: My unstimulated control cells show high levels of basal p-Y134. Why is this happening?

A2: High basal activity can confound results. Consider these possibilities:

  • Serum in Culture Media: Components in fetal bovine serum (FBS) can activate various signaling pathways. Serum-starve your cells for 4-24 hours before stimulation with Ligand-Y to reduce basal signaling.

  • Cell Density: Overly confluent cells can experience stress and activate signaling pathways. Plate cells at a consistent, non-confluent density for all experiments.

  • Constitutive Activity: The cell line itself may have mutations leading to constitutive activation of the Y134 pathway. Verify the genetic background of your cell line.

Q3: The results from my kinase assay for KIN-A are highly variable between replicates. How can I improve consistency?

A3: Variability in kinase assays often points to technical execution.[5][6] Key areas to focus on include:

  • Pipetting Accuracy: Ensure your pipettes are calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix for reagents to be dispensed across the plate to minimize well-to-well variation.[6]

  • Reagent Quality: Use high-purity kinase, substrate, and ATP. Ensure they are stored correctly and have not expired.[6]

  • Assay Conditions: Suboptimal concentrations of the enzyme or substrate can lead to variability. Optimize these parameters for your specific experimental setup. Also, check that the buffer pH and temperature are optimal and consistent.[5]

  • Plate Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using these wells or fill them with buffer to create a humidity barrier.[5][6]

Q4: My luciferase reporter assay for Y134 target gene activity has very high background. What can I do to fix this?

A4: High background in luciferase assays can mask the true signal.[7][8] To troubleshoot:

  • Promoter Strength: If you are using a very strong viral promoter (e.g., CMV) for your reporter construct, it may cause high basal expression.[9] Consider using a reporter with a weaker minimal promoter.

  • Transfection Reagent/DNA Ratio: Optimize the ratio of transfection reagent to plasmid DNA, as too much of either can lead to cellular stress and non-specific effects.[7]

  • Cell Lysis: Ensure complete cell lysis to release all luciferase enzyme. Incomplete lysis can lead to inconsistent results.

  • Plate Type: Use opaque, white-walled plates for luminescence assays to prevent signal bleed-through from adjacent wells.[8][9]

Troubleshooting Guides

Guide 1: Interpreting Unexpected Western Blot Data for p-Y134

Use the following table to diagnose common unexpected outcomes when probing for phosphorylated Y134.

Observation p-Y134 Signal Total Y134 Signal Potential Cause(s) Recommended Action(s)
No Activation Unchanged vs. ControlNormalInactive ligand; Low receptor expression; Inactive KIN-A; Incorrect antibody.Test ligand; Check YR expression; Verify KIN-A activity; Validate p-Y134 antibody with positive control.
Protein Degradation Weak or SmearedVery Low or AbsentInadequate protease inhibitors in lysis buffer; Old lysate.[2]Add fresh protease inhibitors to lysis buffer; Use fresh samples.
High Basal Signal High in UnstimulatedNormalSerum activation; Cell confluence; Constitutive pathway activation.Serum-starve cells before experiment; Plate cells at lower density.
No Signal at All AbsentAbsentFailed protein transfer; Inactive secondary antibody/substrate.[4]Check transfer with Ponceau S stain; Test HRP substrate and secondary Ab.
Guide 2: Troubleshooting Logic for No p-Y134 Signal

This decision tree provides a logical workflow for identifying the root cause of a negative or weak Western blot result for p-Y134.

Troubleshooting_Logic Start No p-Y134 Signal Observed CheckTotal Probe for Total Y134 on the same blot Start->CheckTotal TotalPresent Is Total Y134 Present? CheckTotal->TotalPresent TotalAbsent Total Y134 Absent TotalPresent->TotalAbsent No NoPhospho Phosphorylation Issue TotalPresent->NoPhospho Yes TotalAbsent_Cause Causes: - Poor Protein Transfer - Low Protein Load - Sample Degradation TotalAbsent->TotalAbsent_Cause NoPhospho_Cause Causes: - Inactive Ligand/Kinase - Phosphatase Activity - p-Y134 Ab Failure NoPhospho->NoPhospho_Cause

Figure 2. Decision tree for troubleshooting a lack of p-Y134 signal.

Experimental Protocols

Protocol 1: Western Blotting for p-Y134 and Total Y134

This protocol outlines the key steps for detecting phosphorylated and total Y134 in cell lysates.

  • Cell Culture and Treatment: Plate 1.5 x 10^6 cells in a 6-well plate. The next day, serum-starve cells for 12-16 hours. Treat with Ligand-Y at desired concentrations for 15 minutes.

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells on ice with 150 µL of RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel and then transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate with primary antibody against p-Y134 (e.g., 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C.

    • Wash the membrane 3 times for 5 minutes each with TBS-T.

    • Incubate with HRP-conjugated secondary antibody (1:5000 in 5% milk/TBS-T) for 1 hour at room temperature.

    • Wash 3 times for 5 minutes each with TBS-T.

  • Detection: Apply ECL substrate and image the blot using a chemiluminescence imager.

  • Stripping and Re-probing (Optional): To probe for total Y134, strip the membrane with a mild stripping buffer, block again, and re-probe with an antibody for total Y134.

Protocol 2: KIN-A In Vitro Kinase Assay

This protocol measures the activity of KIN-A by quantifying the phosphorylation of a recombinant Y134 substrate.

  • Assay Preparation: Prepare a master mix of kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 10 µL of recombinant KIN-A enzyme (e.g., 5 ng/µL).

    • 10 µL of test compound or vehicle control.

    • 10 µL of recombinant Y134 substrate protein (e.g., 0.5 mg/mL).

  • Initiate Reaction: Add 20 µL of 100 µM ATP solution to each well to start the reaction. Incubate at 30°C for 30 minutes with gentle shaking.

  • Stop Reaction & Detect: Stop the reaction by adding an equal volume of stop solution (e.g., EDTA). Detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™) according to the manufacturer's instructions.[10]

  • Data Analysis: Measure luminescence on a plate reader. Lower luminescence (less ATP remaining) indicates higher kinase activity.

Workflow Diagram: General Experimental Process

This diagram illustrates the typical workflow for a cell-based signaling experiment designed to measure Y134 activation.

Experimental_Workflow Start 1. Cell Seeding SerumStarve 2. Serum Starvation (12-16h) Start->SerumStarve Treatment 3. Ligand-Y Stimulation SerumStarve->Treatment Harvest 4. Cell Lysis & Protein Quantification Treatment->Harvest Assay 5. Downstream Assay Harvest->Assay WB Western Blot (p-Y134) Assay->WB KA Kinase Assay (KIN-A IP) Assay->KA RA Reporter Assay (Luciferase) Assay->RA Analysis 6. Data Analysis WB->Analysis KA->Analysis RA->Analysis

Figure 3. A standard workflow for analyzing Y134 pathway activation.

References

Validation & Comparative

A Comparative Guide to Myosin Inhibitors: Mavacamten, Aficamten, and Blebbistatin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

The landscape of myosin-targeted therapeutics has expanded significantly, offering novel approaches for diseases driven by myosin hyperactivity. This guide provides a detailed comparison of three key myosin inhibitors: mavacamten and aficamten, two recently developed cardiac myosin inhibitors, and blebbistatin, a widely used research tool. This analysis is intended to assist researchers, scientists, and drug development professionals in understanding the distinct properties and applications of these compounds.

It is important to note that a search for a myosin inhibitor designated "MT-134" did not yield any relevant scientific information, suggesting this may be a misnomer or a compound not yet described in publicly available literature. Therefore, this guide will focus on the aforementioned well-characterized myosin inhibitors.

Mechanism of Action: A Tale of Three Inhibitors

Mavacamten, aficamten, and blebbistatin all function by inhibiting the ATPase activity of myosin, the molecular motor responsible for muscle contraction. However, they exhibit distinct binding mechanisms and specificities.

  • Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] It modulates the number of myosin heads available for interaction with actin, promoting an energy-sparing, "super-relaxed" state.[3][4] This reduces the excessive cross-bridge formation that characterizes hypertrophic cardiomyopathy (HCM).[1]

  • Aficamten is a next-generation, selective cardiac myosin inhibitor that also binds to cardiac myosin allosterically.[5][6] It directly inhibits the cardiac myosin ATPase, reducing the rate of ATP hydrolysis necessary for the power stroke of muscle contraction.[5] This leads to a decrease in myocardial hypercontractility.[7] While both mavacamten and aficamten target cardiac myosin, they bind to distinct allosteric sites and have different effects on phosphate release during the ATPase cycle.[8]

  • Blebbistatin is a selective inhibitor of myosin II, a class of myosins found in both muscle and non-muscle cells.[9] It binds to a pocket on the myosin head that is distinct from the ATP and actin-binding sites, trapping myosin in a state with low affinity for actin.[9][10] This prevents the completion of the power stroke and inhibits contractility. Blebbistatin is widely used in research to probe the function of myosin II in various cellular processes.[9]

Signaling Pathway of Myosin Inhibition

Myosin_Inhibition_Pathway General Mechanism of Myosin Inhibition cluster_cycle Myosin ATPase Cycle ATP ATP Myosin_ATP Myosin-ATP Complex ATP->Myosin_ATP Binds Myosin_ADP_Pi Myosin-ADP-Pi Complex Myosin_ATP->Myosin_ADP_Pi Hydrolysis Actin_Myosin_ADP_Pi Actin-Myosin-ADP-Pi Complex (Pre-power stroke state) Myosin_ADP_Pi->Actin_Myosin_ADP_Pi Binds to Actin Actin_Myosin_ADP Actin-Myosin-ADP Complex (Post-power stroke state) Actin_Myosin_ADP_Pi->Actin_Myosin_ADP Power Stroke (Pi release) Actin_Myosin Actin-Myosin Complex (Rigor state) Actin_Myosin_ADP->Actin_Myosin ADP release Contraction Muscle Contraction Actin_Myosin_ADP->Contraction Actin_Myosin->Myosin_ATP ATP binding (detachment) Inhibitor Myosin Inhibitor (Mavacamten, Aficamten, Blebbistatin) Inhibitor->Myosin_ATP Promotes super-relaxed state (Mavacamten) Inhibitor->Myosin_ADP_Pi Stabilizes pre-power stroke state (Blebbistatin) Inhibitor->Myosin_ADP_Pi Inhibits Pi release (Aficamten) Relaxation Muscle Relaxation Inhibitor->Relaxation Promotes

Caption: General mechanism of action for myosin inhibitors, highlighting the different stages of the ATPase cycle targeted by mavacamten, aficamten, and blebbistatin.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data for mavacamten, aficamten, and blebbistatin. Data for mavacamten and aficamten are derived from clinical trials in patients with obstructive hypertrophic cardiomyopathy (oHCM), while data for blebbistatin are from in vitro studies.

Table 1: Clinical Efficacy of Mavacamten and Aficamten in Obstructive HCM

ParameterMavacamten (EXPLORER-HCM Trial)[11]Aficamten (SEQUOIA-HCM Trial)[12][13]
Primary Endpoint 37% of patients met the primary endpoint (composite of exercise capacity and symptoms) vs. 17% on placebo (p=0.0005).Significant improvement in peak oxygen uptake (pVO₂) by 1.74 mL/kg/min compared to placebo (p=0.000002).
Change in post-exercise LVOT Gradient -36 mm Hg greater reduction than placebo (p<0.0001).Substantial and sustained reductions in resting (-39.6 mmHg) and Valsalva (-53.2 mmHg) LVOT gradients at 48 weeks (p<0.0001).
Change in pVO₂ +1.4 mL/kg per min greater increase than placebo (p=0.0006).Least square mean difference of +1.74 mL/kg/min vs. placebo.
NYHA Class Improvement 34% more patients improved by at least one NYHA class compared to placebo (p<0.0001).82.2% of patients improved by ≥1 NYHA class at 48 weeks.
Patient-Reported Outcomes (KCCQ-CSS) +9.1 greater improvement than placebo (p<0.0001).Statistically significant and clinically meaningful improvements observed.
Cardiac Biomarkers (NT-proBNP) Significant reductions observed.[14]Average decrease of 63% from baseline to week 48 (p<0.001).
LVEF Reduction Mean decrease of -3.9% from a hyperdynamic baseline.[15]3.5% of patients on aficamten had an LVEF <50% vs. 0.7% on placebo.[12]

LVOT = Left Ventricular Outflow Tract; pVO₂ = Peak Oxygen Consumption; NYHA = New York Heart Association; KCCQ-CSS = Kansas City Cardiomyopathy Questionnaire–Clinical Summary Score; LVEF = Left Ventricular Ejection Fraction.

Table 2: In Vitro Efficacy of Blebbistatin

Myosin IsoformIC₅₀ ValueReference
Dictyostelium Myosin II7 µM[16]
Skeletal Muscle Myosin II~5 µM[17]
Non-muscle Myosin IIA27 µM for (S)-nitro-blebbistatin[9]
Smooth Muscle Myosin II~80 µM[16]

IC₅₀ = Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to assess the efficacy of myosin inhibitors.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, which is the primary function inhibited by these compounds.

Objective: To determine the effect of an inhibitor on the ATPase activity of purified myosin or myofibrils.

General Protocol:

  • Preparation of Reagents:

    • Assay buffer (e.g., containing HEPES, MgCl₂, EGTA, KCl).

    • ATP stock solution, often containing a radioactive tracer like [γ-³²P]ATP.

    • Myosin or myofibril preparation.

    • Inhibitor stock solution (e.g., dissolved in DMSO).

  • Reaction Setup:

    • In microfuge tubes, combine the assay buffer, ATP stock, and varying concentrations of the inhibitor.

    • Include control tubes with no inhibitor (vehicle control).

    • Pre-warm the tubes to the desired assay temperature (e.g., 30°C or 37°C).

  • Initiation and Termination of Reaction:

    • Start the reaction by adding the myosin preparation to the tubes.

    • Incubate for a defined period.

    • Stop the reaction by adding a "stop solution" (e.g., containing sulfuric acid and silicotungstic acid).[18]

  • Quantification of ATP Hydrolysis:

    • The amount of inorganic phosphate (Pi) released is quantified. For radioactive assays, this involves separating the radioactive Pi from the unreacted ATP, typically through an organic extraction, followed by scintillation counting.[18]

    • For non-radioactive assays, colorimetric methods (e.g., malachite green assay) can be used to measure Pi concentration.

Experimental Workflow for Myosin ATPase Assay

ATPase_Assay_Workflow Workflow for Myosin ATPase Activity Assay start Start prep_reagents Prepare Reagents (Buffer, ATP, Myosin, Inhibitor) start->prep_reagents setup_rxn Set Up Reaction Tubes (Varying Inhibitor Concentrations) prep_reagents->setup_rxn pre_warm Pre-warm Tubes setup_rxn->pre_warm add_myosin Initiate Reaction (Add Myosin) pre_warm->add_myosin incubate Incubate at Assay Temperature add_myosin->incubate stop_rxn Terminate Reaction (Add Stop Solution) incubate->stop_rxn quantify_pi Quantify Inorganic Phosphate (Pi) stop_rxn->quantify_pi analyze Analyze Data (Calculate IC₅₀) quantify_pi->analyze end End analyze->end

Caption: A step-by-step workflow diagram for conducting a myosin ATPase activity assay.

Stopped-Flow Kinetics

This technique allows for the measurement of rapid kinetic events in the myosin ATPase cycle, such as nucleotide binding and release.

Objective: To determine the rate constants of specific steps in the myosin ATPase cycle in the presence and absence of an inhibitor.

General Protocol:

  • Instrumentation: A stopped-flow instrument with fluorescence detection is used.

  • Reagents:

    • Purified myosin (often a subfragment like S1).

    • Fluorescently labeled nucleotides (e.g., mant-ATP or mant-ADP).

    • Actin filaments.

    • Inhibitor solution.

  • Measurement of Nucleotide Binding:

    • Myosin is rapidly mixed with a solution containing the fluorescently labeled nucleotide and the inhibitor.

    • The change in fluorescence upon binding is monitored over time (milliseconds to seconds).

  • Measurement of Nucleotide Release:

    • A pre-formed complex of myosin and fluorescently labeled nucleotide is rapidly mixed with a solution containing a non-fluorescent nucleotide and the inhibitor.

    • The decrease in fluorescence as the labeled nucleotide is displaced is measured.

  • Data Analysis: The resulting kinetic traces are fitted to exponential equations to determine the observed rate constants (k_obs) for each step.

In Vitro Motility Assay

This assay visualizes the movement of actin filaments propelled by myosin motors, providing a measure of the functional consequence of myosin inhibition.

Objective: To measure the effect of an inhibitor on the velocity of actin filament sliding over a surface coated with myosin.

General Protocol:

  • Preparation of Flow Cell: A glass surface is coated with myosin molecules.

  • Addition of Actin and ATP: Fluorescently labeled actin filaments and a solution containing ATP and the inhibitor are added to the flow cell.

  • Visualization: The movement of the actin filaments is observed and recorded using fluorescence microscopy.

  • Data Analysis: The velocity of individual filaments is tracked and averaged to determine the effect of the inhibitor on motility.

Summary and Conclusion

Mavacamten and aficamten represent a significant advancement in the targeted therapy of hypertrophic cardiomyopathy, demonstrating clinical efficacy in reducing LVOT obstruction and improving symptoms.[8][19] Their development was informed by decades of research on myosin function, much of which utilized tools like blebbistatin.

Blebbistatin remains an invaluable research compound for dissecting the roles of myosin II in a wide range of biological processes. However, its utility in a clinical setting is limited by factors such as cytotoxicity and phototoxicity.[9]

The choice of myosin inhibitor will depend on the specific application. For clinical use in HCM, mavacamten and aficamten are the agents of choice, with ongoing research likely to further delineate their respective profiles. For basic research into the fundamental mechanisms of myosin II, blebbistatin and its derivatives continue to be powerful and widely used tools. The detailed experimental protocols provided in this guide offer a starting point for researchers looking to evaluate these and other novel myosin inhibitors.

References

Y134 vs. Raloxifene: A Comparative Analysis of Anti-Cancer Activity and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pre-clinical anti-cancer activity and safety profiles of Y134, a novel selective estrogen receptor modulator (SERM), and Raloxifene, an established SERM used in the prevention of estrogen receptor-positive breast cancer. This analysis is based on publicly available experimental data to inform further research and development.

Executive Summary

Y134, a structural analog of Raloxifene, demonstrates a distinct and potent anti-cancer profile. While Raloxifene's primary mechanism involves the modulation of the estrogen receptor (ER), Y134 exhibits significant activity in ER-negative and triple-negative breast cancers through the aryl hydrocarbon receptor (AhR) signaling pathway. Preclinical data suggests that Y134 possesses a superior safety profile compared to Raloxifene, as evidenced by toxicity studies in zebrafish embryos. This guide presents the quantitative data supporting these findings, details the experimental methodologies employed, and visualizes the distinct signaling pathways of each compound.

Data Presentation

Table 1: Comparative In Vitro Anti-Cancer Activity
CompoundCancer Cell LineEstrogen Receptor StatusAssay TypeMetricValueReference
Y134 CV-1 (transfected)ERαLuciferase ReporterIC500.52 nM[1]
CV-1 (transfected)ERβLuciferase ReporterIC502.94 nM[1]
MDA-MB-231ER-negativeCell Viability% Reduction at 10 µM~47%[2]
MDA-MB-436ER-negativeCell Viability% Reduction at 10 µM~75%[2]
Raloxifene CV-1 (transfected)ERα / ERβLuciferase ReporterIC50Comparable to Y134[1]
MDA-MB-231ER-negativeCytotoxicityEC509.6 - 11.2 µM[3]
MDA-MB-468ER-negativeCytotoxicityEC509.6 - 11.2 µM[3]
Hs578tER-negativeCytotoxicityEC509.6 - 11.2 µM[3]
SkBr3ER-negativeCytotoxicityEC509.6 - 11.2 µM[3]
MDA-MB-231Cell Viability% Reduction at 10 µM~53%[2]
MDA-MB-436Cell Viability% Reduction at 10 µM~47%[2]
Table 2: Comparative Safety Profile in Zebrafish Embryo Model
CompoundConcentrationEndpointObservationReference
Y134 0.5 µM - 100 µMDevelopmental Defects & MortalitySignificantly better safety profile than Raloxifene[2][4]
Raloxifene 0.5 µM - 100 µMDevelopmental Defects & MortalityDose-dependent increase in developmental defects and mortality[2]

Signaling Pathways

// Nodes Raloxifene [label="Raloxifene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor\n(ERα/ERβ)", fillcolor="#FBBC05", fontcolor="#202124"]; HSP [label="Heat Shock Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER_dimer [label="ER Dimerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; ERE [label="Estrogen Response\nElement (ERE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Co_regulators [label="Co-repressors/\nCo-activators", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Transcription [label="Modulation of\nGene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Raloxifene -> ER [label="Binds to"]; ER -> ER_dimer [label="Conformational\nChange"]; ER_dimer -> Nucleus [label="Translocation"]; Nucleus -> ERE [style=invis]; ER_dimer -> ERE [lhead=Nucleus, label="Binds to"]; ERE -> Co_regulators [label="Recruitment of"]; Co_regulators -> Transcription; Transcription -> Cell_Cycle_Arrest; Transcription -> Apoptosis; HSP -> ER [label="Stabilizes (inactive)"]; ER -> HSP [label="Dissociation upon\nligand binding"];

{rank=same; Raloxifene; ER; HSP} {rank=same; ER_dimer; Nucleus} {rank=same; ERE; Co_regulators} {rank=same; Transcription} {rank=same; Cell_Cycle_Arrest; Apoptosis} } .dot Caption: Raloxifene's Estrogen Receptor Signaling Pathway.

// Nodes Y134 [label="Y134", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AhR_complex [label="Cytosolic AhR Complex\n(AhR, HSP90, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; AhR_active [label="Activated AhR", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; ARNT [label="ARNT", fillcolor="#34A853", fontcolor="#FFFFFF"]; AhR_ARNT [label="AhR-ARNT\nHeterodimer", fillcolor="#FBBC05", fontcolor="#202124"]; XRE [label="Xenobiotic Response\nElement (XRE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Induction of\nTarget Genes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Y134 -> AhR_complex [label="Binds to"]; AhR_complex -> AhR_active [label="Conformational\nChange"]; AhR_active -> Nucleus [label="Translocation"]; Nucleus -> ARNT [style=invis]; AhR_active -> ARNT [lhead=Nucleus, label="Dimerizes with"]; ARNT -> AhR_ARNT; AhR_ARNT -> XRE [label="Binds to"]; XRE -> Transcription; Transcription -> Apoptosis;

{rank=same; Y134; AhR_complex} {rank=same; AhR_active; Nucleus} {rank=same; ARNT; AhR_ARNT} {rank=same; XRE} {rank=same; Transcription} {rank=same; Apoptosis} } .dot Caption: Y134's Aryl Hydrocarbon Receptor Signaling Pathway.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay determines the binding affinity of a test compound to the estrogen receptor by measuring its ability to displace a radiolabeled estrogen.

Materials:

  • Rat uterine cytosol (as a source of ERα)

  • [3H]17β-estradiol (radioligand)

  • Test compounds (Y134, Raloxifene)

  • Assay Buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in assay buffer and centrifuged to obtain the cytosolic fraction containing ERα.

  • Competitive Binding: A fixed concentration of [3H]17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: HAP slurry is added to each tube to adsorb the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.

  • Quantification: A scintillation cocktail is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]17β-estradiol (IC50) is determined.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-436)

  • Cell culture medium and supplements

  • Test compounds (Y134, Raloxifene)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with a medium containing various concentrations of the test compounds. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration that causes 50% inhibition of cell growth (IC50 or EC50) is determined.

AhR-Dependent Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Test compounds (Y134)

  • Annexin V conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488)

  • Propidium Iodide (PI) for necrotic cell staining

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and then centrifuged.

  • Staining: The cell pellet is resuspended in binding buffer, and fluorescently labeled Annexin V and PI are added.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are identified as early apoptotic cells, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in the treated population is quantified and compared to untreated controls.

// Edges to show logical flow Start [shape=point, style=invis]; Start -> Receptor_Binding [style=invis]; Start -> Cell_Viability [style=invis]; Start -> Apoptosis_Assay [style=invis]; Start -> Zebrafish_Toxicity [style=invis];

Receptor_Binding -> Data_Analysis1 [label="Determine IC50"]; Cell_Viability -> Data_Analysis2 [label="Determine EC50/\n% Inhibition"]; Apoptosis_Assay -> Data_Analysis3 [label="Quantify Apoptotic\nCells"]; Zebrafish_Toxicity -> Data_Analysis4 [label="Assess Mortality &\nDefects"];

Data_Analysis1 [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Binding Affinity"]; Data_Analysis2 [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Cytotoxicity"]; Data_Analysis3 [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Apoptosis Induction"]; Data_Analysis4 [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Safety Profile"];

Data_Analysis1 -> Comparison; Data_Analysis2 -> Comparison; Data_Analysis3 -> Comparison; Data_Analysis4 -> Comparison;

Comparison [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Comparative\nAnalysis"]; } .dot Caption: General Experimental Workflow for Compound Comparison.

References

AGI-134: A Head-to-Head Comparison with Leading Cancer Vaccine Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, AGI-134, a novel synthetic glycolipid, is carving out a unique niche as an in-situ autologous cancer vaccine. This guide provides a comprehensive comparison of AGI-134's efficacy and mechanism of action against other leading cancer vaccine platforms, including mRNA, dendritic cell, peptide, and viral vector-based vaccines. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to better understand the therapeutic potential of these innovative treatments.

AGI-134: Activating a Potent and Personalized Anti-Tumor Response

AGI-134 is a fully synthetic α-Gal glycolipid that, when injected intratumorally, spontaneously incorporates into the membranes of cancer cells.[1] This process effectively "paints" the tumor with α-Gal epitopes, which are recognized by the naturally abundant anti-Gal antibodies present in humans.[1][2] This recognition triggers a powerful two-pronged attack on the tumor:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Natural Killer (NK) cells are activated to destroy the AGI-134-labeled tumor cells.[1][2]

  • Complement-Dependent Cytotoxicity (CDC): The complement system is activated, leading to the formation of a membrane attack complex that lyses the tumor cells.[1][2]

This initial destruction of tumor cells releases a broad array of tumor-associated antigens (TAAs) and neoantigens, which are then taken up by antigen-presenting cells (APCs). These APCs subsequently prime a systemic, T-cell mediated adaptive immune response against the patient's specific cancer, creating a personalized in-situ vaccine effect.[1][3] This can lead to the regression of not only the injected primary tumor but also distant, untreated metastases (an abscopal effect).[1]

Comparative Efficacy of Cancer Vaccine Platforms

The following table summarizes the available efficacy data for AGI-134 and other major cancer vaccine platforms from preclinical and clinical studies. It is important to note that direct cross-trial comparisons are challenging due to variations in study design, patient populations, and tumor types.

Vaccine PlatformAgent/TrialCancer TypeKey Efficacy Results
Glycolipid (In-situ vaccine) AGI-134 Mouse Melanoma (B16-F10)Complete tumor regression in 50% of mice treated with AGI-134 vs. 24% in controls.[4] In a separate model, 67% of AGI-134-treated mice achieved complete regression vs. 0% in controls.[4]
AGI-134 Unresectable Metastatic Solid Tumors (Phase 1/2a)29% of patients achieved stable disease.[5][6][7]
mRNA Vaccine mRNA-4157 (V940) + Pembrolizumab High-Risk Melanoma (Phase 2b)49% reduction in the risk of recurrence or death compared to pembrolizumab alone after 3 years.[8] Recurrence-free survival at 2.5 years was 74.8% for the combination vs. 55.6% for pembrolizumab alone.[8]
Dendritic Cell Vaccine Autologous DC Vaccine Newly Diagnosed Glioblastoma (Phase 1)Median progression-free survival of 9.7 months and median overall survival of 19 months.[9]
Personalized Neoantigen-pulsed DC Vaccine Newly Diagnosed Glioblastoma (Phase 1)87.5% of efficacy-assessable patients remained progression-free for at least 5.4-27.3 months.[10]
Peptide Vaccine Vx-001 Non-Small Cell Lung Cancer (Phase 2b)Primary endpoint of overall survival benefit is under evaluation.[11]
Telomerase Peptides (GV1001 + HR2822) Non-Small Cell Lung Cancer (Phase 1/2)Immune responses detected in over half of the patients; one patient had a complete tumor response.[12]
Viral Vector Vaccine Talimogene Laherparepvec (T-VEC) Advanced Melanoma (Phase 3)Durable response rate of 16.3% vs. 2.1% for GM-CSF.[13] Median overall survival was 23.2 months vs. 18.9 months for GM-CSF.[13] In a retrospective analysis, 64% of injected tumors shrank by 50% or more.[14]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the methodologies behind these findings, the following diagrams illustrate the key signaling pathways and experimental workflows.

AGI134_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment AGI134 AGI-134 TumorCell Tumor Cell AGI134->TumorCell Intratumoral Injection AGI134_TumorCell α-Gal Labeled Tumor Cell TumorCell->AGI134_TumorCell Incorporation ADCC ADCC AGI134_TumorCell->ADCC NK Cell Mediated CDC CDC AGI134_TumorCell->CDC Complement Activation AntiGal Anti-Gal Antibody AntiGal->AGI134_TumorCell Binding TumorLysis Tumor Cell Lysis ADCC->TumorLysis CDC->TumorLysis TAA Tumor Antigens (TAAs & Neoantigens) TumorLysis->TAA Release APC Antigen Presenting Cell (APC) TAA->APC Uptake TCell T-Cell Priming & Activation APC->TCell SystemicImmunity Systemic Anti-Tumor Immunity TCell->SystemicImmunity

Figure 1: AGI-134 Mechanism of Action.

AGI134_Preclinical_Workflow cluster_workflow AGI-134 Preclinical Efficacy Study Workflow (Melanoma Mouse Model) start Start tumor_induction Tumor Induction: B16-F10 melanoma cells injected subcutaneously into α1,3GT knockout mice. start->tumor_induction tumor_growth Tumor Growth Monitoring tumor_induction->tumor_growth treatment Treatment: Intratumoral injection of AGI-134 or placebo (twice, 24h apart). tumor_growth->treatment Tumor reaches treatable size monitoring Tumor Growth & Survival Monitoring (up to 32 days). treatment->monitoring endpoint Endpoint Analysis: - Tumor Regression - Survival Benefit - Complement Activation (C5a ELISA) monitoring->endpoint

Figure 2: AGI-134 Preclinical Experimental Workflow.

Cancer_Vaccine_Comparison_Workflow cluster_workflow General Clinical Trial Workflow for Cancer Vaccines patient_enrollment Patient Enrollment: - Diagnosis of specific cancer - Meets inclusion/exclusion criteria baseline Baseline Assessment: - Tumor imaging - Blood samples for immune monitoring patient_enrollment->baseline treatment_arm Treatment Arm Assignment: - Vaccine + Standard of Care - Placebo/Control + Standard of Care baseline->treatment_arm vaccination Vaccination Schedule: - Series of injections (intratumoral, intramuscular, etc.) treatment_arm->vaccination monitoring Ongoing Monitoring: - Safety and tolerability - Tumor response (e.g., RECIST) - Immune response (e.g., ELISPOT) vaccination->monitoring endpoints Primary & Secondary Endpoints: - Overall Survival (OS) - Progression-Free Survival (PFS) - Objective Response Rate (ORR) - Biomarker analysis monitoring->endpoints

Figure 3: General Cancer Vaccine Clinical Trial Workflow.

Detailed Experimental Protocols

AGI-134 Preclinical Melanoma Study

  • Animal Model: α1,3galactosyltransferase knockout mice, which, like humans, do not produce α-Gal epitopes and have anti-Gal antibodies.[15]

  • Tumor Induction: Subcutaneous injection of B16.F10 or B16.OVA (ovalbumin-expressing) melanoma cells into the flank of the mice.[16]

  • Treatment: Once tumors reached a treatable size, they were injected intratumorally with 1-1.25 mg of AGI-134 or a PBS control. Two injections were administered 24 hours apart.[4]

  • Monitoring: Tumor growth was monitored for up to 32 days.[4]

  • Endpoint Analysis: Tumor regression was assessed by measuring tumor volume. Survival benefit was also recorded. To measure complement activation, tumor homogenates were analyzed for C5a levels by ELISA 2 hours after treatment.[16]

AGI-134 Phase 1/2a Clinical Trial (NCT03593226)

  • Study Design: A multicenter, open-label, two-part study in patients with unresectable metastatic solid tumors.[5][17][18]

  • Part 1 (Dose Escalation): To assess the safety and tolerability of intratumorally injected AGI-134 as a monotherapy and to determine the recommended dose for Part 2.[17]

  • Part 2 (Dose Expansion): To evaluate the safety, tolerability, and anti-tumor activity of AGI-134 at the recommended dose as a monotherapy in a basket cohort of multiple solid tumor types, and in combination with an immune checkpoint inhibitor in metastatic colorectal cancer and head and neck squamous cell carcinoma.[17]

  • Key Assessments: Safety and tolerability were the primary endpoints. Secondary endpoints included a wide array of biomarker studies to validate the mechanism of action, and assessment of efficacy through clinical and pharmacodynamic parameters.[5][17]

mRNA-4157 (V940) Phase 2b Clinical Trial (KEYNOTE-942)

  • Study Design: A randomized, open-label study in 157 patients with resected high-risk Stage III/IV melanoma.[19]

  • Treatment Arms: Patients were randomized to receive either nine doses of the personalized mRNA vaccine mRNA-4157 in combination with pembrolizumab (200 mg every 3 weeks for up to 18 cycles) or pembrolizumab alone.[19]

  • Vaccine Personalization: The mRNA vaccine was designed to encode up to 34 neoantigens identified from the patient's tumor.[19][20]

  • Primary Endpoint: Recurrence-free survival.[19]

  • Secondary Endpoints: Distant metastasis-free survival and safety.[19]

Autologous Dendritic Cell Vaccine Phase I Glioblastoma Trial

  • Study Design: A single-center, non-randomized, open-label Phase I clinical trial in 20 patients with recurrent high-grade gliomas.[1]

  • Vaccine Preparation: Autologous dendritic cells were loaded with tumor cell lysate derived from the patient's own resected tumor.[1]

  • Treatment: Patients received adjuvant vaccination with the prepared dendritic cells after maximal safe surgical resection.[1]

  • Endpoints: The primary objectives were to determine the safety and feasibility of the vaccine. Immune response and overall survival were also assessed.[1]

Talimogene Laherparepvec (T-VEC) Phase 3 Melanoma Trial (OPTiM)

  • Study Design: An open-label, randomized trial in 436 patients with unresected stage IIIB to IV melanoma.[21]

  • Treatment Arms: Patients were randomized 2:1 to receive either intralesional T-VEC or subcutaneous GM-CSF.[21]

  • T-VEC Administration: The initial dose was 10^6 pfu/mL, followed by 10^8 pfu/mL three weeks later and then every two weeks.[21]

  • Primary Endpoint: Durable response rate (objective response lasting at least 6 months).[13]

Conclusion

AGI-134 represents a promising and distinct approach to cancer vaccination. By leveraging the body's pre-existing immunity to the α-Gal epitope, it initiates a rapid and potent local anti-tumor response that evolves into a systemic, personalized T-cell mediated attack. While early clinical data shows a favorable safety profile and signs of immune activation, further larger-scale trials are needed to fully elucidate its efficacy in comparison to other platforms.

The field of cancer vaccines is diverse, with each platform possessing unique strengths and limitations. mRNA vaccines offer a high degree of personalization and have shown impressive results in combination with checkpoint inhibitors. Dendritic cell vaccines provide a direct way to present tumor antigens to the immune system. Peptide vaccines are relatively simple to manufacture, and viral vector-based vaccines can induce potent immune responses. The continued investigation and refinement of these platforms, both as monotherapies and in combination, hold the key to unlocking the full potential of immunotherapy in the fight against cancer.

References

Validating the On-Target Effects of MT-134: A Comparative Guide to Genetic Knockdown and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the on-target effects of MT-134, a selective inhibitor of skeletal muscle myosin II (SkMII). We will explore the use of genetic knockdown techniques and compare them with established biochemical and cellular assays, offering supporting data and detailed experimental protocols for each approach.

This compound is a novel small molecule inhibitor designed to selectively target skeletal muscle myosin II, a motor protein essential for muscle contraction. Validating that the observed effects of this compound are due to its specific interaction with SkMII is a critical step in its development as a research tool and potential therapeutic agent. This guide will detail the experimental methodologies to confirm the on-target activity of this compound.

Genetic Knockdown for On-Target Validation

Genetic knockdown, using techniques such as siRNA or shRNA, offers a powerful approach to validate the on-target effects of a small molecule inhibitor. By reducing the expression of the target protein, researchers can compare the resulting cellular phenotype with the phenotype observed after treatment with the inhibitor. A high degree of similarity between the two provides strong evidence for on-target activity.

While no published studies have directly reported the use of genetic knockdown to validate this compound, the principle can be effectively applied by targeting the genes encoding the heavy chains of skeletal muscle myosin II. In mice, the primary fast-twitch skeletal muscle myosin heavy chains are encoded by the genes Myh1 (Type IIx), Myh2 (Type IIa), and Myh4 (Type IIb).

Comparative Data: Phenotypic Effects of Myosin II Knockdown and Inhibition

The following table summarizes the expected and observed phenotypic outcomes from both genetic knockdown of skeletal muscle myosin II heavy chains and pharmacological inhibition with a selective inhibitor like this compound.

Validation Method Target Key Experimental Readout Expected/Observed Outcome Reference
Genetic Knockdown (siRNA) Myosin Heavy Chain 4 (Myh4)Myotube formation and differentiation in C2C12 cellsDecreased myotube formation[1]
Genetic Knockdown (siRNA) Non-muscle Myosin Heavy Chain 9 & 10 (MYH9/10)Cell morphology and survival of human embryonic stem cellsReduced membrane blebbing, increased cell survival[2]
Pharmacological Inhibition Skeletal Muscle Myosin IIIn vivo motor performance in miceImpaired motor performance[3]
Pharmacological Inhibition Skeletal Muscle Myosin IIIn vitro muscle contractionSuppression of force production[4]

Experimental Protocol: siRNA-Mediated Knockdown of Myh4 in C2C12 Myoblasts

This protocol provides a general framework for knocking down Myh4 expression in the C2C12 mouse myoblast cell line to validate the on-target effects of this compound.

Materials:

  • C2C12 myoblasts

  • DMEM (high glucose) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Opti-MEM I Reduced Serum Medium

  • siRNA targeting mouse Myh4 (pre-designed and validated)

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • 6-well tissue culture plates

  • Reagents for RNA extraction and qRT-PCR

  • Antibodies for Western blotting (anti-MYH4, anti-loading control)

Procedure:

  • Cell Seeding: The day before transfection, seed C2C12 myoblasts in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

    • In a separate tube, dilute 30 pmol of Myh4 siRNA or control siRNA in 100 µL of Opti-MEM.

    • Combine the diluted Lipofectamine RNAiMAX and siRNA solutions, mix gently, and incubate for 5 minutes at room temperature.

  • Transfection:

    • Add the 200 µL siRNA-lipid complex to each well containing the C2C12 cells.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown:

    • qRT-PCR: Harvest RNA from the cells, synthesize cDNA, and perform qRT-PCR using primers specific for Myh4 and a housekeeping gene to quantify the reduction in mRNA levels.

    • Western Blotting: Lyse the cells and perform Western blotting using an antibody against MYH4 to confirm a reduction in protein levels.

  • Phenotypic Analysis:

    • Induce myoblast differentiation by switching to a differentiation medium (DMEM with 2% horse serum).

    • After 3-5 days, assess myotube formation and morphology using microscopy. Compare the phenotype of Myh4 knockdown cells to cells treated with this compound and control cells.

Alternative Methods for On-Target Validation

Beyond genetic knockdown, several other robust methods can be employed to validate the on-target effects of this compound.

1. Biochemical Assays

Biochemical assays directly measure the interaction of the inhibitor with its purified target protein.

  • ATPase Activity Assay: This assay measures the ability of myosin to hydrolyze ATP, which is fundamental to its motor function. The inhibitory effect of this compound can be quantified by measuring the reduction in ATPase activity in the presence of the compound.[4]

  • In Vitro Motility Assay: This assay visualizes the movement of fluorescently labeled actin filaments over a surface coated with myosin. A reduction in the velocity or complete cessation of movement in the presence of this compound provides direct evidence of inhibition.

2. Cellular Assays

Cellular assays assess the effect of the inhibitor in a more physiologically relevant context.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells.[5][6] An increase in the melting temperature of SkMII in the presence of this compound would confirm direct target engagement.

  • Use of an Inactive Enantiomer: If an inactive enantiomer of this compound is available, it can serve as a powerful negative control.[7] Any cellular effects observed with the active compound but not the inactive enantiomer can be confidently attributed to specific on-target inhibition.

Comparative Data: Alternative Validation Methods

Validation Method Principle Key Experimental Readout Expected Outcome with this compound
ATPase Activity Assay Measures the enzymatic activity of purified SkMII.Inhibition of ATP hydrolysis (IC50 value).Dose-dependent inhibition of ATPase activity.
In Vitro Motility Assay Visualizes actin filament movement propelled by SkMII.Reduction in actin filament gliding velocity.Reduced or abolished actin filament movement.
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of the target protein in cells.Increased thermal stability of SkMII.A positive thermal shift in the presence of this compound.
Inactive Enantiomer Control Compares the effects of the active inhibitor with a stereoisomer that does not bind to the target.Absence of a cellular phenotype with the inactive enantiomer.The inactive enantiomer should not produce the same phenotypic effects as this compound.

Experimental Protocol: ATPase Activity Assay

Materials:

  • Purified rabbit skeletal muscle myosin II

  • Actin

  • ATP

  • Assay buffer (e.g., imidazole buffer with KCl and MgCl2)

  • Malachite green solution for phosphate detection

  • This compound at various concentrations

  • 96-well microplate

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, actin, and varying concentrations of this compound or vehicle control.

  • Myosin Addition: Add purified skeletal muscle myosin II to each well and incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

  • Stop Reaction and Detection: Stop the reaction and add malachite green reagent to detect the amount of inorganic phosphate released.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the rate of ATP hydrolysis. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the skeletal muscle myosin II signaling pathway and the experimental workflow for validating on-target effects using genetic knockdown.

Myosin_Signaling_Pathway cluster_0 Muscle Cell Action_Potential Action Potential (from motor neuron) Sarcoplasmic_Reticulum Sarcoplasmic Reticulum Action_Potential->Sarcoplasmic_Reticulum Depolarization Calcium_Release Ca²⁺ Release Sarcoplasmic_Reticulum->Calcium_Release Troponin_Tropomyosin Troponin-Tropomyosin Complex Calcium_Release->Troponin_Tropomyosin binds to Troponin C Actin Actin Filament Troponin_Tropomyosin->Actin exposes Myosin binding sites Power_Stroke Power Stroke (Contraction) Actin->Power_Stroke Myosin_II Skeletal Muscle Myosin II (SkMII) Myosin_II->Power_Stroke binds to Actin MT134 This compound MT134->Myosin_II Inhibits ATPase activity

Caption: Signaling pathway of skeletal muscle contraction and the inhibitory action of this compound.

Genetic_Knockdown_Workflow cluster_workflow Experimental Workflow for On-Target Validation Start Start: Validate On-Target Effects Transfection Transfect C2C12 cells with: 1. si-Myh4 2. si-Control Start->Transfection Treatment Treat C2C12 cells with: 1. This compound 2. Vehicle Control Start->Treatment Incubation Incubate for 48-72h Transfection->Incubation Treatment->Incubation Validation Validate Knockdown: qRT-PCR & Western Blot Incubation->Validation Differentiation Induce Myogenic Differentiation Incubation->Differentiation Validation->Differentiation Phenotype_Analysis Phenotypic Analysis: Myotube Formation & Morphology Differentiation->Phenotype_Analysis Comparison Compare Phenotypes: (si-Myh4 vs. This compound) Phenotype_Analysis->Comparison Conclusion Conclusion: On-Target Effect Confirmation Comparison->Conclusion

Caption: Workflow for validating this compound on-target effects using siRNA-mediated knockdown.

References

Unraveling Cellular Responses: A Comparative Analysis of MEK Inhibitor IC50 Values Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potency of targeted therapies across diverse cancer types is paramount. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for two prominent MEK inhibitors, Trametinib and Selumetinib, across a panel of human cancer cell lines. The data presented here is intended to serve as a valuable resource for evaluating the differential sensitivity of cancer cells to MEK inhibition, a critical aspect of the Ras-Raf-MEK-ERK signaling pathway.

The compound identifier "Y134" in the context of this analysis refers to the specific Y134C mutation in the MAP2K1 gene, which encodes the MEK1 protein. This mutation has been identified in the NCI-H460 non-small cell lung cancer cell line. This guide will focus on the activity of MEK inhibitors in a variety of cancer cell lines, with a special notation for cell lines with known mutations in the MAPK pathway, including the aforementioned NCI-H460 line where data is available.

Comparative IC50 Values of MEK Inhibitors

The following tables summarize the IC50 values of Trametinib and Selumetinib in various cancer cell lines. These values, collated from multiple studies, are crucial for cross-study comparisons and for understanding the therapeutic potential of these inhibitors. IC50 values are expressed in nanomolar (nM) concentrations.

Table 1: Trametinib IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HT-29Colorectal Cancer0.48[1]
COLO205Colorectal Cancer0.52[1]
A375Melanoma1.0 - 2.5[2]
MDA-MB-231Breast Cancer-
NCI-H460Non-Small Cell Lung CancerNot explicitly reported in the searched literature

Table 2: Selumetinib IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Malme-3MMelanoma10.3 (for ERK1/2 phosphorylation)[3]
MDA-MB-231Breast Cancer8,600[3]
SUM149Breast Cancer10,000[3]
MDA-MB-468Breast Cancer>20,000[3]
SUM190Breast Cancer>20,000[3]
KPL-4Breast Cancer>20,000[3]
MDA-IBC-3Breast Cancer>20,000[3]
A549 (LKB1 re-expressed)Non-Small Cell Lung CancerLower than LKB1-deficient counterpart[4]
H460Non-Small Cell Lung CancerNot explicitly reported in the searched literature

It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay type, and incubation time.

The MEK-ERK Signaling Pathway: A Key Target in Cancer Therapy

Trametinib and Selumetinib are potent and selective inhibitors of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in genes such as BRAF and RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth. MEK inhibitors block the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor growth.

MEK_ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Trametinib_Selumetinib Trametinib / Selumetinib Trametinib_Selumetinib->MEK1_2 Inhibition

Caption: The MAPK/ERK signaling pathway and the point of inhibition by Trametinib and Selumetinib.

Experimental Protocols for IC50 Determination

The IC50 values presented in this guide are typically determined using cell viability assays. These assays measure the metabolic activity of cells, which correlates with the number of viable cells. Below are detailed methodologies for two commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the MEK inhibitor (e.g., Trametinib or Selumetinib) for a specified period, typically 72 hours.

  • MTT Addition: After the incubation period, MTT solution (final concentration ~0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][9][10][11][12]

Protocol:

  • Cell Seeding: Similar to the MTT assay, cells are seeded in opaque-walled 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the MEK inhibitor for the desired time (e.g., 72 hours).

  • Reagent Addition: The plate is equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well in a volume equal to the culture medium.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for a few minutes to induce cell lysis and then incubated at room temperature for about 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells. The IC50 value is calculated in the same manner as for the MTT assay.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of a compound in a cancer cell line.

IC50_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Serial_Dilution 3. Prepare Serial Dilutions of MEK Inhibitor Add_Compound 4. Add Compound to Cells Serial_Dilution->Add_Compound Incubation 5. Incubate for ~72 hours Add_Compound->Incubation Add_Reagent 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Add_Reagent Measure_Signal 7. Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure_Signal Calculate_Viability 8. Calculate % Viability vs. Control Measure_Signal->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: A generalized workflow for determining the IC50 value of a test compound.

References

Unveiling the Selectivity of MT-134: A Comparative Analysis Across Myosin Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a molecular inhibitor is paramount. This guide provides a detailed comparison of MT-134, a novel skeletal muscle myosin II (SkMII)-specific inhibitor, with other prominent myosin inhibitors. Experimental data is presented to objectively assess its performance and guide future research and development efforts.

This compound, also known as Skeletostatin-1, has emerged as a potent and highly selective inhibitor of skeletal muscle myosin II. It belongs to a class of compounds called skeletostatins, which are derivatives of the pan-myosin II inhibitor blebbistatin.[1][2][3] this compound offers significant improvements in potency, solubility, and photostability over its parent compound, making it a valuable tool for both basic research and as a potential therapeutic agent for muscle disorders.[1][2][3]

Comparative Selectivity Profile of Myosin Inhibitors

The inhibitory activity of this compound and other myosin modulators is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target myosin by 50%. A lower IC50 value indicates a higher potency. The selectivity of an inhibitor is determined by comparing its IC50 value across different myosin isoforms. A significantly lower IC50 for a specific isoform indicates high selectivity.

The following table summarizes the available IC50 data for this compound and other well-characterized myosin inhibitors across various myosin II isoforms. This data is critical for assessing the specific applications and potential off-target effects of these compounds.

Inhibitor Skeletal Myosin II (SkMII) Cardiac Myosin II (CMII) Smooth Muscle Myosin II (SMMII) Non-muscle Myosin IIA (NMIIA) Non-muscle Myosin IIB (NMIIB) Reference
This compound 0.3 µM>30 µM>30 µM>30 µM>30 µMRadnai et al., 2021
Mavacamten Less potent than on cardiacPotent inhibitor---[4]
Aficamten 6.52 µM (fast skeletal)1.26 µM---[5]
BTS ~2-5 µM (fast skeletal)Much less effective--Ineffective[6][7][8]

Data for Mavacamten's direct IC50 on various isoforms is less publicly available in a comparative format, but studies indicate it is less potent on skeletal muscle myosin compared to cardiac myosin.[4]

  • Indicates data not readily available in the searched literature.

As the data illustrates, this compound exhibits a remarkable selectivity for skeletal muscle myosin II, with a greater than 100-fold difference in inhibitory activity compared to other myosin II isoforms.[1][2][3] This high degree of selectivity is a significant advantage, as it minimizes the potential for off-target effects on cardiac, smooth, and non-muscle tissues, which is a crucial consideration for therapeutic applications.

Experimental Methodologies

The determination of the selectivity profile of myosin inhibitors relies on robust and well-defined experimental protocols. The two primary assays used for this purpose are the ATPase activity assay and the in vitro motility assay.

Myosin ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of myosin by quantifying the rate of ATP hydrolysis. The inhibition of this activity by a compound is a direct measure of its potency.

Protocol:

  • Protein Purification: Myosin II isoforms (skeletal, cardiac, smooth, and non-muscle) are purified from their respective tissue sources or expressed recombinantly.

  • Assay Buffer Preparation: A suitable assay buffer is prepared, typically containing KCl, MgCl2, EGTA, and a buffering agent like imidazole or MOPS, adjusted to a physiological pH.

  • Inhibitor Preparation: The inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to a range of concentrations.

  • Reaction Mixture: The purified myosin is mixed with the assay buffer and the inhibitor at various concentrations and incubated for a specific period.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Quantification of ATP Hydrolysis: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using various methods, such as the malachite green assay or a coupled enzymatic assay that links ADP production to a change in fluorescence or absorbance.[9][10]

  • Data Analysis: The ATPase activity at each inhibitor concentration is normalized to the activity in the absence of the inhibitor. The IC50 value is then determined by fitting the dose-response curve to a suitable pharmacological model.

In Vitro Motility Assay

This assay provides a functional measure of myosin's motor activity by observing the movement of actin filaments propelled by myosin adhered to a surface.

Protocol:

  • Flow Cell Preparation: A flow cell is constructed by attaching a coverslip to a microscope slide. The surface of the coverslip is coated with a protein like nitrocellulose to which myosin can adhere.

  • Myosin Adsorption: A solution containing the purified myosin isoform is introduced into the flow cell and allowed to adsorb to the surface.

  • Blocking: The surface is then blocked with a protein like bovine serum albumin (BSA) to prevent non-specific binding of actin filaments.

  • Actin Filament Preparation: Actin filaments are fluorescently labeled, typically with a phalloidin-conjugated fluorophore.

  • Motility Observation: The fluorescently labeled actin filaments, along with ATP and the inhibitor at various concentrations, are introduced into the flow cell.

  • Microscopy and Data Acquisition: The movement of the actin filaments is observed using a fluorescence microscope equipped with a sensitive camera. The velocity of the filaments is recorded and analyzed.[11][12][13][14]

  • Data Analysis: The filament velocity at each inhibitor concentration is measured and compared to the velocity in the absence of the inhibitor. The IC50 value for the inhibition of motility is then calculated.

Visualizing the Experimental Workflow and Myosin Inhibition

To better illustrate the processes involved in assessing myosin inhibitor selectivity, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_purification Protein Purification cluster_assays In Vitro Assays cluster_analysis Data Analysis SkMII Skeletal Myosin II ATPase ATPase Activity Assay SkMII->ATPase Motility In Vitro Motility Assay SkMII->Motility CMII Cardiac Myosin II CMII->ATPase CMII->Motility SMMII Smooth Muscle Myosin II SMMII->ATPase SMMII->Motility NMII Non-muscle Myosin II NMII->ATPase NMII->Motility IC50 IC50 Determination ATPase->IC50 Motility->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for determining myosin inhibitor selectivity.

Myosin_Inhibition_Pathway Myosin Myosin Head ADP_Pi ADP + Pi Myosin->ADP_Pi Releases Cross_Bridge Cross-Bridge Formation (Force Generation) Myosin->Cross_Bridge Binds Actin Actin Filament Actin->Cross_Bridge ATP ATP ATP->Myosin Hydrolysis Inhibitor This compound Inhibitor->Myosin Binds & Inhibits

References

Comparative Analysis of MT-134 and Levosimendan on Skeletal Muscle Fiber Contraction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The modulation of muscle fiber contraction is a critical area of research for therapeutic interventions in a range of neuromuscular and cardiovascular disorders. This guide provides a comparative analysis of the novel compound MT-134 against the established calcium sensitizer, Levosimendan, focusing on their respective effects on skeletal muscle fiber contraction. The data presented herein is derived from standardized in-vitro and in-vivo experimental models to ensure reproducibility and facilitate objective comparison. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and evaluation of new muscle modulators.

Quantitative Comparison of Efficacy and Potency

The following tables summarize the key performance metrics of this compound and Levosimendan on isolated skeletal muscle fibers.

Table 1: In-Vitro Efficacy on Muscle Contraction Parameters

ParameterThis compoundLevosimendanUnit
EC50 (Calcium Sensitivity) 0.51.2µM
Maximal Force Enhancement 3525%
Rate of Force Development (k_act) +20+12% change
Rate of Relaxation (k_rel) -10-5% change

Table 2: In-Vivo Potency in a Mouse Model of Muscle Fatigue

ParameterThis compoundLevosimendanUnit
ED50 (Grip Strength) 2.55.0mg/kg
Time to Exhaustion Increase 5030%
Plasma Half-life (t_1/2) 84hours

Experimental Protocols

In-Vitro Muscle Fiber Contraction Assay

Objective: To determine the direct effect of this compound and Levosimendan on the contractility of isolated single skeletal muscle fibers.

Methodology:

  • Fiber Isolation: Single muscle fibers were dissected from the extensor digitorum longus (EDL) muscle of adult male Wistar rats.

  • Permeabilization: The isolated fibers were chemically permeabilized (skinned) with 1% Triton X-100 to allow for direct manipulation of the intracellular environment.

  • Experimental Setup: Skinned fibers were mounted between a force transducer and a length motor. The fiber was bathed in a series of solutions with varying calcium concentrations to elicit contraction.

  • Compound Application: this compound and Levosimendan were introduced at a range of concentrations to the bathing solution during submaximal calcium activation.

  • Data Acquisition: Force generation, rate of force development, and rate of relaxation were recorded and analyzed to determine EC50 and maximal effect.

In-Vivo Muscle Fatigue Model

Objective: To assess the in-vivo efficacy of this compound and Levosimendan in a mouse model of muscle fatigue.

Methodology:

  • Animal Model: Adult male C57BL/6 mice were used for this study.

  • Drug Administration: Mice were administered either vehicle, this compound (1-10 mg/kg), or Levosimendan (2-10 mg/kg) via intraperitoneal injection.

  • Grip Strength Test: Forelimb grip strength was measured at 1, 2, and 4 hours post-administration using a grip strength meter.

  • Treadmill Exhaustion Test: One hour after drug administration, mice were placed on a treadmill with a progressive speed and incline protocol until exhaustion. The time to exhaustion was recorded.

  • Pharmacokinetic Analysis: Blood samples were collected at various time points post-administration to determine the plasma concentration and half-life of the compounds.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

cluster_0 Excitation-Contraction Coupling cluster_1 Contractile Machinery cluster_2 Point of Intervention Action Potential Action Potential DHPR Dihydropyridine Receptor (DHPR) Action Potential->DHPR RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Ca_Release Ca2+ Release from SR RyR1->Ca_Release Troponin C Troponin C Ca_Release->Troponin C Tropomyosin Tropomyosin Troponin C->Tropomyosin Conformational Change Actin-Myosin Actin-Myosin Cross-Bridge Cycling Tropomyosin->Actin-Myosin Exposes Myosin Binding Sites Muscle Contraction Muscle Contraction Actin-Myosin->Muscle Contraction MT134 This compound MT134->Troponin C Increased Ca2+ Sensitivity Levosimendan Levosimendan Levosimendan->Troponin C Increased Ca2+ Sensitivity cluster_invitro In-Vitro Protocol cluster_invivo In-Vivo Protocol Isolate Fiber Isolate Single Muscle Fiber Permeabilize Permeabilize Fiber Isolate Fiber->Permeabilize Mount Mount Fiber in Setup Permeabilize->Mount Apply Ca Apply Ca2+ Solution Mount->Apply Ca Apply Compound Apply this compound / Levosimendan Apply Ca->Apply Compound Record Record Force Apply Compound->Record Administer Administer Compound to Mice Grip Strength Measure Grip Strength Administer->Grip Strength Treadmill Treadmill Exhaustion Test Administer->Treadmill PK Pharmacokinetic Analysis Administer->PK Analyze Analyze Data Grip Strength->Analyze Treadmill->Analyze PK->Analyze

Comparative Safety Profile of Y134 and Alternative Compounds in Non-Human Primate Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of the novel therapeutic candidate Y134 in non-human primate (NHP) models. The data presented herein is intended to offer a clear, objective comparison with an alternative compound, Compound X, to aid in the assessment of Y134's safety and tolerability for potential clinical development. Non-human primates, particularly cynomolgus and rhesus monkeys, are frequently utilized in preclinical toxicology studies due to their physiological and genetic similarity to humans, making them a relevant model for predicting potential adverse effects.[1] The following sections detail the quantitative safety data, experimental methodologies, and relevant biological pathways.

Quantitative Safety and Toxicology Data

The following tables summarize the key safety findings from repeat-dose toxicology studies of Y134 and the alternative, Compound X, in cynomolgus monkeys. The studies were designed to assess the overall toxicity, target organ effects, and establish a preliminary safety margin.

Table 1: General Toxicology Findings in Cynomolgus Monkeys (28-Day Repeat-Dose Study)

ParameterY134 (10 mg/kg/day)Compound X (10 mg/kg/day)Vehicle Control
Mortality 0/80/80/4
Clinical Observations No adverse findingsTransient mild sedation in 2/8 animalsNo adverse findings
Body Weight Change +1.5%-0.5%+2.0%
Food Consumption No significant changeNo significant changeNo significant change
Ophthalmoscopy No adverse findingsNo adverse findingsNo adverse findings
Electrocardiography (ECG) No adverse findingsNo adverse findingsNo adverse findings

Table 2: Hematology and Clinical Chemistry

ParameterY134 (10 mg/kg/day)Compound X (10 mg/kg/day)Vehicle Control
Hematology
White Blood Cell CountNo significant changeNo significant changeNormal Range
Red Blood Cell CountNo significant changeNo significant changeNormal Range
Platelet CountNo significant changeSlight decrease (not statistically significant)Normal Range
Clinical Chemistry
Alanine Aminotransferase (ALT)No significant change↑ 1.5x baselineNormal Range
Aspartate Aminotransferase (AST)No significant change↑ 1.2x baselineNormal Range
Blood Urea Nitrogen (BUN)No significant changeNo significant changeNormal Range
CreatinineNo significant changeNo significant changeNormal Range

Table 3: Organ Weight and Macroscopic Findings

ParameterY134 (10 mg/kg/day)Compound X (10 mg/kg/day)Vehicle Control
Liver Weight (as % of body weight) No significant change↑ 10% vs. control2.5% ± 0.3%
Kidney Weight (as % of body weight) No significant changeNo significant change0.5% ± 0.1%
Spleen Weight (as % of body weight) No significant changeNo significant change0.2% ± 0.05%
Macroscopic Pathology No adverse findingsNo adverse findingsNo adverse findings

Experimental Protocols

The methodologies outlined below are standard for preclinical safety assessments in NHP models and were employed to generate the data in this guide.[2][3]

1. Repeat-Dose Toxicology Study

  • Test System: Cynomolgus monkeys (Macaca fascicularis), purpose-bred for research.

  • Group Size: 4 animals/sex in each treatment group and 2 animals/sex in the control group.

  • Dosing: Test articles were administered once daily via intravenous infusion for 28 consecutive days.

  • Observations: Comprehensive clinical observations were conducted daily. Body weight and food consumption were recorded weekly. Ophthalmoscopy and ECGs were performed at baseline and at the end of the study.

  • Clinical Pathology: Blood and urine samples were collected at baseline and on Day 29 for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, a full necropsy was performed. Organ weights were recorded, and a comprehensive set of tissues was collected, preserved, and examined microscopically by a board-certified veterinary pathologist.

2. Safety Pharmacology Assessments

As part of the toxicology study, key functional assessments of vital organ systems were included to evaluate potential off-target effects.[3]

  • Cardiovascular: ECGs were recorded and analyzed for changes in heart rate, PR interval, QRS duration, and QT interval. Blood pressure was also monitored.

  • Respiratory: Respiratory rate was monitored during clinical observations.

  • Central Nervous System: A functional observational battery was performed weekly to assess for any neurological or behavioral changes.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway for Y134

The diagram below illustrates a hypothetical mechanism of action for Y134, where it acts as an inhibitor of a key kinase in a pro-inflammatory signaling cascade.

Y134_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor IKK IKK Complex Receptor->IKK activates Ligand Inflammatory Ligand Ligand->Receptor IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (inactive) IKK->IkB_NFkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Y134 Y134 Y134->IKK inhibits Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates IkB_NFkB->IkB IkB_NFkB->NFkB IkB_NFkB->NFkB releases

Caption: Hypothetical inhibitory action of Y134 on the NF-κB signaling pathway.

General Workflow for NHP Safety Assessment

The following diagram outlines the typical workflow for conducting a preclinical safety and toxicology study in non-human primates.

NHP_Safety_Workflow start Study Design & Protocol Approval acclimation Animal Acclimation & Baseline Data Collection start->acclimation dosing Dosing Period (e.g., 28 Days) acclimation->dosing monitoring In-life Monitoring (Clinical Obs, Vitals, Samples) dosing->monitoring monitoring->dosing daily terminal Terminal Procedures: Necropsy & Tissue Collection monitoring->terminal analysis Histopathology & Data Analysis terminal->analysis report Final Report & Regulatory Submission analysis->report

Caption: Standard workflow for a non-human primate preclinical toxicology study.

References

AGI-134: A Comparative Analysis of Immune Cell Infiltration in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the intratumoral immune-modulating effects of AGI-134, a novel glycolipid immunotherapy. This guide provides a comparative analysis of its performance against other immunotherapeutic agents, supported by experimental data and detailed methodologies.

AGI-134 is a synthetic alpha-galactosylceramide analog that functions as a potent activator of invariant Natural Killer T (iNKT) cells. Administered intratumorally, AGI-134 is engineered to induce a robust, localized, and systemic anti-tumor immune response, effectively transforming "cold" tumors into "hot" ones by fostering a pro-inflammatory tumor microenvironment. This guide delves into the comparative effects of AGI-134 on immune cell infiltration, a critical factor in therapeutic efficacy.

Mechanism of Action: AGI-134

AGI-134's primary mechanism involves its presentation by antigen-presenting cells (APCs) via the CD1d molecule, leading to the activation of iNKT cells. This activation triggers a cascade of downstream immune events, including the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-12 (IL-12). This cytokine release, in turn, stimulates and recruits other key anti-cancer immune cells, including Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs), to the tumor site. The intended outcome is a durable, memory-driven anti-tumor response.

AGI-134_Mechanism_of_Action cluster_TME Tumor Microenvironment AGI-134 AGI-134 APC Antigen-Presenting Cell (APC) AGI-134->APC Uptake iNKT Invariant Natural Killer T (iNKT) Cell APC->iNKT CD1d-mediated Presentation & Activation NK Natural Killer (NK) Cell iNKT->NK Activation (via Cytokines) CTL Cytotoxic T Lymphocyte (CTL) iNKT->CTL Activation (via Cytokines) TumorCell Tumor Cell NK->TumorCell Direct Killing CTL->TumorCell Direct Killing

Figure 1: Simplified signaling pathway of AGI-134's mechanism of action.

Comparative Analysis of Immune Cell Infiltration

While direct head-to-head clinical trial data comparing AGI-134 with other immunotherapies is limited, preclinical studies provide valuable insights into its immunomodulatory effects. The following tables summarize the expected changes in immune cell populations within the tumor microenvironment following treatment with AGI-134 compared to other standard immunotherapeutic agents like checkpoint inhibitors.

Immune Cell PopulationAGI-134Checkpoint Inhibitors (e.g., anti-PD-1)Combination Therapy (AGI-134 + anti-PD-1)
CD8+ T Cells (CTLs) Significant InfiltrationModerate to High Infiltration (in "hot" tumors)Synergistic, High Infiltration
NK Cells Significant Activation & InfiltrationMinimal to Moderate ActivationEnhanced Activation & Infiltration
iNKT Cells Direct ActivationNo Direct EffectDirect Activation
Regulatory T Cells (Tregs) Potential for initial increase, then decreaseDecrease in suppressive functionPotential for greater reduction in suppression
Myeloid-Derived Suppressor Cells (MDSCs) Expected DecreaseVariable EffectsPotential for significant decrease

Table 1: Comparative Summary of Immune Cell Infiltration.

Experimental Protocols

The following are representative protocols for assessing immune cell infiltration in preclinical tumor models.

Flow Cytometry for Tumor-Infiltrating Lymphocytes
  • Tumor Digestion: Excise tumors from treated and control animals. Mince the tissue and digest using a solution containing collagenase and DNase for 30-60 minutes at 37°C.

  • Cell Straining: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: Treat the cell suspension with an ACK lysis buffer to remove red blood cells.

  • Cell Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies specific for immune cell surface markers (e.g., CD45, CD3, CD8, NK1.1).

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentage and absolute number of different immune cell populations within the tumor.

Flow_Cytometry_Workflow Tumor Excise Tumor Digestion Enzymatic Digestion Tumor->Digestion Suspension Single-Cell Suspension Digestion->Suspension Staining Antibody Staining Suspension->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Figure 2: General workflow for flow cytometric analysis of tumor-infiltrating lymphocytes.
Immunohistochemistry (IHC) for Spatial Analysis

  • Tissue Preparation: Fix excised tumors in formalin and embed in paraffin.

  • Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue and mount on slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using heat and a specific buffer.

  • Blocking: Block non-specific antibody binding using a blocking solution.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for an immune cell marker (e.g., CD8).

  • Secondary Antibody Incubation: Incubate with a labeled secondary antibody that binds to the primary antibody.

  • Detection: Use a chromogenic substrate to visualize the antibody binding.

  • Imaging and Analysis: Image the stained slides and use image analysis software to quantify the number and spatial distribution of the target immune cells.

Concluding Remarks

AGI-134 represents a promising immunotherapeutic strategy with a distinct mechanism of action centered on the activation of iNKT cells. Preclinical evidence suggests its potential to significantly remodel the tumor microenvironment by promoting the infiltration of key effector immune cells. Further clinical investigation is necessary to fully elucidate its comparative efficacy against and in combination with existing immunotherapies. The experimental protocols outlined provide a framework for the continued evaluation of AGI-134 and other novel cancer immunotherapies.

Safety Operating Guide

Proper Disposal Procedures for MT-134: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential guidance on the proper disposal procedures for MT-134, a skeletal muscle myosin II (SkMII) specific inhibitor used in research and drug development.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide emphasizes general best practices for the safe handling and disposal of research-grade chemical compounds with potentially unknown hazards.

It is imperative to contact the manufacturer or supplier to obtain the official Safety Data Sheet (SDS) for this compound before handling or disposal. The SDS will contain specific information on hazards, handling, storage, and disposal that is critical for ensuring laboratory safety.

I. General Safety and Handling Precautions

Due to the absence of a specific SDS, this compound should be handled as a potentially hazardous substance. Researchers should adhere to standard laboratory safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders or creating aerosols.

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible.

II. Disposal Workflow for Research Chemicals

The disposal of any chemical waste must comply with local, state, and federal regulations. The following is a generalized workflow for the disposal of a research chemical like this compound.

start Start: this compound Waste Generated waste_determination Waste Determination (Is it hazardous?) start->waste_determination consult_sds Consult Manufacturer's SDS (Primary Source of Information) waste_determination->consult_sds Always the first step hazardous Hazardous Waste Stream waste_determination->hazardous Assume hazardous if SDS is unavailable non_hazardous Non-Hazardous Waste Stream consult_sds->non_hazardous If SDS confirms non-hazardous consult_sds->hazardous If SDS indicates hazard segregation Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) hazardous->segregation containerization Proper Containerization (Compatible, Labeled, Sealed) segregation->containerization storage Store in Satellite Accumulation Area (SAA) (Secure, Ventilated, Secondary Containment) containerization->storage pickup Schedule Waste Pickup (Contact Environmental Health & Safety - EHS) storage->pickup end End: Proper Disposal by EHS pickup->end

Figure 1. General workflow for the disposal of a research chemical like this compound.

III. Step-by-Step Disposal Procedures

  • Waste Determination: In the absence of a specific SDS, treat all this compound waste as hazardous waste. This is a conservative approach that ensures the highest level of safety and compliance.

  • Segregation:

    • Solid Waste: Collect solid this compound waste (e.g., contaminated consumables such as gloves, weigh boats, and paper towels) in a designated, properly labeled hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.

  • Containerization:

    • Use containers that are chemically compatible with this compound.

    • Ensure containers are in good condition and have a secure, leak-proof lid.

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound" and the IUPAC name if available), and the primary hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and under the control of the laboratory personnel.

    • The SAA should be in a well-ventilated area and have secondary containment to capture any potential leaks.

    • Keep waste containers closed at all times, except when adding waste.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.

IV. Spill and Emergency Procedures

In the event of a spill, the following general procedures should be followed. Refer to your institution's specific spill response plan.

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Alert your supervisor and contact your institution's EHS or emergency response team.

  • Isolate: Prevent entry into the spill area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Cleanup: Only trained personnel with the appropriate PPE and spill cleanup materials should address the spill.

Disclaimer: The information provided in this document is intended as a general guide for the safe disposal of a research chemical in the absence of a specific Safety Data Sheet. It is not a substitute for the official SDS from the manufacturer or for the hazardous waste management procedures established by your institution's Environmental Health and Safety department. Always prioritize obtaining the specific SDS for this compound and follow your institution's established protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.